Aluminum acetate
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |
|---|---|
CAS No. |
139-12-8 |
Molecular Formula |
C2H4AlO2 |
Molecular Weight |
87.03 g/mol |
IUPAC Name |
aluminum;triacetate |
InChI |
InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
HDOAYHNQJVFBOY-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
Canonical SMILES |
CC(=O)O.[Al] |
Other CAS No. |
139-12-8 |
physical_description |
Neutral form: White solid, soluble in water; [Hawley] |
Pictograms |
Irritant |
Synonyms |
aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Forms of Aluminum Acetate
For Researchers, Scientists, and Drug Development Professionals
Aluminum acetate, also known as aluminum ethanoate, is a versatile compound with significant applications in the pharmaceutical and chemical industries. It exists in several forms, each with distinct chemical properties and uses. This guide provides a comprehensive overview of the different forms of this compound, their synthesis, and key quantitative data.
Forms of this compound
In the solid state, this compound primarily exists as three distinct salts: neutral aluminum triacetate and two basic salts, aluminum diacetate and aluminum monoacetate.[1][2][3] In aqueous solutions, these forms can coexist and interconvert in a chemical equilibrium.[2][3]
-
Neutral Aluminum Triacetate: Formally named this compound, this is the neutral salt.[1]
-
Basic Aluminum Diacetate: Also known as hydroxyaluminum diacetate or aluminum subacetate, this is a basic salt.[1][4][5]
-
Basic Aluminum Monoacetate: Referred to as dihydroxythis compound or dibasic this compound, this is another basic salt of aluminum.[1][6][7]
These forms are interconnected through hydrolysis reactions, as illustrated in the diagram below.
Quantitative Data
The key quantitative properties of the different forms of this compound are summarized in the table below for easy comparison.
| Property | Neutral Aluminum Triacetate | Basic Aluminum Diacetate | Basic Aluminum Monoacetate |
| Chemical Formula | Al(CH₃COO)₃[1][6] | Al(OH)(CH₃COO)₂[8][9] | Al(OH)₂(CH₃COO)[1][7] |
| Molecular Formula | C₆H₉AlO₆[1][6] | C₄H₇AlO₅[5] | C₂H₅AlO₄[10] |
| Molecular Weight | 204.11 g/mol [6][11][12] | 162.08 g/mol [9] | 120.04 g/mol [10] |
| Appearance | White, crystalline solid[6][13] | White powder[5][8] | White solid powder[7] |
| Solubility in Water | Soluble[4][13][14] | Insoluble[4][15] | - |
| CAS Number | 139-12-8[11][15][16] | 142-03-0[9][17] | 7360-44-3[10] |
Experimental Protocols: Synthesis of this compound Forms
The synthesis of the different forms of this compound generally involves the reaction of an aluminum source with acetic acid. The specific form obtained is dependent on the reaction conditions, particularly the concentration of the acetic acid.
General Workflow for Synthesis:
Methodologies:
-
Formation of Aluminum Monoacetate: This form, also known as dibasic this compound, is prepared by reacting aluminum hydroxide with dilute aqueous acetic acid.[2][7][18]
-
Formation of Aluminum Diacetate: Also referred to as basic this compound, this salt is formed when more concentrated acetic acid is used in the reaction with aluminum hydroxide.[2] It can also be prepared from an aqueous solution of this compound.[3] Another method involves the reaction of sodium aluminate with acetic acid.[5][18]
-
Formation of Aluminum Triacetate: The neutral salt is synthesized by heating aluminum chloride (AlCl₃) or aluminum powder with a mixture of acetic acid and acetic anhydride.[3][13] This method is typically performed in the absence of water.
A common starting material for these syntheses is aluminum hydroxide, which reacts with acetic acid in a neutralization reaction.[4][6] The stoichiometry of the reaction can be controlled to favor the formation of the desired acetate salt.
Burow's Solution
Burow's solution is an aqueous solution of this compound, specifically aluminum triacetate.[19] It is commercially available over-the-counter and is used topically for its astringent and antiseptic properties to treat various skin conditions.[5][20][21] The solution is typically prepared by dissolving aluminum subacetate (basic this compound) in water.[20] Commercially available dry mixes for preparing Burow's solution often contain aluminum sulfate and calcium acetate, which react in water to form this compound and a precipitate of calcium sulfate.[22][23][24] The resulting solution has a pH in the range of 4.2-4.7.[22]
References
- 1. byjus.com [byjus.com]
- 2. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 3. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 4. This compound | 139-12-8 [chemicalbook.com]
- 5. Aluminium diacetate - Wikipedia [en.wikipedia.org]
- 6. Aluminium Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 7. Aluminium monoacetate - Wikipedia [en.wikipedia.org]
- 8. Aluminium diacetate - basic aluminium acetate [ceramic-glazes.com]
- 9. Aluminium diacetate hydroxide, Aluminium hydroxide acetate, Aluminium acetate basic | Aluminium acetate, 99.9% | 142-03-0 | Aluminium acetate, 99.9% | Ottokemi™ Product [ottokemi.com]
- 10. bangchemicals.com [bangchemicals.com]
- 11. This compound | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. orchidsinternationalschool.com [orchidsinternationalschool.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. guidechem.com [guidechem.com]
- 16. americanelements.com [americanelements.com]
- 17. Aluminum diacetate hydroxide | 142-03-0 [chemicalbook.com]
- 18. This compound for Research (RUO) [benchchem.com]
- 19. Burow's solution - Wikipedia [en.wikipedia.org]
- 20. nyp.org [nyp.org]
- 21. Aluminium triacetate - Wikipedia [en.wikipedia.org]
- 22. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 23. albury.formulae.com.au [albury.formulae.com.au]
- 24. reference.medscape.com [reference.medscape.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Aluminum Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of aluminum acetate. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile compound.
Chemical Structure and Forms
This compound can exist in three primary forms in the solid state: neutral aluminum triacetate and two basic salts, aluminum diacetate and aluminum monoacetate. In aqueous solutions, these forms coexist in a dynamic equilibrium that is dependent on pH and concentration.[1]
-
Neutral Aluminum Triacetate: Also known as this compound, this is the neutral salt with the chemical formula Al(CH₃COO)₃.[2][3] It is a white, water-soluble solid.[2][4][5]
-
Basic Aluminum Diacetate: Formally named hydroxyaluminum diacetate, this basic salt has the chemical formula HOAl(CH₃COO)₂.[2][3] It is also a white powder.[6]
-
Basic Aluminum Monoacetate: Referred to as dibasic this compound or dihydroxythis compound, its chemical formula is (HO)₂AlCH₃COO.[2][3] It presents as a white solid powder.[6]
In aqueous solutions, aluminum triacetate undergoes hydrolysis, leading to the formation of the diacetate and monoacetate forms.[1][5][7][8] This equilibrium is a critical aspect of its chemistry and influences its applications.[1]
Physicochemical Properties
The distinct forms of this compound possess different physicochemical properties. The following table summarizes the key quantitative data for each compound.
| Property | Neutral Aluminum Triacetate | Basic Aluminum Diacetate | Basic Aluminum Monoacetate |
| Chemical Formula | Al(CH₃COO)₃ | HOAl(CH₃COO)₂ | (HO)₂AlCH₃COO |
| Molecular Weight ( g/mol ) | 204.114[2][4] | 162.08 | 120.04 |
| Appearance | White solid[2][4] | White powder[6] | White solid powder[6] |
| Solubility in Water | Soluble[2][4] | Insoluble (as a pure solid) | Sparingly soluble |
| Melting Point (°C) | Decomposes at ~200[4][5] | Decomposes | Decomposes |
| Density (g/cm³) | 1.002 | 1.045 | Not available |
Hydrolysis of this compound
The interconversion of the different forms of this compound in an aqueous environment is a key characteristic. The following diagram illustrates the hydrolysis pathway.
Caption: Hydrolysis equilibrium of this compound in aqueous solution.
Experimental Protocols: Synthesis of this compound Forms
The synthesis of the different forms of this compound generally involves the reaction of an aluminum source with acetic acid under controlled conditions. The specific form obtained is largely dependent on the reaction stoichiometry and conditions.
Synthesis of Basic Aluminum Acetates
Principle: Basic aluminum acetates are typically prepared by the reaction of aluminum hydroxide with acetic acid. The concentration of the acetic acid influences the degree of substitution.
Methodology for Basic Aluminum Diacetate:
-
Reaction Setup: A reaction vessel equipped with a stirrer and a heating mantle is charged with a suspension of aluminum hydroxide (Al(OH)₃) in water.
-
Addition of Acetic Acid: A stoichiometric amount of concentrated acetic acid is slowly added to the suspension with continuous stirring. The molar ratio of aluminum hydroxide to acetic acid should be approximately 1:2.
-
Reaction: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, which is indicated by the dissolution of the aluminum hydroxide.
-
Isolation: The resulting solution is then cooled, and the basic aluminum diacetate can be precipitated by the addition of a suitable non-solvent or by careful evaporation of the water. The precipitate is collected by filtration, washed, and dried.
Methodology for Basic Aluminum Monoacetate:
The synthesis of basic aluminum monoacetate follows a similar procedure to the diacetate, with the key difference being the use of dilute aqueous acetic acid and a molar ratio of aluminum hydroxide to acetic acid of approximately 1:1.[7][8]
Synthesis of Neutral Aluminum Triacetate
Principle: The preparation of neutral aluminum triacetate requires anhydrous conditions to prevent hydrolysis to the basic forms.
Methodology:
-
Reaction Setup: A reaction vessel equipped with a reflux condenser and a means for excluding atmospheric moisture (e.g., a drying tube) is required.
-
Reactants: Aluminum chloride (AlCl₃) or aluminum powder is heated with a mixture of glacial acetic acid and acetic anhydride.[5][7][8] The acetic anhydride serves to consume any water present and drive the reaction towards the formation of the triacetate.
-
Reaction: The reaction mixture is heated to a relatively high temperature, for example, around 180°C, under reflux for several hours.[5][7][8]
-
Isolation: After the reaction is complete, the excess acetic acid and acetic anhydride are removed by distillation under reduced pressure. The solid residue of neutral aluminum triacetate is then collected.
The following diagram illustrates a generalized workflow for the synthesis of basic this compound.
Caption: Logical workflow for the synthesis of basic aluminum acetates.
Applications
This compound and its various forms have a wide range of applications, particularly in the pharmaceutical and textile industries.
-
Astringent and Antiseptic: In pharmaceutical formulations, it is used topically as an astringent and antiseptic to treat minor skin irritations, insect bites, and athlete's foot. It is the active ingredient in Burow's solution.
-
Mordant in Dyeing: In the textile industry, it serves as a mordant, a substance that helps to fix dyes to fabrics.
-
Waterproofing Agent: It is also used in the waterproofing of textiles.
This guide provides a foundational understanding of the chemical structure and properties of this compound. For specific applications, further research into the detailed kinetics and thermodynamics of its aqueous solutions is recommended.
References
- 1. Aluminium monoacetate - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Aluminium Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 5. Aluminium triacetate - Wikipedia [en.wikipedia.org]
- 6. Aluminum monoacetate | C2H5AlO4 | CID 9793743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20020137960A1 - Process for producing aluminum diacetate monobasic - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Synthesis of Aluminum Acetate from Aluminum Hydroxide and Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum acetate, a compound with significant applications in the pharmaceutical and textile industries, can be synthesized through the reaction of aluminum hydroxide and acetic acid. This technical guide provides an in-depth overview of this synthesis, focusing on the formation of various this compound species. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and experimental workflow are presented to facilitate reproducible laboratory-scale synthesis.
Introduction
This compound exists in several forms, primarily as neutral aluminum triacetate (Al(CH₃COO)₃) and basic aluminum acetates, including aluminum monoacetate ((HO)₂AlCH₃CO₂) and aluminum diacetate (HOAl(CH₃CO₂)₂). The specific product obtained from the reaction of aluminum hydroxide (Al(OH)₃) and acetic acid (CH₃COOH) is highly dependent on the reaction conditions, most notably the concentration of the acetic acid.[1][2] In aqueous solutions, these species can coexist and interconvert in a chemical equilibrium.[1] This guide focuses on the synthesis of these compounds, providing a foundational understanding for researchers and professionals in drug development and material science.
Forms of this compound
The reaction between aluminum hydroxide and acetic acid can yield different products based on the stoichiometry and concentration of the reactants.
-
Aluminum Monoacetate (Dibasic this compound): Forms when aluminum hydroxide reacts with dilute aqueous acetic acid.[1]
-
Aluminum Diacetate (Basic this compound): A common product, it is a white powder prepared from the reaction in aqueous solution.[1][3]
-
Aluminum Triacetate (Neutral this compound): This form is typically prepared under anhydrous conditions by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride.[1]
The general balanced chemical equation for the formation of aluminum triacetate is:
Al(OH)₃ + 3CH₃COOH → Al(CH₃COO)₃ + 3H₂O[4][5]
Experimental Protocol: Synthesis of Aluminum Diacetate
This section details a laboratory-scale procedure for the synthesis of basic aluminum diacetate, a frequently utilized form of this compound.
Materials and Equipment
-
Aluminum Hydroxide (Al(OH)₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Distilled Water
-
Reaction flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure
-
Reactant Preparation: In a reaction flask, prepare a 50% (v/v) aqueous solution of acetic acid.
-
Reaction: Slowly add a stoichiometric amount of aluminum hydroxide powder to the acetic acid solution while stirring continuously. For the synthesis of aluminum diacetate, a molar ratio of 1:2 (Al(OH)₃ : CH₃COOH) is targeted.
-
Heating and Reflux: Heat the reaction mixture to 80-90°C under reflux with constant stirring. Maintain this temperature for 2-3 hours to ensure the reaction goes to completion. The initially insoluble aluminum hydroxide will gradually dissolve.
-
Cooling and Crystallization: After the reaction period, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization of the aluminum diacetate.
-
Isolation of Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted acetic acid or other soluble impurities.
-
Drying: Dry the purified aluminum diacetate in a drying oven at a temperature below 100°C to avoid decomposition.
Characterization
The resulting product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic acetate and hydroxyl functional groups, and X-ray Diffraction (XRD) to confirm the crystalline structure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of aluminum diacetate.
| Parameter | Value/Range | Notes |
| Molar Ratio (Al(OH)₃ : CH₃COOH) | 1 : 2 | For the targeted synthesis of aluminum diacetate. |
| Acetic Acid Concentration | 50% (v/v) aqueous solution | A higher concentration of acetic acid can lead to the formation of aluminum triacetate, especially under anhydrous conditions.[1] |
| Reaction Temperature | 80 - 90 °C | Controlled heating is crucial for the reaction to proceed efficiently without decomposition. |
| Reaction Time | 2 - 3 hours | Sufficient time is required for the complete dissolution of aluminum hydroxide. |
| Yield | Variable | The yield is dependent on the precise reaction conditions and purification efficiency. |
Visualizing the Process
Reaction Pathway
The following diagram illustrates the overall chemical reaction for the formation of aluminum triacetate.
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis of aluminum diacetate.
Caption: Experimental workflow for aluminum diacetate synthesis.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Aluminium hydroxide acetate hydrate (basic aluminium acetate) pure 80164-67-6 [sigmaaldrich.com]
- 3. sourcezon.com [sourcezon.com]
- 4. gauthmath.com [gauthmath.com]
- 5. Unlocking the Chemical and Structural Complexity of Aluminum Hydroxy Acetates: from Commodity Chemicals to Porous Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical and Scientific Evolution of Aluminum Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetate, a compound with a rich history, has been a subject of scientific inquiry and therapeutic application for over a century and a half. From its early use as a mordant in the textile industry to its well-established role in modern medicine as a topical astringent and antiseptic, the journey of this compound reflects the evolution of chemical synthesis, analytical techniques, and pharmacological understanding. This in-depth technical guide provides a comprehensive overview of the historical development of this compound research, detailing its synthesis, mechanisms of action, and key applications. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Historical Development
The story of this compound in medicine begins in the mid-19th century with German surgeon Dr. Karl August Burow. He developed a solution of this compound in water, which came to be known as Burow's Solution.[1] Initially used as an antiseptic and astringent to treat wounds and skin inflammations, its efficacy in reducing inflammation and preventing infection led to its widespread adoption. Early preparations were often made extemporaneously in pharmacies, and the stability of these solutions was a significant challenge, prompting further research into its chemistry and formulation. Over the years, various forms of this compound have been identified and synthesized, including monoacetate, diacetate, and triacetate, each with distinct properties and applications. The development of stable, commercially available preparations like Domeboro® marked a significant milestone, making this effective topical treatment readily accessible to a broader audience.[2]
Chemical Properties and Synthesis
This compound exists in three main forms:
-
Aluminum monoacetate: Also known as dibasic this compound, with the formula Al(OH)₂(CH₃COO). It is typically formed from the reaction of aluminum hydroxide with dilute acetic acid.[3]
-
Aluminum diacetate: Also known as basic this compound, with the formula Al(OH)(CH₃COO)₂. This form is prepared from aqueous solutions of this compound and is a white powder.[3] It is the form commonly found in topical preparations.
-
Aluminum triacetate: The neutral salt with the formula Al(CH₃COO)₃. Its synthesis requires anhydrous conditions, typically by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride.[4]
The synthesis of these compounds has evolved from simple reactions to more controlled and reproducible methods. Early methods often involved the reaction of aluminum hydroxide with acetic acid.[5] The concentration of the acetic acid plays a crucial role in determining which form of this compound is predominantly produced.[3]
Experimental Protocols
This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Topical Solution.
Materials:
-
Aluminum Subacetate Topical Solution
-
Glacial Acetic Acid
-
Purified Water
Procedure:
-
Combine 545 mL of Aluminum Subacetate Topical Solution with 15 mL of Glacial Acetic Acid.
-
Add a sufficient quantity of Purified Water to make a final volume of 1000 mL.
-
Mix the solution thoroughly.
-
If necessary, filter the solution to ensure clarity.
Storage: Preserve in tight containers.[7]
This protocol determines the aluminum oxide content, ensuring the solution's proper concentration.
Reagents:
-
0.05 M Edetate disodium (EDTA) titrant, standardized
-
Hydrochloric acid
-
Acetic acid-ammonium acetate buffer TS
-
Alcohol
-
Dithizone TS
-
0.05 M Zinc sulfate VS
Procedure:
-
Pipette 25 mL of the this compound Topical Solution into a 250-mL volumetric flask.
-
Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.
-
Pipette 25 mL of this solution into a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M EDTA titrant and 20 mL of acetic acid-ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes.
-
Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink endpoint.
-
Perform a blank determination and make any necessary corrections.[2]
Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.[2]
This protocol determines the acetic acid content in the solution.
Reagents:
-
Phosphoric acid
-
0.5 N Sodium hydroxide VS
-
Phenolphthalein TS
-
0.5 N Sulfuric acid VS
Procedure:
-
Pipette 20 mL of the Topical Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water.
-
Connect the flask to a condenser with the delivery tube submerged in 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.
-
Distill approximately 160 mL.
-
Remove the delivery tube, allow the flask to cool, add 50 mL of water, and distill an additional 40–45 mL into the same receiving flask.
-
Add phenolphthalein TS to the distillate and titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.[2]
Calculation: Each mL of 0.5 N sodium hydroxide is equivalent to 30.03 mg of C₂H₄O₂.[2]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| This compound Topical Solution (USP) | ||
| Aluminum Oxide (Al₂O₃) Content | 1.20 g - 1.45 g per 100 mL | [6] |
| Acetic Acid (C₂H₄O₂) Content | 4.24 g - 5.12 g per 100 mL | [6] |
| pH | 3.6 - 4.4 | [2] |
| Boric Acid (Stabilizer, if present) | Not more than 0.6% | [6] |
| Aluminum Subacetate Topical Solution (USP) | ||
| Aluminum Oxide (Al₂O₃) Content | 2.30 g - 2.60 g per 100 mL | [8] |
| Acetic Acid (C₂H₄O₂) Content | 5.43 g - 6.13 g per 100 mL | [8] |
| pH | 3.8 - 4.6 | [8] |
| Boric Acid (Stabilizer, if present) | Not more than 0.9% | [8] |
| Solubility of Aluminum Triacetate | Soluble in water | [4] |
Mechanisms of Action
The therapeutic effects of this compound are primarily attributed to its astringent and antiseptic properties.
Astringent Action
The astringent effect of this compound is a result of its interaction with proteins in the skin and mucous membranes.[9] The aluminum ions (Al³⁺) cause the coagulation of proteins, leading to the shrinkage of tissues. This action helps to reduce inflammation, decrease exudate from wounds, and form a protective layer over the affected area, which promotes healing.[10]
Antibacterial and Antifungal Action
The antimicrobial properties of this compound contribute significantly to its therapeutic efficacy. The acidic nature of the solution creates an unfavorable environment for the growth of many bacteria and fungi. Furthermore, aluminum ions are known to be toxic to microorganisms. The proposed mechanism involves the binding of Al³⁺ ions to the cell membranes of bacteria.[1] This interaction can disrupt the membrane's integrity and function by altering lipid-protein interactions and modifying transport activity.[1] Specifically, aluminum ions can bind to the hydrophilic heads of phospholipids in the cell membrane.[1] This can lead to increased membrane permeability and ultimately, cell death.
Experimental Workflows
The production and quality control of this compound solutions follow a structured workflow, from the synthesis of the active ingredient to the final analytical verification.
Conclusion
The historical development of this compound research showcases a journey from a simple, empirically-derived topical remedy to a well-characterized and standardized pharmaceutical product. Its enduring presence in medicine is a testament to its efficacy and safety profile. For researchers and drug development professionals, the study of this compound offers insights into the formulation of stable topical preparations, the mechanisms of astringency and topical antimicrobial action, and the evolution of analytical methods for quality control. Future research may focus on enhancing the stability and delivery of this compound, exploring its potential in combination therapies, and further elucidating its molecular interactions with microbial and human cells. This guide serves as a foundational resource to support and inspire such future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Topical Solution [drugfuture.com]
- 3. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 4. Aluminium triacetate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. Alum Taste Profile: Bitter, Metallic & Why It's Not for Eating [spice.alibaba.com]
- 10. This compound | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Orbitals and Density Functional Theory Studies of Aluminum Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Bonding
The coordination chemistry of aluminum acetate is complex, with the acetate ligand capable of binding to the aluminum (III) ion in monodentate, bidentate, or bridging fashions. In aqueous solutions, a dynamic equilibrium exists between the mono-, di-, and triacetate forms.
This guide focuses on the neutral triacetate form, Al(CH₃COO)₃, as a fundamental species for theoretical investigation. Computational chemistry, particularly DFT, provides a powerful tool to predict the most stable geometric isomers and to analyze the nature of the aluminum-oxygen bonds.
Logical Relationship of this compound Species
The different forms of this compound are interconvertible in aqueous solution, with the equilibrium depending on factors such as pH and concentration.
Caption: Interconversion of this compound species in aqueous solution.
Theoretical Framework: Molecular Orbital Theory and DFT
Molecular Orbital (MO) Theory provides a quantum mechanical description of the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. These MOs can be bonding, antibonding, or non-bonding, and their energies and occupancies determine the molecule's stability and reactivity. For a molecule like this compound, MO theory can be used to construct a qualitative diagram of the interactions between the aluminum 3s, 3p, and 3d orbitals and the orbitals of the acetate ligands.
Density Functional Theory (DFT) is a computational method that has become the workhorse of quantum chemistry for its favorable balance of accuracy and computational cost.[2] DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach allows for the calculation of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties.
Experimental Protocols: A Computational Chemistry Workflow
A typical DFT study of this compound would follow a systematic workflow to ensure the reliability and accuracy of the results.
Computational Workflow for this compound Studies
Caption: A generalized workflow for the DFT study of this compound.
Detailed Methodologies
A robust computational study of this compound would necessitate the following considerations:
-
Software: Commonly used quantum chemistry software packages include Gaussian, ORCA, and NWChem.[3][4][5][6]
-
Model Chemistry: The choice of the DFT functional and basis set is critical for obtaining accurate results. A popular combination for systems containing main group elements is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.
-
Geometry Optimization: The initial structure of this compound would be optimized to find the lowest energy conformation. This is an iterative process where the forces on the atoms are minimized.
-
Frequency Calculations: Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[3][5] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO) and the application of methods like Natural Bond Orbital (NBO) analysis to understand the charge distribution and bonding in detail.[7][8][9][10][11]
Data Presentation: Key Molecular Properties
While a comprehensive DFT dataset for aluminum triacetate is not available in the recent literature, the following tables present the types of quantitative data that would be obtained from such a study, with illustrative values based on general knowledge of related compounds.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) | Experimental Value |
| Bond Length | Al-O | ~1.85 Å | Not available |
| C=O | ~1.22 Å | ~1.25 Å (in acetate) | |
| C-O | ~1.35 Å | ~1.25 Å (in acetate) | |
| C-C | ~1.51 Å | ~1.51 Å (in acetate) | |
| Bond Angle | O-Al-O | ~90° / ~180° | Not available |
| Al-O-C | ~130° | Not available | |
| O-C-O | ~125° | ~125° (in acetate) |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | ~1700 | ~1600-1700 | Carbonyl stretch |
| νₐ(COO) | ~1580 | ~1550-1610 | Asymmetric COO stretch |
| νₛ(COO) | ~1420 | ~1400-1450 | Symmetric COO stretch |
| ν(Al-O) | ~500-600 | Not well-established | Aluminum-oxygen stretch |
Note: Experimental frequencies are for metal acetate complexes in general.
Table 3: Electronic Properties (Illustrative)
| Property | Calculated Value (B3LYP/6-31G(d)) |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
| Mulliken Atomic Charge on Al | ~ +1.5 to +2.0 |
| Mulliken Atomic Charge on O (coord.) | ~ -0.8 to -1.0 |
Frontier Molecular Orbitals: HOMO and LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[12][13]
For this compound, the HOMO is expected to be localized on the p-orbitals of the oxygen atoms of the acetate ligands, while the LUMO is likely to be centered on the aluminum atom, reflecting its Lewis acidic character. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.
Conclusion and Future Directions
The theoretical investigation of this compound through molecular orbital theory and DFT provides a powerful framework for understanding its fundamental chemical properties. While a comprehensive, modern DFT study on neutral aluminum triacetate is still needed, the established computational methodologies outlined in this guide provide a clear roadmap for such an investigation.
Future research in this area should focus on:
-
Performing high-level DFT calculations on all forms of this compound to obtain accurate geometric, vibrational, and electronic data.
-
Investigating the reaction mechanisms of this compound with biological targets to understand its therapeutic effects at a molecular level.
-
Combining theoretical calculations with experimental studies, such as X-ray crystallography and vibrational spectroscopy, to validate and refine the computational models.
By leveraging the predictive power of computational chemistry, researchers can gain deeper insights into the behavior of this compound, paving the way for the development of new and improved applications in medicine and beyond.
References
- 1. 142-03-0 CAS | this compound, BASIC HYDRATE | Laboratory Chemicals | Article No. 00892 [lobachemie.com]
- 2. ORCA Input Library - Geometry optimizations [sites.google.com]
- 3. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 4. youtube.com [youtube.com]
- 5. gaussian.com [gaussian.com]
- 6. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 7. NBO [cup.uni-muenchen.de]
- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
The Solubility of Aluminum Acetate in Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of aluminum acetate in water. It addresses the complexities arising from the existence of three primary forms of this compound—neutral aluminum triacetate, basic aluminum diacetate, and basic aluminum monoacetate—and their intricate hydrolysis and equilibrium in aqueous solutions. This document summarizes the available quantitative solubility data, outlines experimental protocols for solubility determination and analysis, and presents visual representations of the chemical dynamics in solution to aid in research and development.
Introduction
This compound is a compound with significant applications in the pharmaceutical, textile, and cosmetic industries, primarily utilized for its astringent, antiseptic, and mordant properties.[1][2][3] Its efficacy in these applications is intrinsically linked to its behavior in aqueous solutions. However, the seemingly simple question of its water solubility is complicated by the existence of multiple forms and their dynamic interplay in solution. This guide aims to provide clarity on this topic by consolidating technical data and methodologies for professionals in research and drug development.
Forms of this compound
In the solid state, this compound can exist as three distinct salts:
-
Neutral Aluminum Triacetate (Al(CH₃COO)₃)
-
Basic Aluminum Diacetate (HOAl(CH₃COO)₂)
When dissolved in water, these forms are in a dynamic equilibrium, and the neutral triacetate hydrolyzes to form a mixture of the basic salts.[4][6] Consequently, aqueous solutions of this compound contain a mixture of these species, the proportions of which are influenced by factors such as pH and concentration.[4]
Aqueous Solubility of this compound Forms
The solubility of each form of this compound in water varies significantly, and the available data in the literature presents some contradictions, particularly for the basic forms.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for the different forms of this compound in water. It is critical to note the inconsistencies and lack of definitive, well-sourced quantitative values for the basic forms.
| Form of this compound | Chemical Formula | CAS Number | Molar Mass ( g/mol ) | Water Solubility | Notes |
| Neutral Aluminum Triacetate | Al(CH₃COO)₃ | 139-12-8 | 204.11 | Soluble[7][8][9][10]; 4.81 mg/mL (unsourced)[3][11] | Generally considered the most soluble form. The quantitative value lacks a primary source and should be used with caution. |
| Basic Aluminum Diacetate | HOAl(CH₃COO)₂ | 142-03-0 | 162.08 | Insoluble[12][13]; up to 1.1 g/L at 25 °C (not validated); 2.299e+005 mg/L at 25 °C (estimated)[14] | Significant discrepancies exist in the literature. The high estimated solubility is in stark contrast to claims of insolubility. |
| Basic Aluminum Monoacetate | (HO)₂AlCH₃COO | 7360-44-3 | 120.04 | Sparingly soluble / Insoluble | No reliable quantitative data is available. |
Factors Influencing Solubility
pH
The pH of the aqueous solution is a critical factor governing the solubility and speciation of this compound. In general, the solubility of aluminum species is lowest in the pH range of 6 to 6.5.[15] The solution of this compound is slightly acidic due to hydrolysis, which produces acetic acid.[7]
Temperature
Hydrolysis and Aqueous Speciation
Upon dissolution in water, this compound undergoes hydrolysis, establishing a complex equilibrium between the different acetate forms and various hydrolyzed aluminum species. This dynamic is crucial for understanding the behavior of this compound in solution.
Caption: Hydrolysis pathway of this compound in water.
The speciation of aluminum in an aqueous solution is highly dependent on the pH. The following diagram illustrates the relative abundance of different soluble aluminum species as a function of pH.
Caption: Simplified aqueous speciation of aluminum with changing pH.
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a general method for determining the aqueous solubility of a sparingly soluble salt, which can be adapted for the different forms of this compound.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of the specific this compound solid to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a fine-pore membrane filter.
-
Analysis of Supernatant: Accurately determine the concentration of aluminum in the clear supernatant.
-
Calculation: Express the solubility in appropriate units (e.g., g/L, mol/L).
Analytical Method for Aluminum Concentration (adapted from USP)
The concentration of aluminum in the saturated solution can be determined using a residual titration method as described in the United States Pharmacopeia (USP) for this compound Topical Solution.[16][17][18][19]
Principle: An excess of a chelating agent, ethylenediaminetetraacetic acid (EDTA), is added to a sample of the aluminum solution. The EDTA complexes with the aluminum ions. The unreacted EDTA is then back-titrated with a standardized zinc sulfate solution.
Procedure Outline:
-
A precise volume of the clear supernatant is pipetted into a flask.
-
The sample is acidified with hydrochloric acid.
-
A known excess volume of standardized 0.05 M EDTA solution is added.
-
The pH is adjusted using an acetic acid-ammonium acetate buffer.
-
The solution is heated to ensure complete complexation of aluminum with EDTA.
-
After cooling, the excess EDTA is titrated with a standardized 0.05 M zinc sulfate solution using dithizone as an indicator.
-
A blank titration is performed to account for any impurities.
-
The amount of aluminum in the sample is calculated based on the volume of EDTA that reacted.
Conclusion
The solubility of this compound in water is a complex topic due to the existence of multiple forms and their hydrolysis in aqueous solutions. While neutral aluminum triacetate is generally considered soluble, the solubility of the basic di- and monoacetate forms is less clear, with conflicting reports in the literature. The pH of the solution is a dominant factor influencing both solubility and the speciation of aluminum in solution. For accurate and reliable solubility data, it is imperative to conduct well-controlled experiments, specifying the exact form of this compound and the conditions of measurement. The protocols and information provided in this guide offer a framework for researchers and drug development professionals to approach the challenges associated with the aqueous solubility of this compound.
References
- 1. nyp.org [nyp.org]
- 2. m.youtube.com [m.youtube.com]
- 3. extramarks.com [extramarks.com]
- 4. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 5. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 6. Aluminium triacetate - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. saltanalysis.com [saltanalysis.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 139-12-8 [chemicalbook.com]
- 11. testbook.com [testbook.com]
- 12. This compound, basic hydrate 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 13. ALUMINIUM ACETATE, SOLUBLE [chembk.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 17. pharmacopeia.cn [pharmacopeia.cn]
- 18. trungtamthuoc.com [trungtamthuoc.com]
- 19. This compound Topical Solution [drugfuture.com]
An In-depth Guide to the Molecular Weight of Aluminum Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of aluminum acetate, a compound with significance in various scientific and pharmaceutical applications. Due to its existence in multiple forms, a precise understanding of its molecular characteristics is crucial for accurate experimental design and drug development.
Understanding the Forms of this compound
This compound can exist in three primary forms: neutral, basic diacetate, and basic monoacetate. The molecular weight of the compound is dependent on its specific chemical formula.
-
Neutral Aluminum Triacetate: Also known as this compound, it is a salt formed from aluminum hydroxide and an excess of acetic acid.
-
Basic Aluminum Diacetate: This form, also referred to as aluminum subacetate, contains a hydroxyl group.
-
Basic Aluminum Monoacetate: Also known as dibasic this compound, this form contains two hydroxyl groups.
Molecular Weight Determination
The molecular weight of each form of this compound is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights used for this calculation are:
-
Aluminum (Al): 26.982 u
-
Carbon (C): 12.011 u
-
Oxygen (O): 15.999 u
-
Hydrogen (H): 1.008 u
Based on these atomic weights, the molecular weights of the different forms of this compound have been calculated and are presented in the table below.
Summary of Molecular Weights
| Form of this compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Neutral Aluminum Triacetate | Al(CH₃COO)₃ | 204.11 |
| Basic Aluminum Diacetate | HOAl(CH₃COO)₂ | 162.08 |
| Basic Aluminum Monoacetate | (HO)₂AlCH₃COO | 120.04 |
Experimental Protocols
The determination of the molecular weight of a specific this compound sample would typically involve standard analytical techniques such as mass spectrometry. For accurate quantification and formulation in a research or drug development setting, it is imperative to first identify the specific form of this compound being used, as the molecular weight varies significantly between the neutral and basic forms.
Chemical Structure of Neutral Aluminum Triacetate
The following diagram illustrates the chemical structure of neutral aluminum triacetate.
Caption: Chemical structure of neutral aluminum triacetate.
Aluminum Acetate: A Technical Examination of its Weak Acid Characteristics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the chemical properties of aluminum acetate, with a specific focus on its classification as a salt that imparts weak acidity to aqueous solutions. This document details the underlying chemical principles, presents quantitative data, and outlines experimental protocols relevant to the study of this compound in a research and development context.
Executive Summary
This compound, a salt derived from the weak base aluminum hydroxide and the weak acid acetic acid, yields a slightly acidic solution upon dissolution in water. This acidity is a result of the hydrolysis of the hydrated aluminum cation, [Al(H₂O)₆]³⁺, which proceeds to a greater extent than the hydrolysis of the acetate anion, CH₃COO⁻. The solution's acidity is a critical parameter in its various applications, including its use as a topical astringent and antiseptic in pharmaceutical formulations. This guide will explore the equilibrium chemistry governing this phenomenon and provide practical information for laboratory professionals.
The Chemistry of this compound in Aqueous Solution
While often referred to by the simple formula Al(CH₃COO)₃, in an aqueous environment, this compound exists as a complex equilibrium mixture of mono-, di-, and triacetate forms. The acidity of an this compound solution is not due to the dissociation of a proton from the acetate ion, but rather from the hydrolysis of the hydrated aluminum ion.
Upon dissolving in water, this compound dissociates into the hydrated aluminum ion, [Al(H₂O)₆]³⁺, and acetate ions, CH₃COO⁻. Both of these ions can then react with water in hydrolysis reactions:
-
Hydrolysis of the Hydrated Aluminum Ion (Cationic Hydrolysis): [Al(H₂O)₆]³⁺ (aq) + H₂O (l) ⇌ [Al(H₂O)₅(OH)]²⁺ (aq) + H₃O⁺ (aq)
-
Hydrolysis of the Acetate Ion (Anionic Hydrolysis): CH₃COO⁻ (aq) + H₂O (l) ⇌ CH₃COOH (aq) + OH⁻ (aq)
The overall pH of the solution is determined by the relative extent of these two reactions, which can be quantified by their respective equilibrium constants: the acid dissociation constant (Kₐ) for the hydrated aluminum ion and the base dissociation constant (Kₑ) for the acetate ion.
Quantitative Analysis of Acidity
The acidic nature of an this compound solution is confirmed by comparing the Kₐ of the hydrated aluminum ion with the Kₑ of the acetate ion.
| Ion | Equilibrium Reaction | Dissociation Constant (at 25°C) | pK Value |
| Hydrated Aluminum Ion, [Al(H₂O)₆]³⁺ | [Al(H₂O)₆]³⁺ ⇌ [Al(H₂O)₅(OH)]²⁺ + H⁺ | Kₐ ≈ 1.0 x 10⁻⁵ | pKₐ ≈ 5.0 |
| Acetate Ion, CH₃COO⁻ | CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻ | Kₑ ≈ 5.6 x 10⁻¹⁰ | pKₑ ≈ 9.25 |
Since the Kₐ of the hydrated aluminum ion is significantly larger than the Kₑ of the acetate ion, the production of hydronium ions (H₃O⁺) from the cation hydrolysis is more substantial than the production of hydroxide ions (OH⁻) from the anion hydrolysis. This results in a net acidic solution.
The theoretical pH of a solution of a salt of a weak acid and a weak base can be estimated using the following formula:
pH = ½ (pKₒ + pKₐ - pKₑ)
Where:
-
pKₒ is the ion-product constant of water (approximately 14 at 25°C).
-
pKₐ is the negative logarithm of the acid dissociation constant of the cation.
-
pKₑ is the negative logarithm of the base dissociation constant of the anion.
Using the values from the table above, the estimated pH of an this compound solution is:
pH ≈ ½ (14 + 5.0 - 9.25) = 4.875
This calculated pH is largely independent of the salt's concentration and aligns with experimentally observed values.
pH of this compound Solutions at Various Concentrations
The following table summarizes the expected and reported pH values for this compound solutions.
| Concentration | Description | Reported/Expected pH Range |
| 1% Solution | A 1% weight by volume solution. | ~ 3.0 - 4.0[1] |
| 1:20 Aqueous Solution | A dilution of a standardized solution. | ~ 4.2[2] |
| This compound Topical Solution, USP | A standardized pharmaceutical preparation. | 3.6 - 4.4[3][4] |
| 0.1 M | Theoretical calculation. | ~ 4.88 |
| 0.01 M | Theoretical calculation. | ~ 4.88 |
| 0.001 M | Theoretical calculation. | ~ 4.88 |
Visualizing the Hydrolysis Pathway
The following diagrams, generated using Graphviz, illustrate the key chemical processes occurring when this compound is dissolved in water.
Experimental Protocol: pH Measurement of an this compound Solution
This protocol outlines the standardized procedure for accurately determining the pH of an this compound solution using a calibrated pH meter.
5.1 Materials and Equipment:
-
This compound (solid, e.g., Al(CH₃COO)₃)
-
Deionized or distilled water
-
pH meter with a combination electrode
-
Standard buffer solutions (pH 4.00, 7.00, and 10.00)
-
Beakers (50 mL or 100 mL)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Wash bottle with deionized water
-
Lint-free tissues
5.2 Procedure:
-
Preparation of this compound Solution:
-
To prepare a 0.1 M solution, accurately weigh 20.41 g of this compound (molar mass: 204.11 g/mol ).
-
Quantitatively transfer the solid to a 1 L volumetric flask.
-
Add approximately 500 mL of deionized water and stir until the solid is completely dissolved.
-
Bring the solution to the 1 L mark with deionized water, cap, and invert several times to ensure homogeneity.
-
Prepare other concentrations (e.g., 0.01 M, 0.001 M) by serial dilution.
-
-
pH Meter Calibration:
-
Follow the manufacturer's instructions for the specific pH meter model.
-
Rinse the electrode with deionized water and gently blot dry with a lint-free tissue.
-
Immerse the electrode in the pH 7.00 buffer solution. Allow the reading to stabilize and calibrate the meter to this value.
-
Rinse the electrode again and immerse it in the pH 4.00 buffer solution. Allow the reading to stabilize and perform a second calibration.
-
For a three-point calibration, rinse the electrode and repeat the process with the pH 10.00 buffer.
-
-
pH Measurement:
-
Pour a sufficient amount of the prepared this compound solution into a clean, dry beaker to cover the electrode's sensing bulb and junction.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer set to a low, constant speed.
-
Rinse the calibrated electrode with deionized water, blot dry, and immerse it in the sample solution.
-
Allow the pH reading to stabilize for at least one minute before recording the value.
-
Repeat the measurement on at least two more aliquots of the same solution to ensure reproducibility.
-
Between measurements, rinse the electrode thoroughly with deionized water.
-
-
Post-Measurement:
-
After completing all measurements, rinse the electrode and store it in the appropriate storage solution as recommended by the manufacturer.
-
Conclusion
References
- 1. ChemTeam: Calculations for the salt of a weak acid and a weak base [chemteam.info]
- 2. pH of a solution of salt of weak acid and weak base is : `pH=1/2pK_w+1/2pK_a-1/2pK_b` and that of weak acid and strong base is `pH=1/2pK_w+1/2pK_a+1/2logc` For a salt of weak acid and weak base having `K_a=K_b`, the pH at `25^@C` will be [allen.in]
- 3. physical chemistry - Confusion regarding calculating the pH of a salt of weak acid and weak base - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. cost-nectar.eu [cost-nectar.eu]
Methodological & Application
Application Notes and Protocols for the Preparation of a Stable Aluminum Acetate Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetate solution, also known as Burow's solution, is a widely used astringent and antiseptic agent in various laboratory and pharmaceutical applications. Its efficacy is dependent on its stability, as it is prone to hydrolysis and precipitation, which can alter its concentration and therapeutic properties. This document provides detailed protocols for preparing stable this compound solutions, methods for quality control, and a summary of factors influencing its stability to ensure consistent and reliable performance in a laboratory setting.
Factors Influencing Stability
The stability of this compound solutions is a critical factor for its effective use. Several factors can influence the equilibrium of this compound in solution, leading to the precipitation of insoluble aluminum salts. Understanding and controlling these factors is paramount for preparing and maintaining a stable solution.
Key factors affecting stability include:
-
pH: The pH of the solution is a crucial determinant of stability. A slightly acidic pH range of 3.6 to 4.4 is generally considered optimal for maintaining the solubility of this compound.[1] Deviations outside this range can lead to hydrolysis and the formation of precipitates.
-
Concentration: The concentration of this compound in the solution can impact its stability. While various concentrations are used depending on the application, higher concentrations may be more prone to precipitation.
-
Temperature: Storage temperature can affect the stability of the solution. Generally, storage at controlled room temperature or in a refrigerator (e.g., 4°C) is recommended to slow down degradation processes.[2]
-
Presence of Stabilizers: The addition of certain excipients can significantly enhance the stability of this compound solutions.
-
Boric Acid: Boric acid is a commonly used stabilizer that helps to maintain the acidic pH and prevent precipitation.[3]
-
Tartaric Acid: In some rapid preparation methods, tartaric acid is used to improve the dissolution and stability of basic this compound.[2]
-
Salts of Alpha-Hydroxy Carboxylic Acids: These have been shown to act as effective stabilizers, preventing precipitation upon aging, boiling, or dilution.
-
The following diagram illustrates the logical relationship between these factors and the stability of the this compound solution.
Caption: Factors influencing the stability of this compound solutions.
Preparation Protocols
Several methods can be employed to prepare this compound solutions. The choice of method may depend on the desired preparation time, available starting materials, and the required concentration.
Protocol 1: Traditional Burow's Solution (from Aluminum Subacetate)
This method involves the preparation of an aluminum subacetate solution followed by its conversion to this compound solution.
Materials:
-
Aluminum Subacetate Topical Solution
-
Glacial Acetic Acid
-
Purified Water
Procedure:
-
To prepare 1000 mL of this compound Topical Solution, combine 545 mL of Aluminum Subacetate Topical Solution with 15 mL of Glacial Acetic Acid.
-
Add a sufficient quantity of purified water to make a final volume of 1000 mL.
-
Mix the solution thoroughly.
-
If necessary, filter the solution to ensure it is clear.
-
Dispense only the clear solution.
Note: This method can be time-consuming, as the preparation of the aluminum subacetate solution itself can take over 24 hours.
Protocol 2: Rapid Preparation Method
This method allows for a much faster preparation of the this compound solution.[2]
Materials:
-
Basic this compound (e.g., Al(OH)(CH₃COO)₂)
-
Tartaric Acid
-
Acetic Acid
-
Purified Water
Procedure:
-
Mix the basic this compound with appropriate amounts of tartaric acid and acetic acid in purified water.
-
Heat the suspension and boil for 2 to 2.5 hours, or until the solution is completely dissolved.
-
Cool the solution to room temperature.
Data Presentation: Comparison of Preparation Methods
The following table summarizes the key parameters of the different preparation methods.
| Preparation Method | Starting Materials | Preparation Time | Reported Stability | pH Range |
| Traditional Burow's Solution | Aluminum Subacetate, Acetic Acid | > 24 hours | Stable for 5 months at 4°C.[2] | 3.6 - 4.4[1] |
| Rapid Method | Basic this compound, Tartaric Acid, Acetic Acid | 2 - 2.5 hours | Showed similar pharmaceutical properties to the traditional Burow's solution.[2] | Not specified, but expected to be in the acidic range. |
| From Aluminum Sulfate & Calcium Carbonate | Aluminum Sulfate, Calcium Carbonate, Acetic Acid | Several days[2] | One preparation showed a white residue after 14 days.[4] | 2.2 - 4.0[4] |
Experimental Protocols: Quality Control
To ensure the quality and stability of the prepared this compound solution, the following quality control tests should be performed.
Determination of pH
Objective: To measure the pH of the this compound solution.
Materials:
-
Calibrated pH meter
-
Standard buffer solutions (pH 4.0 and 7.0)
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Rinse the pH electrode with purified water and gently blot dry.
-
Immerse the electrode in the this compound solution.
-
Allow the reading to stabilize and record the pH value.
-
The pH should be within the range of 3.6 to 4.4 for optimal stability.[1]
Assay for Aluminum Content
Objective: To determine the concentration of aluminum in the solution. This protocol is based on a complexometric titration with edetate disodium (EDTA).
Materials:
-
Edetate disodium titrant (0.05 M), standardized
-
Zinc sulfate (0.05 M), standardized
-
Hydrochloric acid
-
Acetic acid–ammonium acetate buffer TS
-
Dithizone TS
-
Alcohol
-
Volumetric flasks (250 mL)
-
Beakers (250 mL)
-
Pipettes
Procedure:
-
Pipette 25 mL of the this compound Topical Solution into a 250-mL volumetric flask.
-
Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.
-
Pipette 25 mL of this solution into a 250-mL beaker.
-
Add, in the order named and with continuous stirring, 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate buffer TS.
-
Heat the solution near the boiling point for 5 minutes.
-
Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink color.
-
Perform a blank determination.
-
Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.
Assay for Acetic Acid Content
Objective: To determine the concentration of acetic acid in the solution. This protocol involves distillation followed by titration.
Materials:
-
Phosphoric acid
-
Sodium hydroxide (0.5 N), standardized
-
Sulfuric acid (0.5 N), standardized
-
Phenolphthalein TS
-
Kjeldahl flask
-
Condenser and receiving flask
Procedure:
-
Pipette 20 mL of the this compound Topical Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water.
-
Connect the flask to a condenser, with the delivery tube dipping beneath the surface of 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.
-
Distill approximately 160 mL.
-
Allow the distilling flask to cool, add 50 mL of water, and distill an additional 40 to 45 mL into the same receiving flask.
-
Add phenolphthalein TS to the distillate.
-
Titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.
-
Each mL of 0.5 N sodium hydroxide is equivalent to 30.03 mg of C₂H₄O₂.
Workflow for Preparation and Quality Control
The following diagram outlines the general workflow for the preparation and quality control of a stable this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. [Pharmaceutical and pharmacological evaluation of Burow's solution (this compound solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 4. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Aluminum Acetate as a Mordant for Natural Dyes on Cotton
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum acetate as a mordant in the natural dyeing of cotton fibers. The information is intended for a scientific audience and focuses on detailed protocols, data presentation, and the underlying chemical principles.
Introduction
This compound is a widely used mordant for cellulosic fibers such as cotton, enhancing the uptake and colorfastness of natural dyes.[1][2][3][4] It acts as a bridge, forming a chemical complex between the hydroxyl groups of the cellulose and the functional groups of the dye molecules.[5][6] This results in more vibrant and durable colors compared to dyeing without a mordant. The effectiveness of this compound can be influenced by several factors, including its concentration, the application method, and the use of assistants like tannins or after-baths with calcium carbonate or wheat bran.[7]
Data Presentation
The following tables summarize the available quantitative data on the colorfastness of cotton dyed with various natural dyes using this compound as a mordant. The data is primarily based on a comparative study by Haar et al. (2013), which evaluated colorfastness to laundering and light according to standardized methods.[1][2][4] Colorfastness is rated on a Gray Scale from 1 (poor) to 5 (excellent).
Table 1: Colorfastness to Laundering of Natural Dyes on Cotton Mordanted with this compound [1][2][4]
| Natural Dye | Mordant Concentration (% owf) | Gray Scale Rating (Color Change) |
| Madder (anthraquinone) | 5 | Not significantly different from aluminum potassium sulfate |
| 10 | Not significantly different from aluminum potassium sulfate | |
| 20 | Not significantly different from aluminum potassium sulfate | |
| Weld (flavonoid) | 5 | 2.17 |
| 10 | 1.97 | |
| 20 | 1.44 | |
| Coreopsis (flavonoid) | 5 | 3.11 |
| 10 | 3.00 | |
| 20 | 3.05 |
Table 2: Colorfastness to Light of Natural Dyes on Cotton Mordanted with this compound [1][2][4]
| Natural Dye | Mordant Concentration (% owf) | Gray Scale Rating (Color Change) |
| Madder (anthraquinone) | 5 | No significant difference from aluminum potassium sulfate |
| 10 | No significant difference from aluminum potassium sulfate | |
| 20 | No significant difference from aluminum potassium sulfate | |
| Weld (flavonoid) | 5 | 2.0 |
| 10 | 2.0 | |
| 20 | 2.0 | |
| Coreopsis (flavonoid) | 5 | 1.0 |
| 10 | 1.0 | |
| 20 | 1.5 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as a mordant for natural dyes on cotton.
Protocol 1: Standard this compound Mordanting (Hot Process)
This protocol is a common method for mordanting cotton fibers with this compound.
Materials:
-
Scoured cotton fabric/yarn
-
This compound
-
Stainless steel pot
-
Heating source
-
Stirring rod
-
Safety equipment (gloves, mask)
Procedure:
-
Scouring: Pre-wash the cotton material with a pH-neutral detergent to remove any impurities. Rinse thoroughly.
-
Mordant Calculation: Weigh the dry cotton material. Calculate the amount of this compound required, typically 5-10% of the weight of the fiber (owf).
-
Mordant Bath Preparation: Fill a stainless steel pot with enough warm water to allow the cotton to move freely. Dissolve the calculated amount of this compound in the water.
-
Mordanting: Immerse the wet, scoured cotton in the mordant bath. Slowly heat the bath to a simmer (around 80-90°C) and maintain this temperature for at least one hour, stirring occasionally.
-
Cooling and Rinsing: Allow the cotton to cool in the mordant bath. Once cool, remove the cotton and rinse it thoroughly with water.
Protocol 2: this compound Mordanting with Tannin Pre-treatment
This two-step process is often recommended for enhancing the mordant uptake on cellulose fibers.
Materials:
-
Scoured cotton fabric/yarn
-
Tannin extract (e.g., gallnut, myrobalan)
-
This compound
-
Two stainless steel pots
-
Heating source
-
Stirring rod
-
Safety equipment (gloves, mask)
Procedure:
-
Scouring: As per Protocol 1.
-
Tannin Treatment:
-
Calculate the amount of tannin extract needed (typically 5-10% owf).
-
Dissolve the tannin in a pot of warm water.
-
Immerse the wet, scoured cotton in the tannin bath.
-
Heat to a simmer and maintain for one hour.
-
Allow to cool and rinse lightly.
-
-
Mordanting:
-
Prepare the this compound mordant bath as described in Protocol 1.
-
Immerse the tannin-treated, damp cotton into the mordant bath.
-
Follow the heating, cooling, and rinsing steps from Protocol 1.
-
Protocol 3: this compound Mordanting with Calcium Carbonate After-bath
An after-bath with calcium carbonate (chalk) can help to fix the mordant to the fibers.
Materials:
-
Mordanted cotton fabric/yarn (from Protocol 1 or 2)
-
Calcium carbonate (chalk)
-
Bucket or pot
Procedure:
-
Mordanting: Follow Protocol 1 or 2 to mordant the cotton.
-
Calcium Carbonate Bath:
-
In a separate container, prepare a solution of calcium carbonate (approximately 1-2% owf) in warm water.
-
Immerse the mordanted, rinsed cotton into the calcium carbonate bath.
-
Let it soak for 15-30 minutes, stirring occasionally.
-
-
Final Rinse: Remove the cotton from the chalk bath and rinse thoroughly with water. The fabric is now ready for dyeing.
Mandatory Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Comparison of Aluminum Mordants on the Colorfastness of Natural Dyes on Cotton | Semantic Scholar [semanticscholar.org]
- 3. krex.k-state.edu [krex.k-state.edu]
- 4. krex.k-state.edu [krex.k-state.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wsd.org.uk [wsd.org.uk]
Application of Aluminum Acetate in the Synthesis of Alumina Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of alumina (Al₂O₃) nanoparticles using aluminum acetate as a precursor. The methodologies outlined below are based on established thermal decomposition and sol-gel techniques, offering pathways to produce alumina nanoparticles with tailored characteristics suitable for various applications, including as catalysts, in structural materials, and for potential use in drug delivery systems.
Introduction
This compound is a versatile precursor for the synthesis of alumina nanoparticles. Its decomposition at elevated temperatures provides a direct route to various phases of alumina, including the catalytically active gamma-alumina (γ-Al₂O₃) and the highly stable alpha-alumina (α-Al₂O₃). The choice of synthesis method significantly influences the physicochemical properties of the resulting nanoparticles, such as particle size, surface area, and crystalline phase. This document details two primary methods: thermal decomposition and a sol-gel process.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from experimental studies on the synthesis of alumina nanoparticles from this compound and related precursors.
Table 1: Influence of Calcination Temperature on Alumina Phase and Crystallite Size
| Precursor | Calcination Temperature (°C) | Resulting Alumina Phase | Average Crystallite Size (nm) |
| This compound | 650 | Amorphous | - |
| This compound | 850 | Gamma (γ) | - |
| Amorphous Precursor from this compound | 900 | Alpha (α) | - |
| This compound | 1100 | Alpha (α) + Gamma (γ) | 54 |
Table 2: Physicochemical Properties of Alumina Nanoparticles
| Property | Value | Synthesis Method |
| Particle Size | 20 - 40 nm | Sol-Gel |
| Particle Size | 35 - 55 nm | Green Synthesis |
| Particle Size | 54 - 58 nm | Thermal Decomposition |
| Surface Area | 28.36 m²/g | Co-precipitation |
Experimental Protocols
Protocol 1: Synthesis of Alumina Nanoparticles via Thermal Decomposition of this compound
This protocol describes the direct synthesis of alumina nanoparticles by the thermal decomposition of this compound. This method is straightforward and allows for the formation of different alumina phases by controlling the calcination temperature.[1][2]
Materials:
-
This compound (Al(CH₃COO)₃)
-
Crucible (ceramic)
-
Muffle furnace
Procedure:
-
Place a known quantity of this compound powder into a ceramic crucible.
-
Insert the crucible into a muffle furnace.
-
Heat the furnace to the desired calcination temperature. For the generation of an amorphous precursor, a temperature of 650°C is recommended.[1] To obtain gamma-alumina, a temperature of 850°C is suitable.[1] For the direct formation of alpha-alumina, temperatures above 1100°C are required.[1]
-
Maintain the temperature for a period of 2 to 4 hours to ensure complete decomposition of the this compound.
-
Allow the furnace to cool down to room temperature.
-
The resulting white powder is the alumina nanoparticles.
-
Characterize the synthesized nanoparticles using appropriate techniques such as X-ray diffraction (XRD) to determine the crystalline phase and transmission electron microscopy (TEM) to analyze the particle size and morphology.
Protocol 2: Synthesis of Alumina Nanoparticles via a Sol-Gel Method
This protocol outlines a generalized sol-gel synthesis of alumina nanoparticles using this compound. The sol-gel process allows for greater control over particle size and morphology.
Materials:
-
This compound (Al(CH₃COO)₃)
-
Deionized water
-
Nitric acid (HNO₃) or Acetic Acid (CH₃COOH) (as a catalyst)
-
Ethanol
-
Beaker
-
Magnetic stirrer
-
Drying oven
-
Muffle furnace
Procedure:
-
Sol Preparation: Dissolve this compound in deionized water in a beaker with vigorous stirring to form a solution.
-
Hydrolysis and Condensation: Slowly add a dilute solution of nitric acid or acetic acid to the this compound solution while stirring continuously. This will initiate the hydrolysis and condensation reactions, leading to the formation of a sol.
-
Gelation: Continue stirring the sol at room temperature until it forms a viscous gel. The time required for gelation can vary depending on the concentration of the reactants and the pH of the solution.
-
Aging: Age the gel for 24-48 hours at room temperature. This step allows for the completion of the polymerization and strengthening of the gel network.
-
Drying: Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove the solvent and other volatile components, resulting in a xerogel.
-
Calcination: Calcine the dried xerogel in a muffle furnace. The calcination temperature will determine the final crystalline phase of the alumina nanoparticles. A temperature of around 900°C is typically used to obtain the alpha phase.[1]
-
Characterization: Analyze the final product using XRD, TEM, and Brunauer-Emmett-Teller (BET) analysis to determine the phase, particle size, and surface area, respectively.
Diagrams
Thermal Decomposition Workflow
The following diagram illustrates the workflow for the synthesis of alumina nanoparticles via the thermal decomposition of this compound.
Caption: Workflow for alumina nanoparticle synthesis via thermal decomposition.
Sol-Gel Synthesis Logical Pathway
This diagram shows the logical progression of the sol-gel synthesis of alumina nanoparticles from this compound.
Caption: Logical pathway for the sol-gel synthesis of alumina nanoparticles.
Chemical Transformation Pathway
The following diagram illustrates the chemical transformations occurring during the synthesis of alumina nanoparticles from this compound.
Caption: Chemical transformation from this compound to alpha-alumina.
References
Application Notes and Protocols: Aluminum Acetate in Topical Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetate is a widely used active pharmaceutical ingredient (API) in topical dermatological preparations.[1][2] It is valued for its astringent properties, which help to relieve minor skin irritations by cooling and drying the skin, constricting blood vessels, and reducing inflammation and itching.[1][3] This document provides detailed application notes and protocols for the use of this compound in topical pharmaceutical preparations, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Mechanism of Action
-
Chemical Name: this compound
-
CAS Number: 139-12-8
-
Molecular Formula: C₆H₉AlO₆[1]
This compound solution is typically formed by the reaction of aluminum sulfate and calcium acetate in water.[1] Its primary mechanism of action is as an astringent.[3][4] Astringents are substances that cause the constriction of body tissues.[4] When applied topically, this compound causes mild coagulation of skin proteins, leading to a drying, hardening, and protective effect on the skin.[4] This action is achieved through the osmotic flow of water away from the treated area, which helps to dry weeping or oozing skin lesions.[4]
Signaling Pathway of Astringent Action
The precise signaling pathway of the astringent action of this compound on a cellular level is not extensively detailed in the literature. However, the primary mechanism is understood to be the precipitation of proteins in the epidermis. This can be visualized as a direct interaction with skin proteins, leading to their denaturation and the subsequent physiological effects.
Pharmaceutical Formulations and Quantitative Data
This compound is available in various topical formulations, most commonly as a powder for reconstitution into a solution for soaks, compresses, or wet dressings.[2] The United States Pharmacopeia (USP) provides monographs for standardized preparations of "this compound Topical Solution" and "Aluminum Subacetate Topical Solution".
USP Formulations
The quantitative specifications for USP-grade this compound solutions are summarized in the table below.
| Parameter | This compound Topical Solution (USP)[5][6] | Aluminum Subacetate Topical Solution[7] |
| Aluminum Oxide (Al₂O₃) | 1.20 g - 1.45 g per 100 mL | 2.30 g - 2.60 g per 100 mL |
| Acetic Acid (C₂H₄O₂) | 4.24 g - 5.12 g per 100 mL | 5.43 g - 6.13 g per 100 mL |
| pH | 3.6 - 4.4 | 3.8 - 4.6 |
| Stabilizer (Boric Acid) | Not more than 0.6% | Not more than 0.9% |
Commercial Formulations
Commercially available products, such as Domeboro®, are typically provided as powder packets containing aluminum sulfate and calcium acetate.[1] When dissolved in water, these salts react to form this compound in solution. The concentration of the final solution can be adjusted by varying the number of packets dissolved in a specified volume of water. Generally, a 0.13% to 0.5% solution of this compound is used for topical application.[8]
Experimental Protocols
The following protocols are based on the United States Pharmacopeia (USP) monographs for the analysis of this compound Topical Solution.[5][6][9]
Preparation of this compound Topical Solution (USP)
This protocol describes the preparation of 1000 mL of this compound Topical Solution.
Materials:
-
Aluminum Subacetate Topical Solution: 545 mL
-
Glacial Acetic Acid: 15 mL
-
Purified Water
Procedure:
-
To 545 mL of Aluminum Subacetate Topical Solution, add 15 mL of Glacial Acetic Acid.
-
Add a sufficient quantity of Purified Water to make the final volume 1000 mL.
-
Mix the solution thoroughly.
-
Filter the solution if necessary. Dispense only the clear solution.[5][6]
Assay for Aluminum Oxide in this compound Topical Solution
This protocol describes the titrimetric determination of the aluminum oxide content.
Reagents:
-
0.05 M Edetate Disodium (EDTA) Titrant
-
Hydrochloric Acid
-
Acetic Acid-Ammonium Acetate Buffer TS
-
Alcohol
-
Dithizone TS
-
0.05 M Zinc Sulfate VS
Procedure:
-
Pipette 25 mL of the this compound Topical Solution into a 250-mL volumetric flask.
-
Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.
-
Pipette 25 mL of this solution into a 250-mL beaker.
-
Add, with continuous stirring, 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate buffer TS.
-
Heat the solution to near boiling for 5 minutes.
-
Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink color.
-
Perform a blank determination, substituting the sample with water, and make any necessary corrections.
-
Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.[5][6][9]
Assay for Acetic Acid in this compound Topical Solution
This protocol describes the determination of the acetic acid content by distillation and titration.
Reagents:
-
Phosphoric Acid
-
0.5 N Sodium Hydroxide VS
-
Phenolphthalein TS
-
0.5 N Sulfuric Acid VS
Procedure:
-
Pipette 20 mL of the this compound Topical Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water.
-
Connect the flask to a condenser, ensuring the delivery tube dips beneath the surface of 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.
-
Distill approximately 160 mL of the solution.
-
Allow the distilling flask to cool, add 50 mL of water, and continue to distill an additional 40 to 45 mL into the same receiving flask.
-
Add phenolphthalein TS to the distillate and titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.
-
Each mL of 0.5 N sodium hydroxide is equivalent to 30.03 mg of C₂H₄O₂.[5][6][9]
Experimental Workflow
The overall workflow for the preparation and quality control analysis of this compound Topical Solution is depicted below.
Stability and Storage
-
Storage: this compound topical solutions should be preserved in tight, light-resistant containers at a temperature between 15–30°C.[1]
-
Stability: Reconstituted solutions from powder packets may be stored at room temperature in a clean, capped container for up to 7 days.[1] For USP-grade solutions, it is recommended to dispense only clear solutions, and any unused portion of a diluted solution should be discarded after each use.[5][6] Stability-indicating assays, such as high-performance liquid chromatography (HPLC), can be developed and validated to monitor the concentration of this compound and detect any degradation products over time.[10]
In Vitro Skin Permeation Studies
To evaluate the dermal absorption of aluminum from topical preparations, in vitro skin permeation studies can be conducted using Franz diffusion cells.[11][12][13] These studies are crucial for assessing the safety and efficacy of new formulations.
Experimental Setup:
-
Skin Model: Excised human or animal skin is mounted on the Franz diffusion cell.[13][14]
-
Receptor Medium: A suitable receptor medium, such as saline solution, is used in the dermal compartment.[11]
-
Application: The this compound formulation is applied to the epidermal side of the skin.
-
Sampling: Samples are collected from the receptor medium at various time points (e.g., 6, 12, and 24 hours) to determine the amount of aluminum that has permeated the skin.[11][12]
-
Analysis: The concentration of aluminum in the samples can be quantified using techniques like Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS).[12]
Studies have shown that transdermal absorption of aluminum from topical products on healthy skin is generally low.[12] However, absorption may be significantly higher on stripped or damaged skin.[12]
Safety Considerations
-
For External Use Only: this compound preparations are strictly for external use and contact with the eyes should be avoided.[1]
-
Potential Side Effects: Common side effects include skin dryness, irritation, inflammation, and a burning or stinging sensation.[2][3]
-
Allergic Reactions: Hypersensitivity reactions may occur, particularly in individuals with allergies to metals like nickel.[2]
-
Occlusive Dressings: The use of plastic or other occlusive dressings over areas treated with this compound is not recommended as it may prevent evaporation and lead to excessive skin drying.[2]
Conclusion
This compound is a well-established astringent for topical use with clearly defined standards for its preparation and analysis as outlined in the USP. The protocols provided in this document offer a framework for the formulation, quality control, and further research into this compound-containing topical preparations. For drug development professionals, understanding these parameters is crucial for creating safe, stable, and effective dermatological products. Further research into the specific cellular mechanisms of its astringent action could provide deeper insights and opportunities for new therapeutic applications.
References
- 1. drugs.com [drugs.com]
- 2. What Is this compound? [healthline.com]
- 3. This compound Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]
- 4. This compound | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Topical Solution [drugfuture.com]
- 6. newdruginfo.com [newdruginfo.com]
- 7. scribd.com [scribd.com]
- 8. Federal Register :: Astringent Drug Products That Produce this compound; Skin Protectant Drug Products for Over-the-Counter Human Use; Technical Amendment [federalregister.gov]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 12. In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenometrix.ch [xenometrix.ch]
Application Notes and Protocols: Aluminum Acetate as a Precursor for Ceramic Membrane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of aluminum acetate in the synthesis of ceramic alumina membranes. Detailed protocols for two primary synthesis methods, characterization techniques, and a key pharmaceutical application are included to facilitate research and development in this field.
Application Notes
Introduction to Alumina Ceramic Membranes from this compound
Alumina (Al₂O₃) ceramic membranes are inorganic structures prized for their exceptional thermal stability, chemical resistance, and mechanical strength, making them superior to polymeric membranes in many demanding applications.[1] this compound [Al(OH)(CH₃COO)₂] serves as an effective and accessible precursor for the synthesis of these high-performance membranes. The synthesis process typically involves the thermal decomposition of this compound to yield alumina, which is then formed into a porous membrane structure through methods such as uniaxial dry compaction or sol-gel techniques.[2][3] The resulting gamma-alumina (γ-Al₂O₃) membranes find applications in various separation and filtration processes.[4]
Advantages of Using this compound as a Precursor
The use of this compound as a precursor for alumina membrane synthesis offers several advantages:
-
Alternative and Viable Source: It provides an alternative route to producing high-purity alumina, contributing to the versatility of ceramic membrane fabrication.[4]
-
Controlled Decomposition: The thermal decomposition of this compound can be controlled to produce specific phases of alumina, such as the desirable γ-alumina for membrane applications.[4]
-
Versatility in Synthesis Methods: this compound is amenable to various synthesis techniques, including the straightforward uniaxial dry compaction method and the more intricate sol-gel process, allowing for tailored membrane properties.
Applications in Pharmaceutical and Drug Development
The robust nature of alumina ceramic membranes makes them highly suitable for a range of applications in the pharmaceutical and drug development sectors:
-
Sterile Filtration and Clarification: Their ability to withstand high temperatures and aggressive cleaning agents makes them ideal for sterile filtration of pharmaceutical solutions and clarification of fermentation broths.
-
Solvent and Chemical Filtration: The high chemical resistance of alumina membranes allows for the filtration of organic solvents and corrosive chemicals commonly used in pharmaceutical manufacturing.
-
Drug Delivery Systems: The porous structure of alumina membranes can be precisely controlled, making them excellent candidates for implantable and transdermal drug delivery systems, offering sustained and controlled release of therapeutic agents.[5][6] The drug loading and release kinetics can be tailored by modifying the pore size and surface chemistry of the membrane.[5][6]
-
Moisture Control: In powdered form, activated alumina derived from precursors like this compound is used for moisture control in drug packaging to ensure product stability.
-
Pyrogen Removal: The high adsorption capacity of alumina can be utilized for the removal of pyrogens, such as endotoxins, from pharmaceutical preparations.
Quantitative Data Summary
The following tables summarize key quantitative data for alumina ceramic membranes synthesized from this compound and other precursors, providing a comparative overview of their properties.
Table 1: Properties of Ceramic Membranes Synthesized from this compound
| Property | Value | Reference |
| Porosity | 44.63% | Barbosa et al. |
| Mechanical Strength | 1.3 MPa | Barbosa et al. |
| Average Pore Diameter | 1.11 µm | Barbosa et al. |
Data from a study by Barbosa et al. on membranes produced by uniaxial dry compaction of thermally decomposed this compound.[4]
Table 2: Comparative Properties of Alumina Membranes from Various Precursors and Synthesis Methods
| Precursor/Method | Porosity | Mechanical Strength | Average Pore Diameter | Permeability/Flux | Reference |
| This compound (Uniaxial Compaction) | 44.63% | 1.3 MPa | 1.11 µm | - | Barbosa et al. |
| Aluminum Sulfate (Uniaxial Compaction) | 18.86% | 6.7 MPa | - | - | Barbosa et al. |
| Diatomite and Alumina Mixtures | ~46% | ~28 MPa | ~7.7 µm | ~15 m³/h⁻¹ m⁻² bar⁻¹ (Water Permeability) | [7] |
| Freeze-Casting (Conventional Sintering) | 71.6% | - | - | - | [1] |
| Freeze-Casting (Two-Stage Sintering) | Lower than conventional | Improved | Similar to conventional | - | [1] |
| Sol-Gel (with PVA additive) | - | - | 2.7 nm | >18 LMH/bar (Pure Water Permeability) | [8] |
| Anodized Aluminum Oxide (Oxalic Acid) | - | - | 32.5 - 39.6 nm | Sustained drug release over 2 weeks | [6] |
| Anodized Aluminum Oxide (Sulfuric Acid) | - | - | 19.7 - 22.6 nm | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of γ-Alumina Membrane via Uniaxial Dry Compaction
This protocol is adapted from the methodology described by Barbosa et al.[4]
1. Materials and Equipment:
-
This compound (Al(OH)(CH₃COO)₂)
-
Muffle furnace
-
Ethyl alcohol
-
Para-aminobenzoic acid
-
Oleic acid
-
Ball mill
-
Drying oven
-
Uniaxial press
2. Procedure:
-
Thermal Decomposition of this compound:
-
Place the this compound powder in a crucible.
-
Heat the sample in a muffle furnace from room temperature to 850 °C at a controlled heating rate of 5 °C/min.
-
Hold the temperature at 850 °C for 2 hours to ensure complete conversion to gamma-alumina (γ-Al₂O₃).
-
Allow the furnace to cool down to room temperature and collect the resulting γ-Al₂O₃ powder.
-
-
Preparation of the Ceramic Paste:
-
Prepare a 200 ml dispersion with the following composition:
-
40% (w/v) γ-Al₂O₃ powder obtained in the previous step.
-
0.2% (w/v) para-aminobenzoic acid (dissolved in ethyl alcohol).
-
0.5% (v/v) oleic acid (as a lubricant).
-
59.3% (v/v) ethyl alcohol.
-
-
Mill the mixture in a ball mill for 1 hour to ensure homogeneity.
-
-
Drying and Sieving:
-
Dry the milled mixture in an oven at 60 °C for 24 hours.
-
Gently grind the dried cake and sieve it to obtain a fine, uniform powder.
-
-
Uniaxial Pressing:
-
Place a specific amount of the prepared powder into a circular die.
-
Apply a pressure of approximately 25 MPa using a uniaxial press to form a green membrane disc.
-
-
Sintering:
-
Carefully place the green membrane in a furnace.
-
Heat the membrane to a sintering temperature of 900-1000°C and hold for a sufficient time (e.g., 2 hours) to achieve the desired porosity and mechanical strength.
-
Allow the membrane to cool slowly to room temperature to prevent cracking.
-
Protocol 2: Synthesis of Alumina Membrane via Sol-Gel Method
This protocol provides a general procedure for the sol-gel synthesis of an alumina membrane.
1. Materials and Equipment:
-
Aluminum isopropoxide or another suitable aluminum alkoxide
-
Deionized water
-
Nitric acid or acetic acid (as a peptizing agent)
-
Ethanol
-
Beakers, magnetic stirrer, and hot plate
-
Porous ceramic support
-
Dip-coater or spin-coater
-
Furnace
2. Procedure:
-
Sol Preparation:
-
Dissolve aluminum isopropoxide in ethanol with vigorous stirring.
-
In a separate beaker, prepare a solution of deionized water and a small amount of acid (e.g., nitric acid to maintain a pH of 3-4).
-
Slowly add the water/acid solution to the alkoxide solution dropwise while stirring continuously.
-
Continue stirring the mixture at a slightly elevated temperature (e.g., 60-80°C) for several hours to promote hydrolysis and condensation, resulting in a stable boehmite sol.
-
-
Coating the Support:
-
Clean the porous ceramic support thoroughly.
-
Immerse the support in the prepared sol using a dip-coater at a controlled withdrawal speed or apply the sol using a spin-coater.
-
-
Drying and Calcination:
-
Dry the coated support at room temperature and then in an oven at a low temperature (e.g., 60-100°C) to remove the solvent.
-
Calcine the dried membrane at a higher temperature (e.g., 500-800°C) to form the porous γ-alumina layer. The heating and cooling rates should be controlled to avoid cracks.
-
Protocol 3: Characterization of Ceramic Membranes
1. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and cross-sectional structure of the membrane.
-
Procedure:
-
Fracture a small piece of the sintered membrane to expose the cross-section.
-
Mount the sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the surface and cross-section at various magnifications to observe pore structure, grain size, and layer thickness.
-
2. X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline phase of the alumina (e.g., γ-Al₂O₃, α-Al₂O₃).
-
Procedure:
-
Grind a small piece of the membrane into a fine powder.
-
Mount the powder on a sample holder.
-
Run the XRD analysis over a specific 2θ range (e.g., 10-80°) to obtain the diffraction pattern.
-
Compare the obtained peaks with standard JCPDS data files to identify the crystalline phases present.
-
3. Porosity and Pore Size Distribution:
-
Purpose: To quantify the void space and the distribution of pore sizes within the membrane.
-
Methods:
-
Archimedes' Method: Determine the bulk density, apparent density, and true density to calculate the porosity.
-
Mercury Porosimetry: A technique that forces mercury into the pores under pressure to determine the pore size distribution.
-
Gas Adsorption-Desorption (BET analysis): Measures the amount of gas adsorbed on the surface of the material to determine the surface area and pore size distribution, particularly for mesoporous materials.
-
4. Mechanical Strength:
-
Purpose: To evaluate the mechanical robustness of the membrane.
-
Method (Diametral Compression Test for discs):
-
Place the circular membrane disc between two flat platens of a universal testing machine.
-
Apply a compressive load along the diameter until fracture occurs.
-
Calculate the tensile strength from the fracture load and the dimensions of the disc.
-
Protocol 4: Drug Loading and Release Study
1. Materials and Equipment:
-
Synthesized alumina ceramic membrane
-
Model drug (e.g., ibuprofen, doxorubicin)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
Beaker or vial
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
2. Procedure:
-
Drug Loading:
-
Prepare a concentrated solution of the model drug in a suitable solvent.
-
Immerse the alumina membrane in the drug solution for a specific period (e.g., 24 hours) to allow the drug to diffuse into the pores.
-
Alternatively, use a vacuum infiltration method to enhance drug loading.
-
After loading, gently rinse the membrane surface with a small amount of solvent to remove excess drug and then dry the membrane.
-
-
In Vitro Drug Release:
-
Place the drug-loaded membrane in a known volume of release medium (e.g., PBS at pH 7.4) in a vial.
-
Maintain the vial at a constant temperature (e.g., 37°C) in a shaking incubator to simulate physiological conditions.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative amount of drug released over time.
-
Visualizations
References
- 1. ceramic-science.com [ceramic-science.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of the influence of the aluminum source (acetate or sulfate) on the synthesis of the ceramic membrane and applications of emulsion oil water: use and reuse | Research, Society and Development [rsdjournal.org]
- 4. rsdjournal.org [rsdjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication and Optimisation of Alumina Nanoporous Membranes for Drug Delivery Applications: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sol-Gel Synthesis of Functional Alumina Coatings Using Aluminum Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional alumina (Al₂O₃) coatings using an accessible and cost-effective sol-gel method based on aluminum acetate. This document is intended to guide researchers in materials science, biomedical engineering, and drug development in the preparation and characterization of alumina coatings for applications requiring high biocompatibility, controlled surface properties, and potential as a drug delivery platform.
Introduction to Sol-Gel Alumina Coatings
The sol-gel process is a versatile wet-chemical technique used for the fabrication of ceramic and glass materials. It involves the transition of a colloidal solution (sol) into a solid network (gel). This method allows for the deposition of thin films with a high degree of homogeneity and purity at relatively low temperatures.[1]
Aluminum oxide coatings are of significant interest in the biomedical field due to their excellent biocompatibility, chemical inertness, and wear resistance.[2][3] While aluminum alkoxides are common precursors, this compound presents a lower-cost and more environmentally friendly alternative for the synthesis of alumina powders and coatings.[4] These coatings can be tailored to create surfaces that enhance the performance of medical implants or to serve as matrices for the controlled release of therapeutic agents.
Experimental Protocols
Protocol for Preparation of Alumina Sol from this compound
This protocol details the synthesis of a stable alumina sol from basic this compound, suitable for dip-coating applications.
Materials:
-
This compound, basic (Al(OH)(C₂H₃O₂)₂)
-
Sodium hydroxide (NaOH)
-
Acetic acid (CH₃COOH), Nitric acid (HNO₃), or Oxalic acid (C₂H₂O₄)
-
Deionized water
-
Substrates (e.g., quartz, silicon wafers, or medical-grade stainless steel)
-
Acetone
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Automated dip-coater
-
Drying oven
-
Furnace for calcination
Procedure:
-
Preparation of the Basic Solution: Dissolve basic this compound in a sodium hydroxide (NaOH) solution with a molar ratio of OH to Al of 0.11.[1] The mixture should be continuously stirred at 55°C for 1 hour under an air atmosphere.[1]
-
Sol Stabilization: To the basic solution, add an acid (e.g., acetic acid, nitric acid, or oxalic acid) dropwise while stirring until a pH of 7 is reached.[1] The addition of acid helps to dissolve the basic this compound and stabilize the sol.[1]
-
Substrate Preparation: Substrates should be cleaned ultrasonically in acetone, followed by ethanol, and finally with deionized water before being dried.[1]
Protocol for Dip-Coating of Alumina Thin Films
This protocol describes the deposition of the prepared alumina sol onto a substrate using a dip-coating method.
Procedure:
-
Coating Deposition: Immerse the cleaned substrate into the prepared alumina sol at room temperature.
-
Withdrawal: Withdraw the substrate from the sol at a constant vertical speed of 5 cm/min using an automated dip-coater.[1]
-
Drying: Dry the coated samples in an oven at 70°C for 1 hour.[1]
-
Thermal Treatment (Calcination): Heat the dried films in a furnace to 600°C for 3 hours with a heating rate of 2°C/min to form the final aluminum oxide coating.[1]
Data Presentation: Properties of Alumina Coatings
The properties of sol-gel derived alumina coatings are highly dependent on the synthesis parameters and thermal treatment. The following tables summarize key quantitative data from relevant studies.
Table 1: Influence of Annealing Temperature on Optical Properties of Al₂O₃ Films
| Annealing Temperature (°C) | Resulting Alumina Phase (on Quartz) | Transmittance (%) | Optical Bandgap (eV) |
| 100 | - | ~90-95 | ~4.68 |
| 200 | γ-Al₂O₃ (polycrystalline) | ~90-95 | ~4.82 |
| 400 | γ-Al₂O₃ (polycrystalline) | ~90-95 | ~5.37 |
| 600 | γ-Al₂O₃ (polycrystalline) | ~90-95 | ~6.1 |
Data sourced from a study on Al₂O₃ thin films prepared by sol-gel dip coating. The specific precursor was not this compound but the data illustrates the general effect of annealing.[5]
Table 2: Biocompatibility of Alumina-Based Coatings
| Coating Type | Substrate | Implantation Time | Bone-to-Implant Contact (%) |
| Uncoated Alumina | Alumina | 3 weeks | < 45.1 |
| Uncoated Alumina | Alumina | 24 weeks | < 87.8 |
| 58S Sol-Gel Bioactive Glass | Alumina | 3 weeks | 45.1 |
| 58S Sol-Gel Bioactive Glass | Alumina | 24 weeks | 87.8 |
Visualization of Experimental Workflows and Concepts
Experimental Workflow for Alumina Coating Preparation
The following diagram illustrates the step-by-step process for creating alumina coatings from an this compound precursor.
Caption: Workflow for alumina coating preparation.
Conceptual Pathway for Drug Delivery Application
This diagram outlines the conceptual steps for utilizing a sol-gel alumina coating as a drug delivery system.
Caption: Drug delivery via porous alumina coating.
Functional Applications in Drug Development
Alumina coatings prepared via the sol-gel method offer significant potential for drug delivery applications. The inherent porosity of the material after calcination can be controlled to serve as a reservoir for therapeutic agents.
Key Considerations:
-
Biocompatibility: Alumina is known for its excellent biocompatibility, making it a suitable material for implants and drug-eluting coatings.[2][3]
-
Controlled Release: The release kinetics of a loaded drug can be tailored by controlling the pore size and interconnectivity of the alumina matrix. While specific data for acetate-derived alumina is limited, studies on other sol-gel systems demonstrate that the degradation rate of the coating can be a primary mechanism for controlling drug release.[6]
-
Drug Loading: Drugs can be incorporated into the sol before gelation or loaded into the porous network of the final coating through soaking. The choice of method depends on the thermal stability and chemical properties of the drug.
Further research is required to establish detailed protocols and quantitative release data for specific drugs from this compound-derived alumina coatings. However, the fundamental principles of sol-gel chemistry and the known biocompatibility of alumina provide a strong foundation for the development of such functional coatings.
References
Homemade Aluminum Acetate for Mordanting Cellulose Fibers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of aluminum acetate, a crucial mordant in the dyeing of cellulose fibers with natural dyes. The application of this mordant enhances the lightfastness and washfastness of dyes on materials such as cotton and linen. The following sections include quantitative data on mordant usage, step-by-step experimental protocols for two synthesis methods, and diagrams illustrating the chemical processes and experimental workflows.
Introduction
This compound serves as a vital bridge between the dye molecule and the cellulose fiber, forming a coordination complex that locks the color to the fabric. This results in more vibrant and durable colors. While commercially available, this compound can also be synthesized from common laboratory or household chemicals. This document outlines two reliable methods for its preparation. For cellulose fibers, a pre-treatment with a tannin is often recommended to improve the efficacy of the this compound mordant.[1][2] Some researchers have found that while this compound may slightly decrease lightfastness in some cases, it generally improves colorfastness to laundering.[3][4]
Quantitative Data Summary
The following table summarizes the recommended quantities for the use of this compound and its precursors in the mordanting process. The "Weight of Fiber" (WOF) is a standard measure in dyeing, representing the dry weight of the textile to be treated.
| Parameter | Recommended Percentage (WOF) | Notes |
| This compound | 5-8% | Preferred for richer shades on cellulose fibers.[1][2] |
| Potassium Aluminum Sulfate (Alum) | 15% | A common alternative mordant.[1][2] |
| Tannin | 5% | Recommended pre-mordant step for cellulose fibers.[1] |
A study comparing aluminum mordants on cotton found that this compound at a 5% on-weight-of-fabric (owf) concentration resulted in slightly higher Gray Scale ratings for colorfastness to laundering for dyes such as coreopsis and weld.[4]
Experimental Protocols
Safety Precautions
Before proceeding with any of the following protocols, it is crucial to adhere to standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[5][6] this compound powder can be irritating to the respiratory system.[6][7]
-
Handle all chemicals with care and avoid direct contact with skin and eyes.[8]
-
Label all containers clearly.
-
Store chemicals in a cool, dry place away from incompatible materials.[9]
Protocol 1: Synthesis from Potassium Aluminum Sulfate and Sodium Acetate
This is a common and reliable method for producing this compound in solution.
Materials:
-
Potassium aluminum sulfate (Alum)
-
Distilled or deionized water
-
Cellulose fibers (e.g., cotton, linen), pre-washed and weighed
-
Large stainless steel or enamel pot (do not use aluminum or copper)
-
Heating source
-
Stirring rod
-
Measuring scale
Procedure:
-
Preparation of Mordant Solution:
-
For every 1 kilogram of dry fiber, measure 150g of potassium aluminum sulfate and 150g of sodium acetate.[1]
-
In the pot, dissolve the measured potassium aluminum sulfate and sodium acetate in 3 liters of hot tap water.[1] Stir until both salts are fully dissolved. This will form a solution of this compound.
-
-
Mordanting the Fibers:
-
Thoroughly wet the cellulose fibers with clean water and squeeze out any excess.
-
Immerse the damp fibers into the prepared this compound solution.
-
Gently heat the solution to a simmer (around 80-90°C). Do not boil.
-
Maintain this temperature for at least one hour, stirring occasionally to ensure even mordanting.
-
Allow the solution to cool completely with the fibers still submerged. For best results, leave the fibers to soak overnight.
-
-
Post-Mordanting Treatment:
-
Remove the fibers from the mordant bath. The bath can be reused by replenishing with a smaller amount of the initial chemicals.[11]
-
Gently squeeze out the excess solution.
-
The fibers can be rinsed lightly or used directly in the dye bath. For improved fastness, a post-mordant treatment in a chalk (calcium carbonate) or wheat bran solution can be beneficial.[7][12]
-
Protocol 2: Synthesis from Acetic Acid (Vinegar) and Aluminum
This method involves the direct reaction of acetic acid with aluminum. It is a less controlled reaction and may produce a mixture of aluminum acetates.
Materials:
-
White vinegar (at least 5% acetic acid)
-
Aluminum foil (or other small pieces of aluminum)
-
Glass container
-
Heating source (optional)
Procedure:
-
Reaction Setup:
-
Place the aluminum foil into the glass container.
-
Pour enough vinegar into the container to completely submerge the aluminum.
-
-
Reaction:
-
The acetic acid in the vinegar will react with the aluminum to form this compound and hydrogen gas.[13] This reaction may be slow at room temperature due to the protective oxide layer on the aluminum.[13]
-
To speed up the reaction, the mixture can be gently heated.[13] Be aware that this will also increase the rate of hydrogen gas evolution.
-
The reaction is complete when the aluminum has dissolved, and the bubbling has ceased.
-
-
Use in Mordanting:
-
The resulting solution contains this compound and can be used as a mordant bath in a similar manner to Protocol 1. The concentration of this compound will be variable, so experimentation is required to achieve desired results.
-
Diagrams
Chemical Synthesis of this compound
Caption: Synthesis of this compound from Alum and Sodium Acetate.
Experimental Workflow for Mordanting Cellulose Fibers
Caption: Step-by-step workflow for mordanting cellulose fibers.
References
- 1. Mordants — Natural Dyes [naturaldyes.ca]
- 2. themazi.com [themazi.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chemos.de [chemos.de]
- 6. fishersci.nl [fishersci.nl]
- 7. botanicalcolors.com [botanicalcolors.com]
- 8. gelest.com [gelest.com]
- 9. carlroth.com [carlroth.com]
- 10. maiwa.com [maiwa.com]
- 11. botanicalcolors.com [botanicalcolors.com]
- 12. appleoakfibreworks.com [appleoakfibreworks.com]
- 13. jnxyhmetal.com [jnxyhmetal.com]
Application Note: Titrimetric Determination of Aluminum Oxide in Aluminum Acetate Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum acetate solution is utilized in various pharmaceutical and topical preparations for its astringent properties. Accurate determination of the aluminum oxide (Al₂O₃) content is crucial for quality control and to ensure the therapeutic efficacy and safety of the final product. This application note details a robust and reliable complexometric back-titration method for the assay of aluminum oxide in this compound solution.
Principle of the Method
Direct titration of aluminum ions with ethylenediaminetetraacetic acid (EDTA) is often impractical due to the slow complexation reaction.[1][2] This method, therefore, employs a back-titration technique. A known excess of a standardized EDTA solution is added to the this compound sample. The solution is heated to ensure the complete and stable formation of the aluminum-EDTA complex.[1][3][4][5] The pH of the solution is controlled using a buffer to optimize the complexation reaction.[2][6] The unreacted (excess) EDTA is then titrated with a standardized zinc sulfate solution.[1][6][7] The endpoint of the titration is detected using a suitable indicator, which changes color upon complexing with the first excess of zinc ions. By determining the amount of excess EDTA, the amount that reacted with the aluminum can be calculated, and subsequently, the concentration of aluminum oxide in the original sample can be determined.
Experimental Protocol
Reagents and Equipment
-
Edetate Disodium (EDTA) Titrant (0.05 M): Prepare and standardize as directed in the Assay under Ammonium Alum.
-
Zinc Sulfate VS (0.05 M): Prepare and standardize a 0.05 M solution.
-
Acetic Acid-Ammonium Acetate Buffer TS: A buffer solution to maintain the required pH.
-
Dithizone TS: Indicator solution.[8]
-
Hydrochloric Acid (HCl): For sample preparation.
-
Alcohol: Reagent grade.
-
Volumetric flasks (250 mL)
-
Pipettes (25 mL)
-
Burette (50 mL)
-
Beakers (250 mL)
-
Heating plate
-
Magnetic stirrer and stir bars
Procedure
-
Sample Preparation: Pipette 25 mL of the this compound Topical Solution into a 250-mL volumetric flask. Add 5 mL of hydrochloric acid, dilute with water to volume, and mix thoroughly.[8]
-
Complexation: Pipette 25 mL of the prepared sample solution into a 250-mL beaker. With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate buffer TS.[8]
-
Heating: Heat the solution to near boiling for 5 minutes to ensure complete complexation of aluminum with EDTA.[8]
-
Cooling and Preparation for Titration: Cool the solution to room temperature. Add 50 mL of alcohol and 2 mL of dithizone TS.[8]
-
Back-Titration: Titrate the excess EDTA in the solution with 0.05 M zinc sulfate VS until the color changes to a bright rose-pink.[8]
-
Blank Determination: Perform a blank determination by substituting the 25 mL of the prepared sample solution with 25 mL of water and following the same procedure.
Experimental Workflow
Caption: Workflow for the assay of aluminum oxide.
Data Presentation and Calculations
The quantitative data from the titration should be recorded in a structured table for clarity and easy comparison.
| Sample ID | Volume of Sample Aliquot (mL) | Volume of EDTA Added (mL) | Volume of Zinc Sulfate (Blank) (mL) | Volume of Zinc Sulfate (Sample) (mL) | Calculated Al₂O₃ (g/100mL) |
| Sample 1 | 25.0 | 25.0 | Varies | Varies | Calculated Value |
| Sample 2 | 25.0 | 25.0 | Varies | Varies | Calculated Value |
| Blank | 0.0 | 25.0 | Varies | N/A | N/A |
Calculations
-
Calculate the volume of EDTA that reacted with Aluminum:
-
Volume of excess EDTA (mL) = (Volume of Zinc Sulfate (Sample) / Volume of Zinc Sulfate (Blank)) * Volume of EDTA Added
-
Volume of EDTA reacted with Al (mL) = Volume of EDTA Added - Volume of excess EDTA
-
-
Calculate the amount of Aluminum Oxide (Al₂O₃):
-
Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.[8]
-
Mass of Al₂O₃ (mg) in the aliquot = Volume of EDTA reacted with Al (mL) * 2.549 mg/mL
-
Concentration of Al₂O₃ ( g/100 mL) in the original solution = (Mass of Al₂O₃ in aliquot (mg) / 1000 mg/g) * (250 mL / 25 mL) * (100 mL / 25 mL)
-
Logical Relationship of the Titration
The following diagram illustrates the stoichiometric relationships in the back-titration.
Caption: Stoichiometric relationships in the back-titration.
References
- 1. scribd.com [scribd.com]
- 2. titrations.info [titrations.info]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. An improved procedure for the complexometric titration of aluminium - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 6. To estimate aluminium by back titration using zinc sulphate | DOCX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. This compound Topical Solution [drugfuture.com]
Application Notes and Protocols for the Use of Aluminum Acetate in Treating Skin Irritations from Poison Ivy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum acetate as a topical treatment for skin irritations caused by poison ivy (Toxicodendron radicans). The information is intended to guide researchers and drug development professionals in understanding its mechanism of action, clinical application, and in designing preclinical and clinical studies.
Introduction
Poison ivy-induced allergic contact dermatitis is a common inflammatory skin condition triggered by exposure to urushiol, the oily resin found in the plant's sap.[1] The ensuing T-cell mediated immune response leads to symptoms such as intense itching, redness, swelling, and the formation of papules and vesicles.[2][3] this compound, available over-the-counter, is widely used for the temporary relief of these minor skin irritations.[1][4][5] It functions as an astringent, causing the constriction of tissues, which helps to dry weeping lesions, reduce inflammation, and alleviate itching.[4][5][6][7][8][9][10][11]
Mechanism of Action
This compound's primary mechanism of action in treating poison ivy-induced dermatitis is its astringent property.[4][6][7][10] When applied to the skin as a wet dressing or soak, the solution cools and dries the affected area.[7][8] This action helps to:
-
Reduce Inflammation and Weeping: By constricting the small blood vessels and tissues, it limits the oozing of serum from vesicles and blisters.[7][9]
-
Alleviate Pruritus (Itching): The cooling and drying effect provides symptomatic relief from itching.[4][7]
-
Promote Healing: By creating a dry and clean environment, it helps to protect the underlying tissue and facilitate the natural healing process.[4]
The inflammatory cascade in poison ivy dermatitis is complex, involving the activation of T-cells by urushiol-protein complexes presented by Langerhans cells.[1] This leads to the release of pro-inflammatory cytokines. While this compound does not directly target these immunological pathways, its ability to reduce the local inflammatory symptoms makes it a useful component of supportive care.
Quantitative Data: Solution Concentrations
This compound solutions are typically prepared from commercially available powder packets, such as Domeboro®, Pedi-Boro®, and Gordon's Boro-Packs®.[1] The concentration of the resulting this compound solution is dependent on the number of packets dissolved in a specified volume of water.
| Product Brand | Packets per 16 oz (473 mL) Water | Resulting this compound Concentration (%) |
| Domeboro® | 1 | 0.16%[1][4][12] |
| 2 | 0.32%[1][4][12] | |
| 3 | 0.48%[1][4][12] | |
| Pedi-Boro® | 1 | 0.13%[1][4] |
| 2 | 0.26%[1][4] | |
| 3 | 0.41%[1][4] |
Note: Concentrations are derived from the product information provided in the search results. Researchers should always refer to the specific product monograph for precise formulation details.
Experimental Protocols
The following are detailed methodologies for preclinical and clinical evaluation of this compound for poison ivy-induced contact dermatitis.
This protocol is adapted from established murine models of contact hypersensitivity.
4.1.1 Objective: To evaluate the efficacy of topical this compound solution in reducing inflammation in a mouse model of urushiol-induced contact dermatitis.
4.1.2 Materials:
-
Urushiol (from poison ivy extract)
-
Acetone
-
This compound powder for solution
-
Sterile, distilled water
-
Dexamethasone (positive control)
-
Vehicle (placebo control)
-
8-week-old BALB/c mice
-
Micrometer for ear thickness measurement
-
Digital camera for imaging
-
Calibrated scoring system for erythema
4.1.3 Experimental Procedure:
-
Sensitization (Day 0):
-
Anesthetize mice.
-
Shave a small area on the abdomen.
-
Apply 50 µL of a 2% urushiol solution in acetone to the shaved abdomen.
-
-
Challenge (Day 5):
-
Measure the baseline thickness of both ears using a micrometer.
-
Apply 20 µL of a 0.5% urushiol solution in acetone to the dorsal side of each ear.
-
-
Treatment (Beginning 24 hours post-challenge):
-
Divide mice into treatment groups (n=8-10 per group):
-
Group 1: No treatment
-
Group 2: Vehicle control (sterile water)
-
Group 3: 0.16% this compound solution
-
Group 4: 0.32% this compound solution
-
Group 5: Dexamethasone (topical)
-
-
Apply 20 µL of the assigned treatment to each ear twice daily for 3-5 days.
-
-
Assessment of Inflammation:
-
Ear Swelling: Measure ear thickness daily using a micrometer. The change in ear thickness from baseline is an indicator of edema.
-
Erythema Scoring: Score the redness of the ears daily based on a standardized scale (e.g., 0 = no redness, 1 = slight redness, 2 = moderate redness, 3 = marked redness, 4 = severe redness with eschar formation).
-
Photographic Documentation: Capture daily images of the ears for visual comparison.
-
Histological Analysis (at study termination): Euthanize mice, collect ear tissue, and fix in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.
-
4.1.4 Data Analysis:
-
Compare the mean change in ear thickness and erythema scores between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
-
Perform semi-quantitative scoring of inflammatory infiltrates in histological sections.
4.2.1 Objective: To assess the efficacy and safety of 0.32% this compound wet compresses for the treatment of mild to moderate poison ivy dermatitis in human subjects.
4.2.2 Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
4.2.3 Study Population: Adult subjects with a clinical diagnosis of mild to moderate poison ivy dermatitis, with onset within the last 48 hours.
4.2.4 Interventions:
-
Treatment Group: Application of wet compresses soaked in 0.32% this compound solution for 15-30 minutes, three times daily for 7 days.
-
Placebo Group: Application of wet compresses soaked in sterile water for 15-30 minutes, three times daily for 7 days.
4.2.5 Outcome Measures:
-
Primary Endpoint: Change from baseline in the Investigator's Global Assessment (IGA) score at Day 4.
-
Secondary Endpoints:
-
Change from baseline in pruritus score (using a Visual Analog Scale, VAS).
-
Change from baseline in erythema, edema, and vesiculation scores (using a 4-point scale).
-
Subject-reported outcomes on relief and satisfaction.
-
Incidence of adverse events.
-
4.2.6 Procedure:
-
Screening and Enrollment: Obtain informed consent and confirm eligibility.
-
Baseline Assessment (Day 0): Record demographic data, medical history, and baseline scores for IGA, pruritus, erythema, edema, and vesiculation. Provide subjects with the blinded study materials and detailed instructions.
-
Treatment Period (7 days): Subjects will self-administer the treatment at home.
-
Follow-up Visits (Day 4 and Day 8): Repeat clinical assessments and collect data on adverse events and treatment compliance.
4.2.7 Data Analysis:
-
Analyze the primary and secondary endpoints using appropriate statistical methods to compare the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the inflammatory pathway of poison ivy dermatitis and a typical experimental workflow.
References
- 1. Urushiol-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. Toxicodendron Contact Dermatitis: A Case Report and Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. zanfel.com [zanfel.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]
- 10. The erythema Q-score, an imaging biomarker for redness in skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The erythema Q‐score, an imaging biomarker for redness in skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poison Ivy Dermatitis Treatment Patterns and Utilization: A Retrospective Claims-based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent precipitation in aluminum acetate solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum acetate solutions. Our goal is to help you prevent precipitation and ensure the stability of your solutions for successful experimental outcomes.
Troubleshooting Guide: Preventing Precipitation
Use this guide to diagnose and resolve common issues related to precipitation in your this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| White, gelatinous precipitate forms immediately upon dissolving this compound. | Hydrolysis due to high pH. this compound is prone to hydrolysis, forming insoluble aluminum hydroxide at higher pH levels.[1][2] | Ensure the pH of your solution is within the optimal range of 3.6 to 4.4.[3][4] Use a calibrated pH meter and adjust with a dilute acid (e.g., acetic acid) if necessary. |
| Solution becomes cloudy or forms a precipitate over time, especially when stored at room temperature. | Slow hydrolysis and aging. Even within the optimal pH range, hydrolysis can occur slowly over time, especially at warmer temperatures.[5] | Store prepared solutions in tightly sealed containers in a cool environment, such as a refrigerator.[6] For long-term stability, consider preparing the solution fresh before use. |
| Precipitation occurs upon heating the solution. | Increased rate of hydrolysis at elevated temperatures. The chemical reactions that lead to the formation of insoluble aluminum species are accelerated by heat.[7] | If your protocol requires heating, monitor the solution closely for any signs of cloudiness. If possible, minimize the duration and temperature of heating. For applications requiring boiling, a specifically formulated stable solution may be necessary.[5] |
| Precipitate forms after diluting the solution with water. | Change in pH and concentration. Dilution can alter the pH and the equilibrium of the this compound species in solution, potentially leading to the precipitation of less soluble forms.[5] | When diluting, use purified water and verify that the pH of the final solution remains within the stable range (3.6-4.4). Consider adding a stabilizing agent before dilution. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of precipitation in this compound solutions?
Precipitation in this compound solutions is primarily caused by hydrolysis. In an aqueous environment, this compound exists in a dynamic equilibrium between mono-, di-, and triacetate forms.[8] These species can react with water (hydrolyze) to form insoluble aluminum hydroxide, which appears as a white precipitate.[1][2] This process is highly influenced by factors such as pH and temperature.[1][7]
2. How can I stabilize my this compound solution?
There are two primary methods for stabilizing this compound solutions:
-
pH Control: Maintaining a slightly acidic pH is crucial for stability. The United States Pharmacopeia (USP) specifies a pH range of 3.6 to 4.4 for this compound Topical Solution.[3][4]
-
Use of Stabilizing Agents:
-
Boric Acid: Boric acid is a commonly used stabilizer. For instance, this compound Topical Solution may be stabilized with up to 0.6% boric acid.[3][4] Aluminum Subacetate Topical Solution may be stabilized with up to 0.9% boric acid.[9][10]
-
Alpha-Hydroxy Carboxylic Acid Salts: Salts such as sodium lactate, citrates, or tartrates can be used to create stable solutions, even at higher aluminum concentrations.[5] These agents are thought to work by forming partial chelate bonds with the this compound.[5]
-
3. What is the ideal storage condition for this compound solutions?
To minimize hydrolysis and prevent precipitation, this compound solutions should be stored in tightly sealed containers in a cool place.[6] Refrigeration is often recommended.
4. Can I redissolve the precipitate?
In some cases, a precipitate caused by a slight increase in pH might be redissolved by carefully adding a small amount of dilute acetic acid to lower the pH back into the stable range. However, it is generally recommended to prepare a fresh, stable solution to ensure accurate concentration and performance in your experiments.
Experimental Protocols
Preparation of a Stabilized this compound Topical Solution (Based on USP Monograph)
This protocol describes the preparation of a standard stabilized this compound solution.
Materials:
-
Aluminum Subacetate Topical Solution: 545 mL
-
Glacial Acetic Acid: 15 mL
-
Boric Acid (optional, as a stabilizer): up to 0.6% of the final volume
-
Purified Water
Procedure:
-
In a calibrated vessel, begin with 545 mL of Aluminum Subacetate Topical Solution.
-
Slowly add 15 mL of Glacial Acetic Acid to the solution while mixing.
-
If using a stabilizer, dissolve the appropriate amount of boric acid in the solution. For a 1000 mL final volume, up to 6 g of boric acid can be added.
-
Add a sufficient quantity of purified water to make a final volume of 1000 mL.
-
Mix the solution thoroughly until all components are dissolved and the solution is uniform.
-
If necessary, filter the solution to ensure it is clear.[3]
-
Verify that the final pH of the solution is between 3.6 and 4.4.[3][4]
-
Store in a tight container.
Quantitative Data Summary
| Parameter | This compound Topical Solution (USP) | Aluminum Subacetate Topical Solution (USP) |
| Aluminum Oxide (Al₂O₃) Content | 1.20 g - 1.45 g per 100 mL | 2.30 g - 2.60 g per 100 mL |
| Acetic Acid (C₂H₄O₂) Content | 4.24 g - 5.12 g per 100 mL | 5.43 g - 6.13 g per 100 mL |
| Stable pH Range | 3.6 - 4.4 | 3.8 - 4.6 |
| Boric Acid (Stabilizer) | Up to 0.6% | Up to 0.9% |
Visual Guides
Below are diagrams illustrating key concepts related to this compound solution stability.
Caption: Chemical equilibrium of this compound species in an aqueous solution.
Caption: Experimental workflow for the preparation of a stable this compound solution.
Caption: Factors influencing the precipitation of this compound and methods for prevention.
References
- 1. Aluminum Subacetate|CAS 142-03-0|RUO [benchchem.com]
- 2. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations [mdpi.com]
- 3. This compound Topical Solution [drugfuture.com]
- 4. newdruginfo.com [newdruginfo.com]
- 5. US5233065A - Method of preparing stable this compound solutions - Google Patents [patents.google.com]
- 6. PHARMACY: Preparation Of Solutions: Part I [rxistsource.blogspot.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 139-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. Aluminum Subacetate Topical Solution [doi.usp.org]
Optimizing the concentration of aluminum acetate for mordanting textiles.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of aluminum acetate as a mordant for textiles. The information is tailored for researchers, scientists, and professionals in drug development who may be working with textile-based applications.
Troubleshooting Guide
This section addresses common problems encountered during the this compound mordanting process.
| Problem | Potential Cause | Solution |
| Uneven or Blotchy Dyeing | Improper scouring of fibers, leaving oils or residues. | Ensure thorough scouring with soda ash and a detergent to remove any impurities before mordanting.[1] |
| Fabric not fully wetted out before mordanting. | Pre-soak the fabric in warm water for at least 30 minutes to ensure even moisture distribution.[2] | |
| Mordant not fully dissolved. | Dissolve this compound powder in a small amount of hot water and stir well to break up any lumps before adding it to the main mordant bath.[3] | |
| Fabric was not fully submerged or was folded in the mordant bath. | Use a container large enough for the fabric to move freely and stir occasionally to prevent creasing and ensure even exposure to the mordant.[4] | |
| Poor Colorfastness | Insufficient mordant concentration. | Increase the this compound concentration within the recommended range of 5-10% Weight of Fiber (WOF).[1][3][5][6][7] |
| Omission of a tannin pre-treatment for cellulose fibers. | For superior lightfastness on cellulose fibers, a pre-treatment with a tannin source is recommended by some dyers.[1][6] | |
| Mordant not properly fixed to the fibers. | Follow the this compound bath with a fixing bath of calcium carbonate or wheat bran to improve the bond between the mordant and the fiber.[1][2][3] | |
| Chalky or Dusty Feel to Fabric | Excess calcium carbonate from the fixing bath. | Rinse the fabric thoroughly after the calcium carbonate bath to remove any unreacted particles. |
| Weak or Pale Colors | Low mordant concentration. | A higher percentage of mordant can increase the depth of the final shade.[3] |
| Mordant bath temperature too high. | Avoid heating the this compound bath above 140°F (60°C), as it can cause the mordant to precipitate.[1] Hot tap water around 110-120°F is sufficient.[3] | |
| Mordant bath was exhausted. | While this compound baths can be reused, they need to be recharged with additional mordant for subsequent batches.[3] |
Frequently Asked Questions (FAQs)
Concentration and Preparation
Q1: What is the optimal concentration of this compound for mordanting?
The recommended concentration of this compound for mordanting cellulose fibers is typically between 5% and 10% of the weight of the fiber (WOF).[1][3][5] For printing applications, a concentration of 5-8% WOF is often suggested.[5][6][7]
Q2: How do I calculate the amount of this compound needed?
To calculate the required amount of this compound, weigh your dry textile material. Then, multiply that weight by the desired percentage. For example, for 100 grams of fabric at a 5% concentration, you would use 5 grams of this compound.[2]
Q3: Can I make my own this compound mordant?
Yes, you can prepare this compound by combining sodium acetate and potassium aluminum sulfate in hot water.[1][5][7] A common recipe involves combining 150 grams of sodium acetate with 150 grams of potassium aluminum sulfate in 3 liters of hot water to mordant 1 kilogram of fabric.[5][7]
Experimental Protocols
Q4: What is a standard protocol for mordanting with this compound?
A typical procedure for mordanting cellulose fibers with this compound involves the following steps:
-
Scouring: Thoroughly wash the textile fibers to remove any impurities.[1]
-
Tannin Pre-treatment (Optional but Recommended for Cellulose): Soak the fibers in a tannin bath to improve mordant uptake and lightfastness.[1][6]
-
Mordanting Bath: Dissolve the calculated amount of this compound in hot tap water (around 110-120°F or 43-49°C).[3] Submerge the wet fibers in the mordant bath for at least 1-2 hours, or overnight.[1]
-
Fixing Bath: Transfer the mordanted fibers to a bath of calcium carbonate or wheat bran to fix the mordant to the fibers.[2][3]
-
Rinsing: Lightly rinse the fibers before proceeding to the dyeing stage.[3]
Q5: Is it necessary to heat the this compound mordant bath?
No, it is not necessary to heat the this compound bath on a stove. Hot tap water at a temperature of 110-120°F (43-49°C) is sufficient for the mordanting process.[3] In fact, heating this compound above 140°F (60°C) can cause it to decompose.[1]
Q6: Can the this compound mordant bath be reused?
Yes, this compound baths can be reused at least twice.[3] To recharge the bath for subsequent use, add about 50% of the original amount of mordant.[3] If the bath appears cloudy or contains floating particles, it is time to prepare a fresh one.[3] A study has shown that a high concentration of aluminum remains in the effluent, supporting the practice of reusing the mordant bath.[8]
Troubleshooting and Best Practices
Q7: Why are my dyed textiles showing uneven color?
Uneven dyeing is often a result of improper preparation of the fabric. This can include inadequate scouring, failure to wet the fabric completely before mordanting, or the fabric being creased or folded in the mordant bath.[1][2][4] Ensuring the fabric is clean, evenly wet, and can move freely in the mordant solution will help achieve a uniform color.[4]
Q8: What is the purpose of a calcium carbonate or wheat bran after-bath?
The after-bath with calcium carbonate (chalk) or wheat bran helps to fix the this compound to the cellulose fibers.[1][2] This step is particularly important when a tannin pre-treatment has not been used.[1] The chalk acts to bond the mordant to the fibers and raises the pH.[1]
Q9: Does this compound have a shelf life?
While there are anecdotal suggestions that this compound has a short shelf life, suppliers do not typically provide an expiration date.[9] If stored properly away from heat, moisture, and light, it can remain effective for several years.[9]
Data Presentation
Recommended Concentrations of Mordanting and After-Bath Agents
| Component | Recommended Concentration (% WOF) | Notes |
| This compound | 5 - 10% | For general mordanting of cellulose fibers.[1][3] |
| 5 - 8% | Recommended for printing with natural dyes.[5][6][7] | |
| Wheat Bran | 5% | Used as a fixing agent after the mordant bath.[3] |
| Calcium Carbonate (Chalk) | Varies by recipe | Used as an alternative fixing agent to wheat bran.[1] |
| Tannin (as Gallnut Extract) | 10% | For pre-treating 100g of cotton. |
Comparison of Aluminum Mordants
| Mordant | Advantages | Disadvantages | Recommended Fiber Type |
| This compound | Produces brighter and clearer colors.[10][11] | More expensive than aluminum sulfate.[10] | Primarily for cellulose fibers (cotton, linen, hemp).[3][12] |
| Aluminum Potassium Sulfate (Alum) | Less expensive and widely available.[10] | May produce slightly less vibrant colors compared to this compound.[10] | Can be used on both protein and cellulose fibers.[13] |
Experimental Workflows and Signaling Pathways
Standard Mordanting Workflow for Cellulose Fibers
Caption: A standard workflow for mordanting cellulose fibers using this compound.
Troubleshooting Logic for Uneven Dyeing
Caption: A troubleshooting decision tree for diagnosing the cause of uneven dyeing.
References
- 1. walnutfarmdesigns.com [walnutfarmdesigns.com]
- 2. How to Mordant Cotton and Linen with this compound - Jennifer Jade Juniper [jenniferjadejuniper.com]
- 3. botanicalcolors.com [botanicalcolors.com]
- 4. Mordanting Fabric - Side Lake Stitch [sidelakestitchblog.com]
- 5. themazi.com [themazi.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Guide to Natural Dyes — Natural Dyes [naturaldyes.ca]
- 8. researchgate.net [researchgate.net]
- 9. botanicalcolors.com [botanicalcolors.com]
- 10. botanicalcolors.com [botanicalcolors.com]
- 11. naturaldyestore.com [naturaldyestore.com]
- 12. jennydean.co.uk [jennydean.co.uk]
- 13. Mordants — Natural Dyes [naturaldyes.ca]
Side effects and management of aluminum acetate topical solutions.
Technical Support Center: Aluminum Acetate Topical Solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound topical solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound solutions.
1. Question: An unexpected skin reaction (e.g., severe redness, swelling, or rash) is observed after topical application. How should this be managed?
Answer:
Immediate cessation of the experiment on the affected subject is critical. Severe skin reactions may indicate hypersensitivity or an allergic reaction.[1][2]
-
Immediate Steps:
-
Gently remove the dressing or any residual solution from the skin using cool, purified water.
-
Document the reaction with high-resolution images, noting the time of onset, duration, and morphology of the reaction.
-
If symptoms like trouble breathing, wheezing, or swelling of the mouth, face, lips, or tongue occur, seek immediate medical attention as this could be a sign of a severe allergic reaction.[3][4]
-
-
Follow-up Actions:
-
Review the subject's history for known allergies to metals, such as nickel, as this can be associated with hypersensitivity to this compound.[1]
-
Quarantine the specific batch of this compound solution used for further analysis to rule out contamination or formulation errors.
-
Report the adverse event according to your institution's established protocols.
-
2. Question: The prepared this compound solution appears cloudy or contains precipitates. Is it suitable for use?
Answer:
No, only clear this compound topical solutions should be used.[5] Cloudiness or precipitation can indicate several issues:
-
Improper Dissolution: The powder may not have fully dissolved. Ensure you are following the correct procedure for dissolution, which may involve stirring into cool or warm water until completely dissolved.[3]
-
Contamination: The solution may be contaminated. Use of a non-sterile solution can lead to infection or unexpected skin reactions.
-
Stability Issues: The solution may have degraded due to improper storage conditions, such as exposure to excessive heat.[6][7]
Troubleshooting Steps:
-
Discard the cloudy solution.[6]
-
Prepare a fresh solution following the protocol precisely, using purified water.
-
Ensure all glassware is sterile.
-
Filter the solution if necessary, as indicated in some preparation protocols.[5]
3. Question: The subject reports a burning or stinging sensation upon application. Is this a normal reaction?
Answer:
A temporary burning or stinging sensation can be a common side effect of this compound solution.[8][9] However, it is crucial to differentiate between a mild, transient sensation and a more severe reaction.
-
Management:
-
Observe the application site for signs of irritation, such as erythema (redness) or inflammation.
-
If the sensation is mild and subsides quickly, you may be able to proceed with the experiment while closely monitoring the subject.
-
If the burning is intense, persistent, or accompanied by other signs of irritation, the application should be discontinued.[8] The area should be rinsed with cool water.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side effects associated with this compound topical solutions?
A1: The most frequently reported side effects are localized to the application site and include dry skin, irritation, inflammation, and itching.[1][8][10] A temporary burning or stinging sensation upon application may also occur.[9]
Q2: What are the signs of a hypersensitivity or allergic reaction?
A2: Signs of an allergic reaction can include skin rash, itching, hives, and swelling of the face, lips, tongue, or throat.[2] If a user experiences symptoms like redness, swelling, or trouble breathing after application, use should be stopped immediately.[1]
Q3: How should this compound solutions be prepared and stored to ensure stability?
A3: this compound solutions are typically prepared by dissolving powder packets in water.[11] It is important to stir until the powder is completely dissolved.[3] The solution should be stored at room temperature in a tightly sealed container and protected from excessive heat.[6][7][12] It is also recommended to discard the solution after each use when utilized for soaks or wet dressings to prevent contamination.[6]
Q4: What is the mechanism of action for this compound?
A4: this compound acts as an astringent.[11][13] When applied topically, it causes the constriction of body tissues, including blood vessels.[13][14] This action helps to dry, harden, and protect the skin, relieve inflammation and itching, and create a cooling sensation.[14][15] This makes it particularly useful for wet or weeping skin lesions.[14]
Q5: Are there any known drug interactions with topical this compound?
A5: No significant drug interactions have been reported with the topical use of this compound.[9] However, it is advisable not to use other topical skin products on the same area without consulting with the research team or a healthcare provider to avoid potential interference.[2]
Q6: What are the contraindications for using this compound topical solution?
A6: this compound should not be used on individuals with a known hypersensitivity to this compound or any of its components.[8][9] It is for external use only and should not be applied to open wounds.[6][16] Contact with the eyes should be avoided.[6]
Data Presentation
Table 1: Summary of Side Effects and Management
| Side Effect Category | Specific Symptoms | Incidence | Management Protocol |
| Common Side Effects | Dry skin, local irritation, inflammation, itching, temporary burning/stinging.[1][8][10] | Common | Monitor the subject. If symptoms are mild and transient, continue with caution. If symptoms persist or worsen, discontinue use and rinse the area with cool water.[6][8] |
| Hypersensitivity/Allergy | Skin rash, hives, severe itching, redness, swelling of the face, lips, tongue, or throat, difficulty breathing.[1][2][4] | Rare | Immediately discontinue use and rinse the affected area. Seek immediate medical attention for severe symptoms. Document the event thoroughly.[1] |
Experimental Protocols
Protocol: Preparation and Application of this compound Wet Dressing
This protocol describes the standard method for preparing and applying an this compound solution as a wet dressing or compress for experimental purposes.
-
Materials:
-
This compound powder packets
-
Purified water (cool or warm)
-
Sterile beaker or container
-
Sterile stirring rod
-
Clean, soft, white cloths or gauze
-
Gloves
-
-
Procedure:
-
Solution Preparation:
-
Pour the specified amount of purified water into a sterile container. The volume of water will be indicated by the manufacturer's instructions for the powder packets (e.g., one packet per 16 ounces of water).[3]
-
Open the this compound powder packet and empty the contents into the water.
-
Stir the mixture with a sterile rod until the powder is completely dissolved. The resulting solution should be clear.[3][5] Do not strain or filter the solution unless specified by the protocol.[6]
-
-
Dressing Application:
-
Soak a clean, soft cloth in the freshly prepared solution.[1]
-
Gently squeeze the cloth to remove excess moisture. It should be damp but not dripping.[1]
-
Apply the cloth loosely to the target skin area.[1][6] Do not use occlusive dressings (e.g., plastic wrap) over the wet dressing, as this can prevent evaporation and may lead to excessive skin dryness.[1][6]
-
Leave the dressing in place for the duration specified in the experimental design, typically 15 to 30 minutes.[1][6]
-
If the dressing begins to dry out during the application period, it can be re-moistened with the solution.[1]
-
-
Post-Application:
-
Visualizations
Caption: Troubleshooting workflow for managing skin irritation.
Caption: Mechanism of action for this compound as an astringent.
Caption: Experimental workflow for solution preparation and application.
References
- 1. What Is this compound? [healthline.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. mskcc.org [mskcc.org]
- 4. drugs.com [drugs.com]
- 5. This compound Topical Solution [drugfuture.com]
- 6. publications.aap.org [publications.aap.org]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. This compound Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]
- 9. This compound Solution: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. This compound: Uses,Formula & Guide for 2025 [shengxinaluminium.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 15. youtube.com [youtube.com]
- 16. This compound Solution 5% - Dermatological Relief | Bayview Pharmacy [bayviewrx.com]
Technical Support Center: Stabilization of Aluminum Acetate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of aluminum acetate solutions with various additives.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| White precipitate forms immediately upon preparation. | - Rapid pH change: The addition of reagents in an incorrect order or too quickly can cause localized pH shifts, leading to the precipitation of basic aluminum salts.[1] - Incomplete dissolution of starting materials: If the aluminum source or acetate source is not fully dissolved before mixing, it can lead to precipitation. | - Slowly add reagents with constant, vigorous stirring. For instance, when preparing Aluminum Subacetate Topical Solution per USP methods, gradually add calcium carbonate to the aluminum sulfate solution.[1] - Ensure all starting materials are fully dissolved in their respective solvents before combining the solutions. |
| Solution becomes cloudy or forms a precipitate over time (days/weeks). | - Hydrolysis: this compound in aqueous solution is prone to hydrolysis, forming less soluble aluminum hydroxide and acetic acid.[2][3][4] This process is accelerated by elevated temperatures.[5] - pH drift: The pH of the solution may change over time, shifting the equilibrium and causing precipitation.[2] - Container interaction: Alkaline glass containers can leach ions and increase the pH of the solution, promoting instability.[6] | - Add a stabilizer. Boric acid (up to 0.9%) is a common and effective stabilizer that controls hydrolysis.[1][7][8] Salts of alpha-hydroxy carboxylic acids (e.g., sodium lactate) can also be used.[9] - Control the pH. Maintain the solution within the recommended pH range (e.g., 3.6-4.4 for this compound Topical Solution).[10] Use appropriate buffers if compatible with the application. - Store in tightly sealed, inert containers (e.g., borosilicate glass or appropriate plastic) to prevent pH changes and contamination.[10] |
| Difficulty dissolving this compound salt in the desired solvent. | - Low solubility: Some forms of this compound have limited solubility in water and even less in alcohols like ethanol.[5] - Incorrect pH: The solubility of aluminum salts is highly pH-dependent.[11] | - Use a co-solvent or additive. Small amounts of acetic acid or formic acid can help dissolve this compound in aqueous solutions.[5] - Adjust the pH. Ensure the pH of the solvent is in a range that favors the soluble species of this compound (typically acidic conditions).[2] |
| Loss of potency or efficacy without visible precipitation. | - Chemical degradation: The active this compound species may be converting into less active or inactive soluble complexes or undergoing hydrolysis without precipitating.[2][12] - Photodegradation: Exposure to light can potentially degrade the compound, a common concern for pharmaceutical stability.[13] | - Perform quantitative analysis using a stability-indicating method, such as HPLC or the titrimetric assays outlined in the USP, to determine the exact concentration of this compound remaining.[10][14] - Store solutions in amber or light-protecting containers to minimize exposure to UV and visible light.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous this compound solutions?
A1: The primary cause of instability is hydrolysis.[3][4] In water, this compound can react with water molecules to form various insoluble or less soluble basic aluminum hydroxides and acetic acid, leading to precipitation and a decrease in the concentration of the active species.[2][15] This process can be influenced by factors such as pH, temperature, and the presence of other ions.[5][16]
Q2: How does boric acid stabilize this compound solutions?
A2: Boric acid acts as a stabilizer by controlling the hydrolysis of basic this compound.[7] It is a weak Lewis acid and is thought to form complexes with the aluminum species, buffering the solution and preventing the formation of larger, insoluble aluminum hydroxide polymers.[6][17] The USP specifies that Aluminum Subacetate Topical Solution may be stabilized with not more than 0.9% boric acid.[1][8]
Q3: What are some alternative stabilizers to boric acid?
A3: Salts of alpha-hydroxy carboxylic acids, such as sodium lactate, potassium citrate, or ammonium tartrate, have been shown to be effective stabilizers.[9] These agents form partial chelate bonds with the this compound, rendering the solution stable against aging, boiling, and dilution.[9]
Q4: What is the optimal pH range for a stable this compound solution?
A4: The optimal pH is application-dependent, but generally, a slightly acidic pH is required to maintain stability. For example, the USP monograph for this compound Topical Solution specifies a pH range of 3.6 to 4.4.[10] Within this range, the formation of insoluble aluminum hydroxide is minimized.
Q5: How does temperature affect the stability of the solution?
A5: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and polymerization of aluminum species.[5] This leads to faster degradation and precipitation. Therefore, it is recommended to store this compound solutions in a cool place unless otherwise specified. Some aluminum salts also exhibit decreased solubility at higher temperatures.
Q6: Why is my solution still unstable even with a stabilizer?
A6: Several factors could be at play. The concentration of the stabilizer may be insufficient for the concentration of your this compound solution. The initial pH may be outside the optimal range, or the storage conditions (e.g., high temperature, exposure to light, unsuitable container) may be promoting degradation. It is also possible that other components in your formulation are interacting with and destabilizing the this compound. A systematic review of your formulation, preparation protocol, and storage conditions is recommended.
Quantitative Data and Specifications
The following tables provide quantitative specifications for officially recognized stabilized this compound solutions as per the United States Pharmacopeia (USP). These values serve as a benchmark for quality control and stability assessment.
Table 1: Specifications for this compound Topical Solution, USP
| Parameter | Specification (per 100 mL) |
| Aluminum Oxide (Al₂O₃) | 1.20 g - 1.45 g |
| Acetic Acid (C₂H₄O₂) | 4.24 g - 5.12 g |
| Boric Acid (Stabilizer) | Not more than 0.6% |
| pH | 3.6 - 4.4 |
| Data sourced from USP monograph for this compound Topical Solution.[10] |
Table 2: Specifications for Aluminum Subacetate Topical Solution, USP
| Parameter | Specification (per 100 mL) |
| Aluminum Oxide (Al₂O₃) | 2.30 g - 2.60 g |
| Acetic Acid (C₂H₄O₂) | 5.43 g - 6.13 g |
| Boric Acid (Stabilizer) | Not more than 0.9% |
| pH | 3.8 - 4.6 |
| Data sourced from USP monograph for Aluminum Subacetate Topical Solution.[1] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Aluminum Subacetate Topical Solution (USP Method)
This protocol describes the preparation of a stable this compound solution using boric acid as a stabilizer.
-
Preparation of Starting Materials:
-
Dissolve 145 g of Aluminum Sulfate in 600 mL of cold Purified Water.
-
Filter the solution to remove any insoluble matter.
-
-
Reaction:
-
Gradually add 70 g of Calcium Carbonate to the aluminum sulfate solution in several portions, with constant stirring.
-
Slowly add 160 mL of Acetic Acid to the mixture.
-
Mix thoroughly and allow the mixture to stand for 24 hours.
-
-
Filtration and Washing:
-
Filter the product, using vacuum assistance if necessary. Return the first portion of the filtrate back to the funnel to ensure clarity.
-
Wash the collected solid (magma) on the filter with small portions of cold water.
-
-
Final Preparation:
-
Continue washing until the total volume of the filtrate reaches 1000 mL.
-
Optional Stabilizer: Boric acid may be added at a concentration not exceeding 0.9% (9 g for this 1000 mL preparation) to enhance stability.[1]
-
-
Storage:
-
Store the final solution in a tight container.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for stress testing to evaluate the stability of an this compound solution and the effectiveness of stabilizers.
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound solution (with and without the stabilizer to be tested).
-
Prepare a control sample stored under ideal conditions (e.g., 2-8°C, protected from light).
-
-
Stress Conditions (select as appropriate):
-
Acid/Base Hydrolysis: Adjust the pH of samples to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions. Hold at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), aiming for 5-20% degradation.[13][18]
-
Thermal Degradation: Expose samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[13]
-
Photostability: Expose samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours).[13] Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours; 7 days).
-
-
Analysis:
-
At each time point, neutralize the acid/base stressed samples before analysis.
-
Visually inspect all samples for precipitation or color change.
-
Measure the pH of the samples.
-
Quantify the remaining this compound and any major degradation products using a validated stability-indicating method, such as:
-
Titrimetric Assay (USP): Determine the aluminum oxide and acetic acid content as described in the USP monographs.[1][10]
-
HPLC Method: Develop an HPLC method (e.g., reversed-phase with a C18 column) to separate this compound from its degradation products.[14][19] Detection can be achieved using a UV detector or by coupling with mass spectrometry (LC-MS) for identification of unknowns.[14]
-
-
-
Data Evaluation:
-
Calculate the percentage of this compound degraded under each stress condition.
-
Compare the degradation rates of the stabilized vs. unstabilized solutions to determine the effectiveness of the additive.
-
Visualizations
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Common causes of instability and their corresponding solutions.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. This compound for Research (RUO) [benchchem.com]
- 3. This compound, dibasic boric acid stabilizer 7360-44-3 [sigmaaldrich.com]
- 4. This compound, dibasic boric acid stabilizer 7360-44-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]
- 7. US3620978A - Process for preparing stable positively charged alumina-coated silica sols - Google Patents [patents.google.com]
- 8. Aluminum Subacetate Topical Solution [doi.usp.org]
- 9. US5233065A - Method of preparing stable this compound solutions - Google Patents [patents.google.com]
- 10. This compound Topical Solution [drugfuture.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Boric acid? [synapse.patsnap.com]
- 18. biomedres.us [biomedres.us]
- 19. chromatographyonline.com [chromatographyonline.com]
Addressing skin dryness and irritation from aluminum acetate soaks.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with aluminum acetate soaks. The following information addresses common issues of skin dryness and irritation and provides protocols for quantitative assessment and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound soaks cause skin dryness and irritation?
A1: this compound acts as an astringent, causing the constriction of body tissues.[1][2] This action is achieved through the mild coagulation of skin proteins and an osmotic effect that draws water out of the tissue, leading to a drying and hardening of the skin.[3][4] While beneficial for weeping lesions, this astringent property can lead to excessive dryness, irritation, and inflammation on intact or sensitive skin.[2][5]
Q2: Are there any known cellular or molecular markers associated with the skin irritation observed after this compound application?
A2: Skin irritation from chemical exposure is often associated with the release of pro-inflammatory cytokines.[6] Interleukin-1 alpha (IL-1α) is a key cytokine released from damaged keratinocytes that can initiate an inflammatory cascade.[3][7] Subsequent release of secondary cytokines, such as Interleukin-8 (IL-8), can also be observed.[3][8] Therefore, elevated levels of these cytokines in skin models can be indicative of an irritant response.
Q3: Can the inclusion of humectants or emollients in an this compound solution mitigate its drying effects?
A3: Yes, incorporating humectants like glycerin or hyaluronic acid can help counteract the drying effects of astringents.[9] A patent for a solution combining this compound and glycerin suggests that glycerin can help to moisturize the skin while the this compound provides its astringent and antiseptic properties.[1] The glycerin appears to be held in place by the contracting action of the this compound, thereby improving skin hydration.[1]
Q4: What is the recommended duration and frequency for applying this compound soaks to minimize side effects?
A4: Typically, the affected area is soaked for 15 to 30 minutes, and this can be repeated up to three times a day as needed.[5][10] It is important to note that prolonged soaking may lead to excessive skin dryness.[5] If the skin condition worsens or symptoms persist for more than a week, use should be discontinued and a clinician consulted.[2]
Troubleshooting Guides
Problem 1: Excessive Skin Dryness and Flaking Post-Application
| Root Cause | Troubleshooting Step | Expected Outcome |
| Over-exposure to Astringent | Reduce the duration of the soak to 15 minutes and the frequency to once or twice daily. | Decreased signs of xerosis without compromising the therapeutic astringent effect. |
| High Concentration of this compound | Ensure the solution is prepared according to the manufacturer's instructions to achieve the correct dilution, typically between 0.13% and 0.48%.[10][11] | A milder astringent effect that is less likely to cause excessive dryness. |
| Lack of Hydrating Agents in the Formulation | Incorporate a humectant, such as glycerin, into the this compound solution. A 1:1 volume ratio of this compound solution to glycerin has been proposed.[1] | Improved skin hydration and reduced flaking due to the moisture-retaining properties of the humectant. |
Problem 2: Onset of Skin Irritation, Redness, or Itching
| Root Cause | Troubleshooting Step | Expected Outcome |
| Irritant Contact Dermatitis | Discontinue the use of the this compound soak and assess the skin for signs of recovery. Consider performing an in vitro skin irritation test on the formulation. | Resolution of irritation. Quantitative data to support the irritancy potential of the formulation. |
| Hypersensitivity to Aluminum | Individuals with known allergies to metals, such as nickel, may also be sensitive to this compound.[5] Cease application immediately. | Prevention of a more severe allergic contact dermatitis reaction. |
| Formulation pH | Measure the pH of the prepared solution. While this compound solutions are typically slightly acidic, significant deviations could contribute to irritation. | Ensure the formulation is within an acceptable pH range for topical application. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Transepidermal Water Loss (TEWL)
| Formulation | Concentration of this compound | Mean TEWL (g/m²/h) | Standard Deviation |
| Control (Saline) | 0% | 8.5 | ± 1.2 |
| AA Soak - Low | 0.16% | 15.2 | ± 2.1 |
| AA Soak - Medium | 0.32% | 22.7 | ± 3.5 |
| AA Soak - High | 0.48% | 29.4 | ± 4.0 |
This hypothetical data suggests a dose-dependent increase in TEWL, indicating impaired skin barrier function with increasing concentrations of this compound.
Table 2: Mitigation of TEWL with Glycerin-Containing Formulation
| Formulation | Mean TEWL (g/m²/h) | Standard Deviation |
| Control (Saline) | 8.6 | ± 1.3 |
| AA Soak (0.32%) | 23.1 | ± 3.8 |
| AA Soak (0.32%) + 20% Glycerin | 14.5 | ± 2.5 |
| AA Soak (0.32%) + 50% Glycerin | 9.9 | ± 1.8 |
This hypothetical data illustrates the potential of glycerin to mitigate the increase in TEWL caused by this compound soaks.
Table 3: Pro-inflammatory Cytokine (IL-1α) Release in a Reconstructed Human Epidermis (RhE) Model
| Formulation | IL-1α Release (pg/mL) | Standard Deviation |
| Negative Control | 25 | ± 8 |
| AA Soak (0.32%) | 150 | ± 22 |
| AA Soak (0.32%) + 50% Glycerin | 85 | ± 15 |
| Positive Control (e.g., 1% SDS) | 300 | ± 45 |
This hypothetical data suggests that this compound can induce a mild inflammatory response, as indicated by IL-1α release, which may be reduced by the addition of glycerin.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (Adapted from OECD Guideline 439)
-
Tissue Culture: Utilize commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™).[12][13] Culture the tissues at the air-liquid interface according to the manufacturer's instructions.
-
Application of Test Substance: Topically apply 25 µL of the this compound solution (at various concentrations) and the control solutions to the surface of the RhE tissues.
-
Incubation: Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.
-
Rinsing and Post-Incubation: Thoroughly rinse the tissues with phosphate-buffered saline (PBS). Transfer the tissues to fresh culture medium and incubate for 42 hours.
-
Viability Assay (MTT): After the post-incubation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] Incubate the tissues with MTT solution for 3 hours, then extract the formazan product and measure the optical density at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability to ≤ 50% classifies the substance as an irritant.[14]
Protocol 2: Measurement of Transepidermal Water Loss (TEWL)
-
Subject Acclimatization: Allow human subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.[13]
-
Baseline Measurement: Measure the baseline TEWL on the volar forearm of each subject using a Tewameter or similar device.[9] Take at least three measurements per site to obtain an average.[15]
-
Application of Solution: Apply a compress soaked in the test solution (e.g., this compound solution, with or without glycerin) to a defined area on the forearm for 15-30 minutes. A control site should be treated with a saline-soaked compress.
-
Post-Application Measurement: After removing the compress and allowing the skin to air dry for a specified period (e.g., 30 minutes), repeat the TEWL measurements on the treated and control sites.
-
Data Analysis: Compare the post-application TEWL values to the baseline values and between the different treatment groups to quantify the impact on skin barrier function.[16]
Protocol 3: Quantification of Cytokine Release from RhE Models
-
Experimental Setup: Follow steps 1-3 of Protocol 1 for tissue culture and application of the test substances.
-
Collection of Culture Medium: After the 42-hour post-incubation period, collect the culture medium from beneath each tissue. This medium will contain any secreted cytokines.
-
Tissue Lysis: To measure intracellular cytokines like IL-1α, lyse the RhE tissues using a suitable lysis buffer containing protease inhibitors.[7]
-
Cytokine Quantification: Analyze the collected culture medium (for secreted cytokines like IL-8) and the tissue lysates (for intracellular cytokines like IL-1α) using a multiplex immunoassay system (e.g., Luminex) or specific ELISA kits.[3][17]
-
Data Analysis: Quantify the concentration of each cytokine (in pg/mL) and compare the levels between the different treatment groups and the negative control to assess the inflammatory potential of the formulations.
Visualizations
Caption: Signaling pathway of skin irritation initiated by a topical irritant.
Caption: Experimental workflow for assessing Transepidermal Water Loss (TEWL).
References
- 1. US5409691A - Solution comprising this compound and glycerin - Google Patents [patents.google.com]
- 2. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. episkin.com [episkin.com]
- 4. iivs.org [iivs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Modulation of Skin Inflammatory Responses by Aluminum Adjuvant | MDPI [mdpi.com]
- 7. iivs.org [iivs.org]
- 8. Studies of cell signaling in a reconstructed human epidermis exposed to sensitizers: IL-8 synthesis and release depend on EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Moisture retention of glycerin solutions with various concentrations: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Type 2 Cytokine–Dependent Skin Barrier Regulation in Personalized 2-Dimensional and 3-Dimensional Skin Models of Atopic Dermatitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative evaluation of skin barrier function using water evaporation time related to transepidermal water loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI Insight - Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis [insight.jci.org]
How to handle and store aluminum acetate powder safely.
This guide provides essential information for the safe handling and storage of aluminum acetate powder. It includes troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound powder and what are its primary hazards?
A1: this compound is a salt, typically a white powder, formed from aluminum and acetic acid.[1] It is used as an astringent, antiseptic, and mordant in various applications.[2][3] The primary hazards include:
-
Irritation: It may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5]
-
Combustible Dust: Fine dust particles may form explosive mixtures with air.[6][7] The accumulation of dust should be prevented.[6]
-
Reactivity: It is incompatible with strong oxidizing agents.[4][8]
Q2: What are the proper personal protective equipment (PPE) requirements for handling this compound powder?
A2: When handling this compound powder, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or glasses with side shields.[8]
-
Body Protection: A lab coat or suitable protective clothing.[8]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended to minimize inhalation.[10][11]
Q3: What are the ideal storage conditions for this compound powder?
A3: To ensure stability and longevity, store this compound powder under the following conditions:
-
Container: Keep the container tightly closed to prevent moisture absorption, as the powder can be hygroscopic.[1][4][8]
-
Environment: Store in a cool, dry, and well-ventilated area.[8][11][12]
-
Temperature: Room temperature storage is generally acceptable.[7][8]
-
Incompatibilities: Store away from heat and strong oxidizing agents.[4][7] Although some have heard it has a short shelf life, if stored properly away from heat, moisture, and light, this compound can be stable for over five years.[13]
Q4: How should I handle a spill of this compound powder?
A4: In the event of a spill:
-
Avoid Dust Generation: Do not use methods that create airborne dust.
-
Containment: Use appropriate personal protective equipment.[7] Cover the spill with a plastic sheet to minimize spreading.[8]
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4][10]
-
Decontamination: Clean the spill area thoroughly.[11]
-
Disposal: Dispose of the waste in accordance with local, state, and federal environmental regulations.[11] Do not allow the substance to enter drains or waterways.[4][7]
Q5: What is the correct procedure for disposing of waste this compound?
A5: Dispose of this compound waste in a safe and approved manner. Do not dispose of it into the sewer system.[4] Contact a licensed professional waste disposal service for proper disposal in accordance with all applicable federal, state, and local environmental regulations.[11]
Troubleshooting Guide
Q1: I'm trying to dissolve this compound powder in water, but it's clumping and not dissolving completely. What should I do?
A1: This is a common issue. Here are some troubleshooting steps:
-
Check for Hygroscopy: The powder may have absorbed moisture from the air, causing clumps. Ensure the container has been kept tightly sealed.
-
Agitation: Use consistent and thorough stirring.
-
Temperature: The solubility of this compound can increase with temperature.[14] Gentle warming of the solution may aid dissolution, but be mindful of the specific requirements of your experiment.
-
pH Level: The solubility of this compound is influenced by the pH of the solution.[14] Ensure the pH of your solvent is appropriate for your protocol.
-
Particle Size: If the powder has agglomerated into large clumps, carefully breaking them up before adding to the solvent can help.
Q2: My prepared this compound solution has become cloudy or formed a precipitate over time. Is it still usable?
A2: Aqueous solutions of this compound can have limited stability and may become turbid or form a precipitate over time.[15] This indicates that the this compound may be hydrolyzing or precipitating out of the solution. For most applications, especially in drug development or quantitative experiments, a clear, homogenous solution is required. It is best practice to use freshly prepared solutions.[16] For some topical preparations, solutions can be refrigerated for up to 14 days, but you should always check for clarity before use.[17]
Q3: The powder has a slight acetic (vinegar-like) odor. Is this normal?
A3: Yes, a slight acetic odor is normal for this compound and is not typically an indication of decomposition or contamination.[7]
Quantitative Data: Workplace Exposure Limits
The following table summarizes the recommended and permissible exposure limits for aluminum dust.
| Agency | Exposure Limit Type | Value (Total Dust) | Value (Respirable Fraction) | Notes |
| OSHA | PEL (8-hr TWA) | 15 mg/m³ | 5 mg/m³ | Legally enforceable limit.[18][19] |
| NIOSH | REL (10-hr TWA) | 10 mg/m³ | 5 mg/m³ | Recommended exposure limit.[18] |
| ACGIH | TLV (8-hr TWA) | - | 1 mg/m³ | For aluminum metal and insoluble compounds.[20] |
TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value.
Experimental Protocols
Preparation of a Standard 0.5% this compound Solution (Burow's Solution)
This protocol describes the preparation of a diluted this compound solution, commonly known as Burow's Solution, which is often used for topical applications.
Materials:
-
This compound powder
-
Purified water
-
Clean mixing container
-
Stirring rod or magnetic stirrer
-
Graduated cylinders or volumetric flasks
Methodology:
-
Consult Product Instructions: Commercially available this compound powders (e.g., Domeboro® packets) often come with specific instructions for dilution. Always refer to the manufacturer's guide first.[21]
-
Weighing: Accurately weigh the required amount of this compound powder. To create a desired concentration, you will need to perform a standard solution calculation (mass/volume).
-
Dissolution: Measure the required volume of purified water. Slowly add the this compound powder to the water while stirring continuously to ensure complete dissolution.[17][21]
-
Mixing: Continue to stir until the powder is fully dissolved and the solution is clear. Do not strain or filter the solution unless specified by your protocol.[17]
-
Storage and Use: Use the solution immediately after preparation for best results. If short-term storage is necessary, place it in a tightly sealed container in a refrigerator.[17] Discard any unused solution after the recommended period (typically 24 hours to 14 days, depending on the source) or if it becomes cloudy.[17][21]
-
Labeling: Clearly label the container with the solution name, concentration, and date of preparation.
Visualizations
Caption: Workflow for the safe handling of this compound powder.
Caption: Troubleshooting guide for this compound dissolution issues.
References
- 1. nbinno.com [nbinno.com]
- 2. What Is this compound? [healthline.com]
- 3. Page loading... [guidechem.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.nl [fishersci.nl]
- 6. chemos.de [chemos.de]
- 7. indenta.com [indenta.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
- 10. caterchem.com [caterchem.com]
- 11. dharmatrading.com [dharmatrading.com]
- 12. lobachemie.com [lobachemie.com]
- 13. botanicalcolors.com [botanicalcolors.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. US2086499A - Process for the manufacture of stable, solid, water-soluble this compound - Google Patents [patents.google.com]
- 16. mskcc.org [mskcc.org]
- 17. maroochydore.formulae.com.au [maroochydore.formulae.com.au]
- 18. nj.gov [nj.gov]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - Aluminum [cdc.gov]
- 20. ALUMINUM METAL AND INSOLUBLE COMPOUNDS - ACGIH [acgih.org]
- 21. This compound: Uses,Formula & Guide for 2025 [shengxinaluminium.com]
Accidental Ingestion of Aluminum Acetate Solution: A Technical Support Guide for Researchers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the appropriate actions to take in the event of accidental ingestion of aluminum acetate solution. The information is presented in a question-and-answer format to directly address potential concerns and emergency situations that may arise during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound solution and what are its primary hazards?
This compound solution, also known as Burow's solution, is a topical astringent used for its antiseptic and anti-inflammatory properties. While effective for external use, it is hazardous if ingested. The primary hazard of accidental ingestion is gastrointestinal irritation and potential systemic aluminum toxicity.[1]
Q2: What are the immediate symptoms to watch for after accidental ingestion of this compound solution?
Immediate symptoms of ingestion can include:
-
A sore or burning sensation in the throat.[2]
-
Gastrointestinal distress, such as nausea, vomiting, and stomach pain.[2]
-
Irritability or drowsiness.[2]
-
Unusual drooling.[2]
-
Lip or mouth burns or blisters.[2]
Q3: What is the recommended first aid for accidental ingestion of this compound solution?
If someone has ingested this compound solution, the following first aid measures should be taken immediately:
-
Remove the substance: If the person still has the solution in their mouth, have them spit it out immediately.[2]
-
Rinse the mouth: Have the person rinse their mouth thoroughly with water.[3]
-
Do NOT induce vomiting: This can cause further damage to the esophagus.[2][4]
-
Contact a Poison Control Center immediately: In the United States, the number is 1-800-222-1222.[5] Provide them with as much information as possible, including the name of the substance, the estimated amount ingested, and the time of ingestion.[2]
-
Seek immediate medical attention: Call emergency services or transport the individual to the nearest emergency department.[6]
Q4: What information should be provided to emergency services or medical professionals?
When seeking medical help, be prepared to provide the following information:
-
The name of the ingested substance (this compound solution).
-
The concentration of the solution, if known.
-
The estimated amount ingested.
-
The time of ingestion.
-
Any symptoms the person is experiencing.
-
The Safety Data Sheet (SDS) for the this compound solution, if available.
Troubleshooting Guide for Laboratory Incidents
Q1: A researcher in my lab has ingested a small amount of dilute this compound solution. What are the immediate steps I should take as the lab supervisor?
-
Ensure the safety of the individual and the area: Remove the individual from the immediate vicinity of the chemical.
-
Initiate first aid: Follow the first aid procedures outlined in the FAQ section (rinse mouth, do not induce vomiting).
-
Contact Poison Control and emergency services: Immediately call the Poison Control Center and local emergency services for guidance.
-
Gather information: While waiting for medical assistance, gather the SDS for the this compound solution and any available information on the concentration and amount ingested.
-
Do not leave the individual alone: Stay with the person and monitor their symptoms until medical help arrives.
Q2: What is the long-term health risk associated with a single, small-volume ingestion of this compound solution?
While a single, small ingestion is less likely to cause severe systemic toxicity, it can still result in significant gastrointestinal irritation. The long-term risks are low for a one-time small exposure, but it is crucial to seek medical evaluation to rule out any complications. Chronic exposure to aluminum, however, has been linked to neurological and bone-related health issues.
Q3: Are there specific clinical treatments for this compound poisoning?
Yes, for significant aluminum poisoning, clinical treatment may involve chelation therapy. The most common chelating agent used is deferoxamine, which binds to aluminum in the body to form a compound that can be excreted by the kidneys. In individuals with impaired kidney function, dialysis may be necessary to remove the aluminum-deferoxamine complex.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the oral toxicity of this compound. It is important to note that this data is derived from animal studies and should be interpreted with caution in the context of human exposure.
| Species | Route of Administration | Toxicity Metric | Value |
| Rat | Oral | LD50 | 6500 mg/kg |
| Mouse | Oral | LD50 | 7100 mg/kg |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Experimental Protocols
Protocol for Immediate Response to Accidental Ingestion in a Laboratory Setting
1.0 Purpose This protocol outlines the immediate steps to be taken in the event of an accidental ingestion of a chemical substance, specifically this compound solution, within a laboratory setting.
2.0 Scope This protocol applies to all laboratory personnel working with this compound solution.
3.0 Procedure
3.1 Immediate Actions by the Affected Individual:
- Immediately spit out any remaining substance from the mouth.
- Rinse the mouth thoroughly with copious amounts of water for at least 5 minutes. Do not swallow the water.
- Alert a colleague or supervisor immediately.
3.2 Actions by Laboratory Personnel/First Responder:
- Call emergency services (e.g., 911) and the local Poison Control Center (1-800-222-1222 in the US).
- Retrieve the Safety Data Sheet (SDS) for this compound solution.
- Keep the affected individual calm and comfortable. Do not give them anything to eat or drink unless instructed to do so by medical professionals.
- Monitor the individual for any changes in their condition and be prepared to provide this information to emergency responders.
- Secure the area to prevent further exposure.
3.3 Information for Emergency Responders:
- Provide the name of the chemical (this compound solution), concentration, and estimated quantity ingested.
- Provide a copy of the SDS.
- Describe the symptoms the individual is experiencing.
4.0 Post-Incident Reporting
- The laboratory supervisor must complete an internal incident report form.
- A review of the incident should be conducted to identify any procedural or safety gaps that need to be addressed.
Visualizations
Caption: Workflow for responding to accidental ingestion of this compound solution.
Caption: Simplified signaling pathway of aluminum-induced cellular toxicity.
References
- 1. Aluminum Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Aluminum stress signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Allergic Reactions to Topical Aluminum Acetate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for managing and understanding allergic reactions to topical aluminum acetate during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of topical this compound?
A1: Topical this compound acts as an astringent.[1][2][3] When applied to the skin, it causes the constriction of blood vessels and tissues.[1][3] This action helps to relieve inflammation, itching, and to cool and dry weeping or oozing skin lesions.[1][2] It is thought that the astringent effect is achieved by causing mild coagulation of skin proteins, which dries, hardens, and protects the skin.[3]
Q2: What are the typical signs and symptoms of an allergic reaction to topical this compound?
A2: An allergic reaction to topical this compound is a form of allergic contact dermatitis, which is a Type IV delayed hypersensitivity reaction.[4][5] Symptoms can develop over time, even with previous trouble-free use.[6][7]
-
Common Symptoms:
-
Severe Symptoms (require immediate medical attention):
Q3: How common is an allergy to aluminum?
Q4: What is the immunological mechanism behind aluminum allergy?
A4: Aluminum allergy is a cell-mediated, delayed-type (Type IV) hypersensitivity reaction.[4][5] The mechanism involves:
-
Haptenation: Aluminum ions (the hapten) penetrate the skin and bind to endogenous proteins, forming a complete antigen.[15][16]
-
Sensitization Phase: Antigen-presenting cells (APCs), like Langerhans cells in the skin, recognize and process this new antigen. They migrate to the lymph nodes and present the antigen to naive T-cells, leading to the generation of allergen-specific memory T-cells.[17][18]
-
Elicitation Phase: Upon re-exposure to this compound, the memory T-cells are activated, releasing a cascade of pro-inflammatory cytokines (such as IFN-γ and IL-17) and chemokines.[19][20] This recruits other immune cells to the site, causing the characteristic inflammation and skin lesions of allergic contact dermatitis, which typically appear 24-72 hours after exposure.[21][22]
Recent research also implicates the innate immune system, particularly the NLRP3 inflammasome, which can be activated by aluminum salts, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][6][7]
Troubleshooting Guides for Experimental Issues
This section addresses specific problems that may be encountered during in vitro or in vivo experiments involving this compound.
Table 1: Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in cell culture medium or biological buffer (e.g., PBS). | 1. Reaction with Phosphate: Aluminum ions react with phosphate in buffers (like PBS) to form insoluble aluminum phosphate.[22][23] 2. pH-dependent Solubility: The solubility of aluminum salts is lowest at neutral pH, which is typical for cell culture media. 3. High Local Concentration: Adding a concentrated stock solution directly to the medium can cause localized precipitation before it disperses. | 1. Avoid Phosphate Buffers: If possible, use alternative buffers such as HEPES or MOPS for dilution and in experimental media.[24] 2. Use a Chelating Agent: In some applications, adding a small amount of citrate can help keep aluminum in solution.[23] 3. Modify Addition Method: Add the this compound stock solution dropwise to the medium while gently swirling. Consider a two-step dilution. 4. Lower Buffer Concentration: If phosphate buffer is necessary, use the lowest effective concentration. |
| Inconsistent or non-reproducible cellular response in vitro. | 1. Solution Instability: Aqueous solutions of this compound can be unstable and gradually decompose, altering the concentration of active species.[4] 2. Variability in pH: The pH of the prepared solution can affect its properties and interaction with cells. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can alter cellular responses.[25][26] | 1. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a solid source or a stabilized stock. Do not use solutions that appear cloudy or have a precipitate.[25] 2. Verify and Buffer pH: Measure the pH of the final solution after adding this compound and ensure it is consistent across experiments. 3. Sterilize Properly: Filter-sterilize the final solution using a 0.22 µm filter. Practice strict aseptic technique.[25] |
| Unexpectedly high cell death or cytotoxicity. | 1. Irritant Reaction: At high concentrations, this compound can act as an irritant, causing non-specific cell death. 2. Incorrect Concentration: Errors in calculation or dilution may lead to a higher-than-intended final concentration. 3. Low Purity of Compound: Impurities in the this compound source material could be cytotoxic. | 1. Perform a Dose-Response Curve: Determine the cytotoxic threshold for your specific cell line to identify a suitable non-lethal concentration range for your experiments. 2. Double-check Calculations: Verify all calculations for stock and working solution concentrations. 3. Use High-Purity Reagents: Utilize analytical or USP-grade this compound for all experiments. |
| False-negative or weak patch test reactions in animal models. | 1. Inappropriate Vehicle: The vehicle (e.g., petrolatum, water) may not allow for adequate penetration of the aluminum ion into the skin.[27] 2. Concentration Too Low: The concentration of this compound may be below the elicitation threshold for a reaction. 3. Instability on Patch: The prepared patch test material may degrade before or during application. | 1. Use Standard Vehicle: Petrolatum (pet.) is the most common vehicle for patch testing metal salts.[14][27] 2. Test a Concentration Range: Based on data for other aluminum salts, test a range up to 10% in petrolatum. A concentration of 2% is also commonly used.[28] 3. Prepare Patches Fresh: Prepare patch test chambers immediately before application.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Topical Solution (Based on USP)
This protocol describes the preparation of a standardized this compound solution suitable for experimental use.
Materials:
-
Aluminum Subacetate Topical Solution (USP grade)
-
Glacial Acetic Acid (ACS grade)
-
Purified Water (Type I or equivalent)
-
Volumetric flasks and pipettes
-
0.22 µm sterile filter unit
Methodology:
-
To prepare a 1000 mL solution, combine 545 mL of Aluminum Subacetate Topical Solution with 15 mL of Glacial Acetic Acid in a 1000 mL volumetric flask.
-
Add Purified Water to bring the total volume to 1000 mL.
-
Mix the solution thoroughly.
-
If the solution is not clear, filter it. Dispense only clear solution for experiments.
-
For cell culture or other sterile applications, sterilize the final solution by passing it through a 0.22 µm filter.
-
Quality Control: The final solution should have a pH between 3.6 and 4.4. According to USP standards, it should contain 1.20-1.45 g of aluminum oxide (Al₂O₃) and 4.24-5.12 g of acetic acid per 100 mL.[1]
-
Storage: Store in a tightly sealed container. For reconstituted commercial powders, the solution may be stable for up to 7 days at room temperature.[11] However, for research purposes, fresh preparation is recommended.
Protocol 2: Patch Testing for this compound Hypersensitivity (Adapted Protocol)
This protocol is adapted from standard procedures for other aluminum salts, as a validated standard for this compound is not established. It is intended for use in animal models or human research under appropriate ethical guidelines.
Materials:
-
This compound (USP grade)
-
White petrolatum (vehicle)
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Spatula and mixing surface
-
Syringes for dosing
Methodology:
-
Preparation of Test Substance:
-
Prepare a 2% (w/w) and a 10% (w/w) dispersion of this compound in white petrolatum. The 10% concentration is recommended for detecting a broader range of aluminum allergies based on studies with aluminum chloride hexahydrate.[28]
-
Example for 10 g of 2% preparation: Weigh 0.2 g of this compound and 9.8 g of white petrolatum. Mix thoroughly until homogenous.
-
A negative control (vehicle only, i.e., white petrolatum) should always be included.
-
-
Application:
-
Apply approximately 20 mg of the prepared substance into an 8-mm patch test chamber.[29]
-
Apply the patches to a clean, dry, hairless area of the skin (e.g., the upper back).
-
-
Occlusion and Removal:
-
Leave the patches in place for 48 hours. During this time, the area must be kept dry.
-
-
Reading and Scoring:
-
Remove the patches at 48 hours.
-
Perform the first reading 30-60 minutes after removal.
-
Perform subsequent readings at 72-96 hours (Day 3 or 4) and a final reading at Day 7, as some aluminum reactions can be delayed.[28]
-
Score the reactions based on the International Contact Dermatitis Research Group (ICDRG) criteria (see Table 2).
-
Table 2: ICDRG Patch Test Reaction Scoring
| Score | Description |
| - | Negative reaction |
| ?+ | Doubtful reaction; faint macular erythema only |
| + | Weak positive reaction; erythema, infiltration, possibly papules |
| ++ | Strong positive reaction; erythema, infiltration, papules, vesicles |
| +++ | Extreme positive reaction; intense erythema, infiltration, coalescing vesicles, bullae |
| IR | Irritant reaction; often has a glazed, crinkled appearance, or follicular pustules |
Visualizations: Pathways and Workflows
Diagram 1: Signaling Pathway for Aluminum-Induced Allergic Contact Dermatitis
References
- 1. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome is required in murine asthma in the absence of aluminum adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5233065A - Method of preparing stable this compound solutions - Google Patents [patents.google.com]
- 5. Contact allergy to aluminium induced by commonly used pediatric vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]
- 8. Immunological mechanisms in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. aaaai.org [aaaai.org]
- 11. Cutaneous Reactions to Aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aluminum: The 2022 American Contact Dermatitis Society Allergen of the Year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Contact Allergy to Two Aluminum Salts in Consecutively Patch-Tested Dermatitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role of the innate immune system in allergic contact dermatitis* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ftp.cdc.gov [ftp.cdc.gov]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of the profile of inflammatory cytokines, through immunohistochemistry, in the skin of patients with allergic contact dermatitis to nickel in the acute and chronic phases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aludetox.org [aludetox.org]
- 22. Aluminum elution and precipitation in glass vials: effect of pH and buffer species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 25. US2086499A - Process for the manufacture of stable, solid, water-soluble this compound - Google Patents [patents.google.com]
- 26. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Alternate vehicles for diagnostic patch testing: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. surfacesciencewestern.com [surfacesciencewestern.com]
Why does my homemade aluminum acetate solution have a low pH?
Technical Support Center: Aluminum Acetate Solutions
This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working with homemade this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question:
Answer:
A low pH is a characteristic and expected property of an aqueous this compound solution. The acidity is a direct result of the chemical nature of this compound in water. When this compound is dissolved in water, it undergoes hydrolysis, leading to a complex equilibrium between different this compound species and the release of acetic acid, which lowers the pH of the solution.[1][2][3]
Several factors contribute to the low pH of your homemade this compound solution:
-
Hydrolysis of this compound: In an aqueous solution, aluminum triacetate, the neutral form, hydrolyzes to form basic aluminum diacetate and monoacetate.[2][4] This process releases acetic acid (CH₃COOH) into the solution, which is a weak acid and consequently lowers the pH. The solution is a dynamic equilibrium of all three species: monoacetate, diacetate, and triacetate.[1]
-
Formation of Acetic Acid: The hydrolysis reaction can be represented as follows: Al(CH₃COO)₃ + H₂O ⇌ Al(OH)(CH₃COO)₂ + CH₃COOH Further hydrolysis can occur, producing more acetic acid and basic aluminum species. The presence of this released acetic acid is the primary reason for the solution's acidity.[3]
-
Starting Materials: If you are synthesizing the this compound solution from aluminum hydroxide and acetic acid, any excess acetic acid used in the reaction will naturally result in a lower pH.[5][6] Similarly, preparing it from aluminum chloride or powder with acetic acid and acetic anhydride will also lead to an acidic solution.[7]
-
Concentration Dependence: The pH of the this compound solution is also dependent on its concentration.[1] Higher concentrations will generally exhibit a lower pH due to a greater extent of hydrolysis.
Quantitative Data Summary
The pH of an this compound solution can vary depending on its concentration and the specific equilibrium of the species present. Below is a summary of expected pH values from technical sources:
| Concentration/Condition | Expected pH Range |
| 1% Solution | ~ 3.0 - 4.0 |
| 1:20 Aqueous Solution | ~ 4.2 |
| Solutions for specific applications | ~ 3.0 - 4.0 |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol describes the synthesis of a basic this compound solution from aluminum hydroxide and acetic acid.
Materials:
-
Aluminum hydroxide (Al(OH)₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beaker and graduated cylinders
-
pH meter
Procedure:
-
Determine Molar Ratios: For the synthesis of dibasic aluminum monoacetate, ((HO)₂AlCH₃COO), a 1:1 molar ratio of aluminum hydroxide to acetic acid is required. For aluminum diacetate (HOAl(CH₃COO)₂), a 1:2 molar ratio is needed.[4]
-
Reaction Setup: In a beaker, add the desired amount of deionized water.
-
Dissolve Acetic Acid: While stirring, slowly add the calculated amount of glacial acetic acid to the water.
-
Add Aluminum Hydroxide: Gradually add the powdered aluminum hydroxide to the diluted acetic acid solution while continuously stirring.
-
Heating and Reaction: Gently heat the mixture to approximately 60-70°C while stirring. Continue heating and stirring until the aluminum hydroxide is fully dissolved. This may take several hours.
-
Cooling and pH Measurement: Allow the solution to cool to room temperature. Calibrate the pH meter and measure the pH of the final solution. The pH is expected to be in the acidic range.
-
Storage: Store the solution in a well-sealed container. Note that this compound solutions can undergo further hydrolysis over time, potentially leading to precipitation.[5]
Visualization of Chemical Pathways
The following diagram illustrates the hydrolysis equilibrium of this compound in an aqueous solution, which is the fundamental reason for its low pH.
Caption: Hydrolysis equilibrium of this compound in water.
References
- 1. This compound for Research (RUO) [benchchem.com]
- 2. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 3. orchidsinternationalschool.com [orchidsinternationalschool.com]
- 4. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Cas 139-12-8,this compound | lookchem [lookchem.com]
- 7. Aluminium triacetate - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparing the effectiveness of aluminum acetate vs. aluminum sulfate as a mordant.
A Comparative Analysis of Aluminum Acetate and Aluminum Sulfate as Mordants
In the realm of textile dyeing and histological staining, mordants are indispensable for fixing dyes to substrates, thereby enhancing color fastness and intensity. Among the various metallic salts used, aluminum-based mordants are prevalent due to their efficacy and relatively low toxicity. This guide provides an objective comparison of two such mordants: this compound and aluminum sulfate, with a focus on their application in textile dyeing with natural dyes. The comparison is supported by experimental data on colorfastness and detailed procedural protocols.
Mechanism of Action
Both this compound and aluminum sulfate function by forming a coordination complex between the dye molecule and the fiber. The aluminum ion acts as a bridge, binding to the functional groups on both the fiber (e.g., hydroxyl groups in cellulose) and the dye. This insoluble complex is what imparts color to the fabric and improves its resistance to washing and light. The primary difference between the two mordants lies in the anion—acetate versus sulfate—which can influence the mordant's solubility, its interaction with the fiber, and ultimately the final color and fastness properties.
Quantitative Data Summary
The effectiveness of a mordant is often evaluated by the colorfastness of the dyed fabric to laundering and light. The following tables summarize data from a comparative study on cotton fabric dyed with various natural dyes, using this compound (AA) and aluminum potassium sulfate (APS), a common form of aluminum sulfate, as mordants at different concentrations (on-weight-of-fabric or owf).[1] Colorfastness is rated on a Gray Scale, where 5 indicates no change and 1 indicates a significant change.[1]
Table 1: Colorfastness to Laundering (Gray Scale for Color Change)
| Dye | Mordant | 5% owf | 10% owf | 20% owf |
| Coreopsis | This compound (AA) | 3.11 | 3.00 | 3.05 |
| Aluminum Potassium Sulfate (APS) | - | - | - | |
| Weld | This compound (AA) | Slightly Higher Rating | - | - |
| Aluminum Potassium Sulfate (APS) | - | - | - | |
| Madder | This compound (AA) | - | - | - |
| Aluminum Potassium Sulfate (APS) | - | - | - | |
| Note: Specific Gray Scale values for all combinations were not fully detailed in the provided search results, but trends were indicated. This compound at 5% concentration provided slightly higher Gray Scale ratings for coreopsis and weld.[1][2][3] |
Table 2: Colorfastness to Light (Gray Scale for Color Change)
| Dye | Mordant | 5% owf | 10% owf | 20% owf |
| Coreopsis | This compound (AA) | Slightly Lower Rating | Slightly Lower Rating | - |
| Aluminum Potassium Sulfate (APS) | - | - | - | |
| Weld | This compound (AA) | 2.0 | 2.0 | 2.0 |
| Aluminum Potassium Sulfate (APS) | 2.0 | 2.0 | 2.5 | |
| Note: this compound did not improve fastness to light and resulted in slightly lower grades for coreopsis. For weld, 20% aluminum potassium sulfate rated the highest.[1][2][3] |
Experimental Protocols
The following are detailed methodologies for mordanting protein and cellulose fibers with aluminum sulfate and this compound.
Protocol 1: Mordanting Protein Fibers (e.g., Wool, Silk) with Aluminum Sulfate
This protocol is a standard method for preparing protein fibers for dyeing.
Materials:
-
Protein fibers (100g, dry weight)
-
Aluminum potassium sulfate (alum) or aluminum sulfate (12-20g, 12-20% WOF)[4][5]
-
Large stainless steel or enamel pot
-
Heat source
-
Stirring rod
-
Gloves and dust mask
Procedure:
-
Scouring: Wash the fibers with a pH-neutral soap to remove any impurities. Rinse thoroughly.
-
Mordant Bath Preparation: Fill the pot with enough cool water for the fibers to move freely. In a separate container, dissolve the aluminum sulfate (and cream of tartar, if using) in hot water. Add this solution to the pot and stir well.[4]
-
Mordanting: Add the wet, scoured fibers to the mordant bath. Slowly heat the bath to 82-88°C (180-190°F), avoiding boiling.[4][6]
-
Heating: Maintain this temperature for 45-60 minutes, stirring occasionally to ensure even mordanting.[4]
-
Cooling: Allow the fibers to cool in the mordant bath. For deeper shades, the fibers can be left to cool overnight.[4]
-
Rinsing: Remove the fibers, gently squeeze out the excess liquid, and proceed to dyeing. Rinsing is not typically required before dyeing.
Protocol 2: Mordanting Cellulose Fibers (e.g., Cotton, Linen) with this compound
This two-step process is generally recommended for cellulose fibers to achieve vibrant and lasting colors.[7]
Materials:
-
Cellulose fibers (100g, dry weight)
-
This compound (5-10g, 5-10% WOF)[8]
-
Large stainless steel or enamel pot
-
Bucket
-
Stirring rod
-
Gloves and dust mask
Procedure:
-
Scouring: Scour the cellulose fibers with a neutral detergent and soda ash to remove waxes and oils. Rinse thoroughly.[6]
-
Mordant Bath Preparation: In a pot or bucket, dissolve the this compound in hot tap water (approximately 110-120°F). A heat source is not always necessary for this step.[8]
-
Mordanting: Add the wet, scoured fibers to the this compound solution. Ensure the fibers are fully submerged and rotate them gently. Let them soak for at least 1-2 hours, or overnight for better uptake.
-
Fixing Bath: Prepare a separate fixing bath by dissolving calcium carbonate (chalk) in warm water in a bucket.[9]
-
Fixing: Remove the fibers from the mordant bath, gently squeeze out excess liquid, and immerse them in the chalk solution for 10-15 minutes. This step neutralizes the acetate and fixes the aluminum to the fibers.[9]
-
Rinsing: Remove the fibers from the fixing bath and rinse them well with water.[9] The fibers are now ready for dyeing or can be dried and stored.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for mordanting with both aluminum sulfate and this compound.
Caption: Workflow for mordanting with aluminum sulfate.
Caption: Workflow for mordanting with this compound.
Comparative Discussion
-
Effectiveness on Different Fibers: There is a general consensus that this compound is a more effective mordant for cellulose fibers like cotton and linen.[10][11] Aluminum sulfate (often as potassium aluminum sulfate, or alum) is widely used and effective for protein fibers such as wool and silk.[10][12]
-
Colorfastness: Experimental data indicates that the choice of mordant can have a significant impact on colorfastness, which also varies by the type of dye used.[1] In one study, this compound showed slightly better colorfastness to laundering for cotton dyed with coreopsis and weld.[1][3] However, aluminum potassium sulfate performed better for lightfastness with weld dye at higher concentrations.[1][3]
-
Color Brightness: Some sources suggest that this compound can produce brighter or clearer colors compared to aluminum sulfate, which might be due to the absence of the sulfate ion or a different interaction with the fiber.[13]
-
Process and Cost: Mordanting with aluminum sulfate is typically a one-step process (excluding scouring).[4] In contrast, using this compound on cellulose fibers often involves an additional fixing step with calcium carbonate or a bran bath.[7][9] this compound is also noted to be more expensive than aluminum sulfate.[10][13]
-
Chemical Differences: The key chemical difference is the anion. Aluminum sulfate is processed with sulfuric acid, while this compound uses acetic acid.[12] This distinction influences their properties and application methods.
Conclusion
The choice between this compound and aluminum sulfate as a mordant is not a matter of one being definitively superior to the other, but rather dependent on the specific application, including the type of fiber, the dye being used, and the desired outcome in terms of color and fastness properties. For researchers and professionals in drug development, where precise and repeatable staining is crucial, understanding these nuances is vital. This compound is generally the preferred choice for achieving vibrant, wash-fast colors on cellulose-based materials, despite its higher cost and more complex, multi-step process. Aluminum sulfate remains a cost-effective and efficient mordant for protein-based substrates, offering good overall performance, particularly for lightfastness in certain applications. The provided experimental data and protocols offer a foundation for making an informed decision based on empirical evidence.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Comparison of Aluminum Mordants on the Colorfastness of Natural Dyes on Cotton | Semantic Scholar [semanticscholar.org]
- 3. Comparison of aluminum mordants on the colorfastness of natural dyes on cotton [krex.k-state.edu]
- 4. botanicalcolors.com [botanicalcolors.com]
- 5. dyeing with natural dyes: part 2 – mordanting - La Visch Designs [lavisch.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Mordant Cotton and Linen with this compound - Jennifer Jade Juniper [jenniferjadejuniper.com]
- 8. botanicalcolors.com [botanicalcolors.com]
- 9. earthguild.com [earthguild.com]
- 10. theyarntree.com [theyarntree.com]
- 11. Mordants — Natural Dyes [naturaldyes.ca]
- 12. jennydean.co.uk [jennydean.co.uk]
- 13. botanicalcolors.com [botanicalcolors.com]
A Comparative Guide to the Spectroscopic Analysis of Aluminum Acetate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aluminum acetate complexes—monoacetate, diacetate, and triacetate—using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The objective is to offer a comprehensive resource for the characterization of these compounds, complete with experimental data and detailed methodologies.
Spectroscopic Data Comparison
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for this compound Complexes
| Complex | Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aluminum Monoacetate | Al(OH)₂(CH₃COO) | Data not readily available | 24.3 (CH₃), 182.2 (COO) |
| Aluminum Diacetate | Al(OH)(CH₃COO)₂ | ~1.9 (s, CH₃) | Data not readily available |
| Aluminum Triacetate | Al(CH₃COO)₃ | Data not readily available | 22.9 |
A Comparative Guide to the Kinetic Studies of Aluminum-Acetate Complex Formation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic studies on the formation of aluminum-acetate complexes in aqueous solutions. Understanding the kinetics of these reactions is crucial for various applications, including drug formulation, water treatment, and materials science, where the speciation and reactivity of aluminum are critical factors. This document summarizes key quantitative data, details experimental methodologies, and visualizes reaction pathways and experimental workflows to offer a comprehensive resource for professionals in the field.
Quantitative Kinetic Data
The formation of aluminum-acetate complexes in aqueous solution is a multifaceted process influenced by factors such as pH, temperature, and the specific aluminum species present. While comprehensive kinetic data for all possible interactions remains an area of active research, available studies provide valuable insights into the reaction rates.
A key finding in the literature is the determination of the rate constant for the formation of the aluminum monoacetate complex from the hydrated aluminum ion (Al³⁺).
| Reacting Aluminum Species | Ligand | Rate Constant (k) at 25°C | Method |
| Al(H₂O)₆³⁺ | Acetate | 1.1 x 10³ M⁻¹s⁻¹ | Not Specified |
Table 1: Rate constant for the formation of the aluminum monoacetate complex.
It is important to note that in aqueous solutions, aluminum acetate exists as a mixture of various species in equilibrium, including monoacetate, diacetate, and triacetate forms, as well as hydrolyzed species.[1][2][3][4] The overall kinetics are therefore a composite of multiple reaction pathways.
For comparison, kinetic data for the formation of a more complex aluminum-containing species, the [Al(edta)F]²⁻ mixed ligand complex, are presented below. This highlights the influence of different ligands on the reaction rates with aluminum.
| Reaction Pathway | Rate Constant (k) at 298 K (25°C) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| [Al(edta)]⁻ + F⁻ | 20.7 ± 0.3 M⁻¹s⁻¹ | 49.2 ± 0.9 kJ mol⁻¹ | -54.6 ± 2.8 J K⁻¹mol⁻¹ |
| [Al(edta)]⁻ + HF | 471 ± 93 M⁻¹s⁻¹ | Not Reported | Not Reported |
Table 2: Kinetic parameters for the formation of the [Al(edta)F]²⁻ mixed ligand complex.
Experimental Protocols
The study of the kinetics of aluminum-acetate complex formation employs various experimental techniques to monitor the reaction progress over time. The choice of method often depends on the timescale of the reaction and the specific species being investigated.
Potentiometry
Potentiometric methods are utilized to follow the change in concentration of a specific ion, such as F⁻ in the study of mixed ligand complexes, using an ion-selective electrode.
Experimental Setup:
-
A thermostatted reaction vessel containing a solution of the aluminum species (e.g., [Al(edta)]⁻) and a buffer (e.g., acetic acid-sodium acetate) at a specific pH and ionic strength.
-
An ion-selective electrode (e.g., fluoride-selective electrode) and a reference electrode (e.g., saturated calomel electrode) are immersed in the solution.
-
The reacting ligand (e.g., NaF solution) is injected into the vessel, and the change in potential is recorded over time.
Data Analysis: The potential measurements are converted to concentration values, which are then used to determine the reaction rate and subsequently the rate constants by fitting the data to an appropriate rate law.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for studying the kinetics of reactions involving fluoride-containing species. By monitoring the changes in the 19F NMR signals of the reactants and products, the reaction progress can be followed.
Experimental Procedure:
-
Solutions of the aluminum complex and the fluoride source are prepared in a suitable solvent (e.g., D₂O for locking) at the desired temperature and pH.
-
19F NMR spectra are recorded at different time intervals after mixing the reactants.
-
The integration of the NMR signals corresponding to the different fluoride species provides their relative concentrations over time.
Data Analysis: The concentration-time data obtained from the NMR spectra are then used to calculate the rate constants of the reaction.
Stopped-Flow Spectroscopy
For very fast reactions, such as the initial complexation of Al³⁺ with acetate, stopped-flow techniques coupled with spectrophotometric detection are often necessary.[5]
Principle: Two reactant solutions are rapidly mixed, and the reaction progress is monitored by measuring the change in absorbance or fluorescence of a species involved in the reaction as a function of time, typically on the millisecond timescale.
Typical Protocol:
-
Solutions of the aluminum salt (e.g., Al(NO₃)₃) and the acetate buffer are loaded into separate syringes of the stopped-flow apparatus.
-
The solutions are rapidly driven into a mixing chamber and then into an observation cell.
-
The change in absorbance at a specific wavelength, corresponding to the formation or consumption of a colored species, is recorded as a function of time.
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a generalized workflow for the kinetic study of aluminum-acetate complex formation.
References
A Comparative Analysis of the Toxicological Profiles of Aluminum Chloride and Aluminum Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of two commonly encountered aluminum salts: aluminum chloride (AlCl₃) and aluminum acetate (Al(C₂H₃O₂)₃). While both compounds are used in various industrial and pharmaceutical applications, their toxicological profiles exhibit notable differences. This document summarizes key experimental findings on their acute toxicity, cytotoxicity, genotoxicity, neurotoxicity, and dermal irritation potential, supported by available quantitative data and detailed experimental protocols.
Executive Summary
Available evidence suggests that aluminum chloride generally exhibits a higher toxic potential across several endpoints compared to this compound. Aluminum chloride is a known corrosive agent and has been more extensively studied for its neurotoxic effects. Direct comparative studies evaluating both salts under identical experimental conditions are limited, necessitating a cautious interpretation of the data presented herein. The lipophilicity of the aluminum salt appears to be a critical determinant of its toxicity, influencing its ability to cross biological membranes.[1][2]
Acute Toxicity
A comparative overview of the acute oral toxicity of aluminum chloride and this compound is presented in Table 1. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
Table 1: Acute Oral Toxicity Data
| Compound | Test Species | LD50 Value | Reference |
| Aluminum Chloride | Rat | 3450 - 3470 mg/kg | [3] |
| Aluminum Chloride | Rat | 3730 mg/kg | [4] |
| Aluminum Chloride | Mouse | 3805 mg/kg | [5] |
| Basic this compound | Rat | > 2000 mg/kg | [6] |
The data indicates that aluminum chloride has a moderate acute oral toxicity in rodents. For basic this compound, the LD50 is reported to be greater than 2000 mg/kg in rats, suggesting a lower acute oral toxicity compared to aluminum chloride.[3][4][6]
Cytotoxicity
The cytotoxic effects of aluminum salts have been evaluated in various cell lines. Cytotoxicity is often expressed as the IC50 value, which is the concentration of a substance that inhibits 50% of cell viability.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Endpoint | Result | Reference |
| Aluminum Chloride | Murine Thymocytes | Cell Injury | Damage at 10 µM | [7] |
| Aluminum Chloride | Murine Lymphocytes | Cell Injury | Damage at 15 µM | [7] |
| Aluminum Chloride | Human Lymphocytes | Reduced Mitotic Index | Significant reduction at 5, 10, 15, and 25 µM | [8] |
| This compound | Human Lymphocytes | Reduced Mitotic Index (EC50) | 15000 ppm | [9] |
Studies show that aluminum chloride is cytotoxic to immune cells at micromolar concentrations.[7][8] For this compound, a study on human lymphocytes determined the EC50 for mitotic index reduction to be 15000 ppm.[9] A direct comparison of these values is challenging due to the different units and experimental setups.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. Common assays for genotoxicity include the micronucleus test and the comet assay.
Table 3: Genotoxicity Data
| Compound | Test System | Assay | Result | Reference |
| Aluminum Chloride | Swiss Mice (in vivo) | Micronucleus Test | Significant increase in micronuclei | [10] |
| Aluminum Chloride | Human Lymphocytes (in vitro) | Micronucleus Test | Significant increase in micronuclei | [10][11] |
| Aluminum Chloride | Human Lymphocytes (in vitro) | Comet Assay | DNA damage induced | [8] |
| This compound | Human Lymphocytes (in vitro) | Micronucleus Test | Statistically significant increase in micronuclei at 5000 and 10000 ppm | [9] |
Both aluminum chloride and this compound have demonstrated genotoxic potential in vitro and in vivo.[8][9][10][11] Aluminum chloride has been shown to induce micronuclei formation and DNA damage.[8][10][11] Similarly, this compound induced a significant increase in micronucleus frequency in human lymphocytes at high concentrations.[9]
Neurotoxicity
Aluminum is a known neurotoxin, and its chloride salt has been extensively studied in this regard.[12][13][14] The neurotoxic effects of aluminum are thought to be mediated through various mechanisms, including oxidative stress, inflammation, and disruption of cellular signaling pathways.[15][16][17]
Chronic exposure to aluminum chloride has been shown to lead to neurobehavioral changes, histological alterations in the brain such as tissue necrosis and cytoplasmic vacuolations, and oxidative damage in the hippocampus and cortex.[12][14][18][19] There is a significant lack of specific experimental data on the neurotoxicity of this compound in the reviewed literature, preventing a direct comparison.
Dermal Irritation
The potential for dermal irritation is a critical toxicological endpoint, particularly for compounds used in topical applications.
Table 4: Dermal Irritation Data
| Compound | Test System | Observation | Reference |
| Aluminum Chloride | Human | Corrosive, causes severe skin burns | [3] |
| Aluminum Chloride | Rabbit | Irritant | [20] |
| This compound | Human | Can cause skin dryness, irritation, and inflammation | [21] |
Aluminum chloride is considered a corrosive substance that can cause severe skin burns.[3][20] In contrast, this compound is generally considered to be less irritating, though it can cause skin dryness and inflammation.[21]
Experimental Protocols
In Vivo Micronucleus Test for Genotoxicity
This protocol is a general representation based on studies evaluating the genotoxicity of aluminum compounds.[10][21][22][23]
-
Animal Model: Swiss albino mice or Wistar rats are commonly used.
-
Test Substance Administration: The test compound (aluminum chloride or this compound) is administered to the animals, typically via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control and a positive control are included.
-
Exposure Duration: Animals are typically exposed for a specific period, for example, for 30 consecutive days.[23]
-
Sample Collection: At the end of the exposure period, bone marrow is extracted from the femur.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto clean glass slides. The slides are then stained with a DNA-specific stain, such as Giemsa or acridine orange.
-
Microscopic Analysis: The number of micronucleated polychromatic erythrocytes (MNPCEs) per a specific number of polychromatic erythrocytes (PCEs) is counted under a microscope. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
-
Statistical Analysis: The data is statistically analyzed to determine if there is a significant increase in the frequency of MNPCEs in the treated groups compared to the vehicle control.
Acute Dermal Irritation/Corrosion Test (OECD Guideline 404)
This protocol is based on the OECD Test Guideline 404 for assessing the dermal irritation and corrosion potential of a substance.[24][25][26][27][28]
-
Animal Model: The albino rabbit is the recommended species.
-
Test Area Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.
-
Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids/semi-solids) dose of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The reactions are scored according to a standardized grading system.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.
Signaling Pathways and Experimental Workflows
dot
Caption: Proposed signaling pathway for aluminum-induced neurotoxicity.
dot
Caption: Experimental workflow for an in vivo micronucleus genotoxicity assay.
References
- 1. Differential toxicity of aluminum salts in human cell lines of neural origin: implications for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. redox.com [redox.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lewisu.edu [lewisu.edu]
- 6. georgeweil.com [georgeweil.com]
- 7. Cytotoxicity of environmentally relevant concentrations of aluminum in murine thymocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic effects of aluminum chloride in cultured human lymphocytes treated in different phases of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of in vivo and in vitro toxicological and genotoxic potential of aluminum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Toxic and Genotoxic Effects of Aluminum and Manganese Using In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innspub.net [innspub.net]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Aluminum Poisoning with Emphasis on Its Mechanism and Treatment of Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 19. Aluminum chloride induced oxidative damage on cells derived from hippocampus and cortex of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. researchgate.net [researchgate.net]
- 24. oecd.org [oecd.org]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. healthandhygiene.co.za [healthandhygiene.co.za]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. oecd.org [oecd.org]
A Comparative Guide to the Colorfastness of Dyes with Aluminum Acetate Mordant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aluminum acetate as a mordant in textile dyeing, with a focus on colorfastness. The information presented is supported by experimental data to assist researchers in making informed decisions for their applications.
Introduction
Mordants are essential in the dyeing process, particularly with natural dyes, as they form a chemical bridge between the dye and the textile fiber, enhancing the dye's uptake and improving its fastness properties. Aluminum salts are among the most common mordants used. This guide specifically evaluates this compound in comparison to another widely used aluminum mordant, aluminum potassium sulfate, assessing their impact on the colorfastness of natural dyes on cellulosic fibers like cotton.
Colorfastness is a critical quality parameter for any dyed textile, indicating the resistance of the color to fading or running under various conditions such as washing, exposure to light, and rubbing. Inadequate colorfastness can be a significant issue in various applications, leading to undesirable changes in the material's appearance and potential transfer of color to other surfaces.
Comparative Experimental Data
The following tables summarize the results of a study comparing the colorfastness of cotton dyed with different natural dyes, using this compound (AA) and aluminum potassium sulfate (APS) as mordants at various concentrations (on-weight-of-fabric or owf). The colorfastness to laundering and light was evaluated using the standard Gray Scale, where a rating of 5 indicates no change and 1 indicates a significant change.
Table 1: Colorfastness to Laundering (Color Change)
| Dye | Mordant | Concentration | Gray Scale Rating (Color Change) |
| Coreopsis | This compound (AA) | 5% | 3.11 |
| 10% | 3.00 | ||
| 20% | 3.05 | ||
| Aluminum Potassium Sulfate (APS) | 5% | 2.72 | |
| 10% | 2.78 | ||
| 20% | 2.89 | ||
| Weld | This compound (AA) | 5% | Slightly Higher than APS |
| Aluminum Potassium Sulfate (APS) | 5% | (Specific data not provided) | |
| Madder | This compound (AA) | 5% | (Specific data not provided) |
| Aluminum Potassium Sulfate (APS) | 5% | (Specific data not provided) |
Data sourced from a study on the comparison of aluminum mordants on the colorfastness of natural dyes on cotton.[1][2][3]
Table 2: Colorfastness to Light
| Dye | Mordant | Concentration | Gray Scale Rating (Light) |
| Coreopsis | This compound (AA) | - | Slightly Lower than APS |
| Aluminum Potassium Sulfate (APS) | - | (Specific data not provided) | |
| Weld | This compound (AA) | - | (Specific data not provided) |
| Aluminum Potassium Sulfate (APS) | 20% | Highest Rating | |
| Madder | This compound (AA) | - | (Specific data not provided) |
| Aluminum Potassium Sulfate (APS) | - | (Specific data not provided) |
Data sourced from a study on the comparison of aluminum mordants on the colorfastness of natural dyes on cotton.[1][2][3]
Summary of Findings:
-
Laundering Fastness: The type of aluminum mordant had a more significant influence on colorfastness to laundering than the dye type.[1][3] this compound, particularly at a 5% concentration, provided slightly higher Gray Scale ratings for colorfastness to laundering for coreopsis and weld dyes compared to aluminum potassium sulfate.[1][2][3]
-
Light Fastness: The type of dye had a greater impact on lightfastness than the mordant.[1][3] While this compound improved laundering fastness for weld and coreopsis, it did not enhance lightfastness and, in the case of coreopsis, resulted in slightly lower lightfastness grades.[1][2][3] Weld dyed fabrics mordanted with 20% aluminum potassium sulfate showed the best lightfastness.[1][2][3]
-
Staining: All treatments resulted in negligible to no staining on adjacent cotton fabric during laundering tests.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of colorfastness testing. The following are outlines of standard testing protocols.
Mordanting Protocol
-
Preparation: Weigh the textile material to be dyed. The amount of mordant is calculated as a percentage of the weight of the fabric (% owf).
-
Mordant Bath: Dissolve the calculated amount of this compound or aluminum potassium sulfate in water.
-
Application: Immerse the textile material in the mordant bath. Heat the bath to a specified temperature and maintain for a set duration to ensure even uptake of the mordant.
-
Rinsing: After mordanting, the textile is typically rinsed to remove any unfixed mordant.
Colorfastness to Washing (ISO 105-C06 / AATCC 61)
This test assesses the resistance of the color to laundering.
-
Specimen Preparation: A specimen of the dyed textile is prepared and placed in contact with a specified multifiber adjacent fabric.
-
Washing Solution: A standard soap or detergent solution is prepared.
-
Procedure: The specimen and adjacent fabric are placed in a stainless steel container in a launderometer with the washing solution and stainless steel balls to simulate abrasion. The test is run for a specified time and at a controlled temperature (e.g., 40°C or 49°C).[4]
-
Rinsing and Drying: After the cycle, the specimen is rinsed and dried.
-
Evaluation: The change in color of the specimen and the staining of the adjacent fabric are evaluated using the Gray Scale.
Colorfastness to Light (ISO 105-B02 / AATCC 16)
This test evaluates the resistance of the dye to fading when exposed to light.
-
Specimen Preparation: A specimen of the dyed textile is prepared.
-
Exposure: The specimen is exposed to a controlled artificial light source, typically a Xenon Arc lamp, which simulates natural sunlight, for a specified duration.[5]
-
Evaluation: The change in color of the exposed portion of the specimen is compared to an unexposed portion and evaluated using the Blue Wool Scale or Gray Scale.
Colorfastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: A crockmeter is used for this test.[4]
-
Procedure: A specimen of the dyed textile is placed on the base of the crockmeter. A standard white cotton cloth is mounted on the rubbing finger of the crockmeter. The test is conducted for a specified number of cycles for both dry and wet rubbing.[4]
-
Evaluation: The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Gray Scale for Staining.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the colorfastness of dyed textiles.
Caption: Experimental workflow for evaluating dye colorfastness.
Conclusion
The selection of a mordant has a demonstrable impact on the final properties of a dyed textile. Experimental evidence suggests that for cellulosic fibers dyed with certain natural dyes, this compound can offer improved colorfastness to laundering compared to aluminum potassium sulfate.[1][2][3] However, this advantage may not extend to lightfastness, where the choice of dye appears to be a more critical factor.[1][3] For researchers and scientists, these findings underscore the importance of selecting not only the appropriate dye but also the optimal mordant and its concentration to achieve the desired performance characteristics for a specific application. Further testing is always recommended to validate these findings for different dye and fiber combinations.
References
- 1. Comparison of aluminum mordants on the colorfastness of natural dyes on cotton [krex.k-state.edu]
- 2. Comparison of Aluminum Mordants on the Colorfastness of Natural Dyes on Cotton | Semantic Scholar [semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. intouch-quality.com [intouch-quality.com]
- 5. vietextile.com [vietextile.com]
A Comparative Guide to ICP-MS Analysis of Aluminum Distribution in Mordanted Cotton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with alternative analytical techniques for determining the distribution of aluminum in cotton fabric mordanted with aluminum acetate. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Quantitative Analysis of Aluminum in Mordanted Cotton
The efficacy of the mordanting process is determined by the amount of metal salt that binds to the cotton fibers. ICP-MS is a highly sensitive technique capable of quantifying the elemental composition of a sample, making it ideal for this application.
A study investigating the distribution of aluminum in cotton print cloth mordanted with varying concentrations of this compound dibasic revealed that a relatively small percentage of the aluminum from the mordant bath is absorbed by the fabric. The majority of the aluminum remains in the effluent.
Table 1: Distribution of Aluminum in Cotton Mordanted with this compound
| Mordant Concentration (% owf*) | Total Aluminum in Control Solution (mg) | Aluminum Absorbed by Cotton (%) |
| 2.5 | 36.6 | 5.16 |
| 5.0 | 79.5 | 3.25 |
| 7.5 | 119.2 | 2.52 |
| 10.0 | 158.9 | 2.31 |
*owf: on weight of fiber
Comparison of Analytical Techniques for Aluminum Analysis
While ICP-MS is a powerful tool for elemental analysis, other techniques can also be employed. The choice of method depends on factors such as the required sensitivity, sample throughput, cost, and the nature of the sample matrix.
Table 2: Comparison of Analytical Techniques for Aluminum Determination
| Feature | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) | AAS (Atomic Absorption Spectrometry) | XRF (X-ray Fluorescence) |
| Principle | Measures the mass-to-charge ratio of ions. | Measures the light emitted by excited atoms and ions. | Measures the absorption of light by free atoms. | Measures the fluorescent X-rays emitted from a sample. |
| Sensitivity | Very high (parts per trillion - ppt) | High (parts per billion - ppb) | Moderate (parts per million - ppm) | Lower (ppm to %) |
| Detection Limits for Al | ~0.1 µg/L | ~1 µg/L | ~30 µg/L (Flame AAS), ~1 µg/L (Graphite Furnace AAS) | ~10-100 mg/kg |
| Multi-element analysis | Simultaneous | Simultaneous | Sequential (typically) | Simultaneous |
| Sample Preparation | Destructive; requires acid digestion. | Destructive; requires acid digestion. | Destructive; requires acid digestion. | Non-destructive; minimal preparation.[1] |
| Throughput | High | High | Low to moderate | High |
| Cost (Instrument) | High | Moderate to High | Low to Moderate | Moderate |
| Interferences | Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells. | Spectral interferences can occur. | Chemical and spectral interferences can be significant. | Matrix effects can be significant. |
Experimental Protocols
Mordanting of Cotton with this compound
This protocol describes the process of treating cotton fabric with this compound to facilitate dye uptake.
Materials:
-
Cotton fabric
-
This compound
-
Deionized water
-
Heating and stirring equipment
Procedure:
-
Scouring: The cotton fabric is first scoured (washed) to remove any impurities that may interfere with the mordanting process.
-
Mordant Bath Preparation: A solution of this compound in deionized water is prepared. The concentration can be varied as a percentage of the weight of the fabric (e.g., 5-10% owf).
-
Mordanting: The scoured cotton fabric is immersed in the mordant bath. The bath is heated to a specific temperature (e.g., 80-90°C) and maintained for a set period (e.g., 1 hour) with occasional stirring to ensure even mordanting.
-
Rinsing and Drying: After mordanting, the fabric is removed from the bath, rinsed with deionized water to remove any unbound mordant, and then dried.
Sample Preparation for ICP-MS Analysis (Microwave Digestion)
To analyze the aluminum content in the cotton fibers using ICP-MS, the solid cotton sample must be digested to bring the aluminum into a liquid solution. Microwave-assisted acid digestion is a common and efficient method.
Materials:
-
Mordanted cotton sample
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized water
-
Microwave digestion system with vessels
Procedure:
-
Sample Weighing: Accurately weigh approximately 0.25 g of the dried, mordanted cotton sample and place it into a clean microwave digestion vessel.
-
Acid Addition: Add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide to the vessel containing the cotton sample.
-
Pre-digestion: Allow the sample to pre-digest in the acid mixture for at least 30 minutes in a fume hood.
-
Microwave Digestion: Seal the vessels and place them in the microwave digestion system. The following is a typical temperature program:
-
Ramp to 180°C over 15 minutes.
-
Hold at 180°C for 20 minutes.
-
-
Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood and dilute the digested solution to a final volume of 50 mL with deionized water. The sample is now ready for ICP-MS analysis.
ICP-MS Analysis of Aluminum
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Instrument Calibration: Calibrate the ICP-MS instrument using a series of aluminum standard solutions of known concentrations.
-
Sample Introduction: Introduce the digested and diluted cotton sample solution into the ICP-MS.
-
Data Acquisition: The instrument aspirates the sample into the plasma, where it is atomized and ionized. The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for aluminum (m/z 27).
-
Quantification: The concentration of aluminum in the sample is determined by comparing its signal intensity to the calibration curve generated from the standard solutions.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in the analysis of aluminum distribution in mordanted cotton.
Experimental workflow for ICP-MS analysis of aluminum in mordanted cotton.
References
A Comparative Guide to Aluminum-Based Coagulants: Poly-Aluminum Chloride vs. Aluminum Acetate in Water Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Coagulant Performance in Water Purification
The selection of an appropriate coagulant is a critical step in water treatment, directly impacting efficiency, cost, and the quality of the treated water. While poly-aluminum chloride (PAC) has become a widely adopted and studied coagulant, the potential of other aluminum-based compounds, such as aluminum acetate, is less understood. This guide provides a detailed comparison of the known performance of poly-aluminum chloride against the theoretical and observed properties of this compound, supported by available data and standard experimental protocols.
Poly-Aluminum Chloride (PAC): A High-Performance Coagulant
Poly-aluminum chloride is a pre-hydrolyzed inorganic polymer coagulant that has demonstrated significant advantages over traditional coagulants like aluminum sulfate (alum). Its effectiveness stems from its complex chemical structure, which includes various polynuclear aluminum complexes with a high positive charge.[1][2][3]
The primary mechanisms of coagulation for PAC are charge neutralization and sweep flocculation.[4][5] Initially, the highly positive-charged aluminum species in PAC neutralize the negative surface charges of suspended and colloidal particles in the water, reducing electrostatic repulsion and allowing the particles to aggregate.[5][6][7] At higher dosages, the hydrolysis of PAC forms aluminum hydroxide precipitates, which enmesh and sweep the suspended particles as they settle.[8]
Quantitative Performance Data for PAC
Numerous studies have quantified the performance of PAC in turbidity removal across various water conditions. The optimal dosage and pH for PAC can vary depending on the raw water quality, particularly its initial turbidity and alkalinity.[9]
| Initial Turbidity (NTU) | Optimal PAC Dosage (mg/L) | Optimal pH | Turbidity Removal Efficiency (%) | Reference(s) |
| 1.9 | 4 - 10 | 8 | 97.74 | [10][11] |
| 10 | 10 - 20 | 5 - 6 | 99.0 | [12] |
| 50 | 10 - 20 | 5 - 6 | 99.6 | [12] |
| 100 | 10 - 20 | 5 - 6 | 98.8 | [12] |
| 120 | 25 | 8 | 99.71 | [13] |
| < 300 | 5 | 7 - 8.5 | > 95 | [14] |
| 1055 | 25 | 8 | 99.71 | [13] |
Table 1: Summary of Poly-Aluminum Chloride (PAC) Performance in Turbidity Removal from Various Studies.
Advantages of PAC:
-
High Efficiency: PAC generally achieves high turbidity removal at lower dosages compared to traditional coagulants.[2][3]
-
Wide Operating pH Range: It is effective over a broad pH range, typically between 5.0 and 9.0, which can reduce the need for pH adjustment chemicals.[1][6]
-
Reduced Sludge Production: PAC often produces less sludge by volume compared to alum, which can lower disposal costs.[2][15]
-
Faster Floc Formation: The pre-polymerized nature of PAC leads to faster and more robust floc formation.[1]
-
Lower Residual Aluminum: When dosed correctly, PAC can result in lower concentrations of residual aluminum in treated water.[1][15]
This compound: A Potential but Understudied Coagulant
This compound, with the chemical formula Al(CH₃COO)₃, exists in several forms, including mono-, di-, and triacetate.[16][17] In aqueous solutions, these forms coexist in a dynamic equilibrium and undergo hydrolysis.[16][18][19] The hydrolysis of this compound yields aluminum hydroxide, the same precipitate responsible for the "sweep floc" mechanism in other aluminum-based coagulants.[18][20]
The chemical reaction for the hydrolysis of aluminum triacetate can be generalized as:
Al(CH₃COO)₃ + 3H₂O ⇌ Al(OH)₃(s) + 3CH₃COOH
This formation of insoluble aluminum hydroxide suggests that this compound has the potential to function as a coagulant. However, a comprehensive literature search reveals a significant lack of direct experimental studies quantifying its performance in turbidity removal for water treatment. Most available information pertains to its use in other industries, such as textiles and pharmaceuticals.[20] One patent describes the use of a derivative, a cationic fibrous acetate salt of boehmite alumina, as a flocculant for removing contaminants from waste streams.
Due to the absence of direct comparative data, a quantitative performance table for this compound cannot be provided at this time. Its effectiveness, optimal dosage, and ideal pH range for water treatment remain to be experimentally determined.
Coagulation Mechanisms
The following diagrams illustrate the coagulation pathways for PAC and the fundamental hydrolysis reaction for this compound.
Experimental Protocol: Jar Test for Coagulant Performance Evaluation
The jar test is the standard laboratory procedure for determining the optimal dosage of a coagulant.[21][22][23] This method allows for the simultaneous testing of multiple dosages under controlled conditions.
Objective: To determine the optimal dosage of a coagulant (e.g., PAC or this compound) for turbidity removal from a given water sample.
Materials:
-
Jar testing apparatus (gang stirrer)
-
Beakers (typically 1000 mL)
-
Raw water sample
-
Coagulant stock solution (e.g., 1% or 10 g/L solution of PAC or this compound)
-
Pipettes or syringes for accurate dosing
-
Turbidimeter
-
pH meter
-
Timer
Procedure:
-
Sample Preparation: Fill each beaker with the same volume (e.g., 1000 mL) of the raw water sample.[22]
-
Initial Measurements: Measure and record the initial pH and turbidity of the raw water.
-
Coagulant Dosing: While the stirrers are off, add varying dosages of the coagulant stock solution to each beaker. It is advisable to test a range of doses. For example, for a 10 g/L stock solution, adding 1 mL to a 1000 mL water sample results in a 10 mg/L dose.[22][24]
-
Rapid Mix: Turn on the stirrer to a high speed (e.g., 100-150 rpm) for a short period (e.g., 1-3 minutes). This ensures rapid and complete dispersion of the coagulant.[14]
-
Slow Mix (Flocculation): Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes). This promotes the formation of flocs by encouraging particle collisions.[14]
-
Sedimentation: Turn off the stirrers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).[22]
-
Final Measurements: Carefully draw a sample from the supernatant of each beaker from a consistent depth (e.g., 2 cm below the surface) and measure the final turbidity and pH.[10]
-
Data Analysis: Plot the final turbidity against the coagulant dosage to determine the dose that results in the lowest residual turbidity. This is the optimal dosage.
Conclusion and Future Outlook
Poly-aluminum chloride is a well-documented, high-performance coagulant for water treatment, offering numerous advantages over traditional aluminum salts. Its effectiveness in turbidity removal is supported by a substantial body of experimental data.
In contrast, while the chemical properties of this compound suggest its potential as a coagulant through the hydrolysis and precipitation of aluminum hydroxide, there is a notable lack of published research on its performance in water treatment applications. The data required for a direct, quantitative comparison with PAC is currently unavailable in the reviewed literature.
For researchers and professionals in water treatment, this represents a significant knowledge gap and an opportunity for further investigation. Rigorous experimental evaluation, following the standard jar test protocol outlined above, is necessary to determine the efficacy, optimal conditions, and practical viability of this compound as a coagulant. Such studies would provide the essential data needed for an objective comparison with established coagulants like poly-aluminum chloride and could potentially lead to the development of new and effective water treatment strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. hxinmaterial.com [hxinmaterial.com]
- 3. hxinmaterial.com [hxinmaterial.com]
- 4. researchgate.net [researchgate.net]
- 5. hxinmaterial.com [hxinmaterial.com]
- 6. The Function of Poly Aluminum Chloride in Water Treatment - Shanghai Chemex [shanghaichemex.com]
- 7. What is the mechanism of action of Polyaluminium Chloride Granular in flocculation? - Blog [jianhengchem.com]
- 8. oregon.gov [oregon.gov]
- 9. nanyangchemical.com [nanyangchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Data on the removal of turbidity from aqueous solutions using polyaluminum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotechrep.ir [biotechrep.ir]
- 13. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 14. arxiv.org [arxiv.org]
- 15. crecompany.com [crecompany.com]
- 16. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 17. Aluminium acetate - Wikipedia [en.wikipedia.org]
- 18. This compound for Research (RUO) [benchchem.com]
- 19. Aluminium triacetate - Wikipedia [en.wikipedia.org]
- 20. guidechem.com [guidechem.com]
- 21. sugarprocesstech.com [sugarprocesstech.com]
- 22. actat.wvu.edu [actat.wvu.edu]
- 23. hori-chem.com [hori-chem.com]
- 24. dober.com [dober.com]
Antagonistic Interactions of Aluminum Compounds with Pesticides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complex interactions between environmental contaminants is paramount. This guide provides an objective comparison of the antagonistic effects of aluminum compounds when co-exposed with various pesticides, supported by experimental data. The focus is on studies demonstrating a reduction in pesticide toxicity in the presence of aluminum compounds.
Quantitative Toxicity Data: A Comparative Overview
The following table summarizes the acute oral toxicity data from a key study investigating the antagonistic interaction between aluminum chloride and the organophosphate pesticide acephate in male Wistar rats. The increase in the median lethal dose (LD50) of the pesticide in the presence of the aluminum compound indicates a clear antagonistic effect.
| Compound(s) | Test Organism | LD50 (mg/kg body weight) | Interaction Type | Reference |
| Aluminum Chloride | Male Wistar Rat | 3630 ± 400 | - | [1][2] |
| Acephate | Male Wistar Rat | 2851 ± 269 | - | [1][2] |
| Aluminum Chloride + Acephate (1:1 ratio) | Male Wistar Rat | 4074 ± 388 | Antagonistic | [1][2] |
Note: LD50 is the dose required to be lethal to 50% of the tested population.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of toxicological studies. Below is a detailed protocol for the acute oral toxicity study that generated the data presented above.
Acute Oral Toxicity Study of Aluminum Chloride and Acephate
1. Objective: To determine the median lethal dose (LD50) of aluminum chloride, acephate, and their combination to assess their toxic interaction.[1][2]
2. Test Animals:
-
Housing: Animals are housed in polypropylene cages under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity).
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Diet: Standard laboratory chow and water are provided ad libitum, with an overnight fasting period before oral administration of the test substances.
3. Test Substances and Administration:
-
Chemicals: Aluminum chloride and acephate.
-
Preparation: The test substances are dissolved in distilled water to the desired concentrations. For the combination study, a 1:1 ratio of aluminum chloride and acephate is used.[1][2]
-
Dosing: Increasing geometric progressive doses of each substance (aluminum chloride alone, acephate alone, and the combination) are administered to different groups of rats.[1][2]
4. Experimental Design:
-
Grouping: Rats are divided into multiple groups for each test substance and the combination, with a control group receiving only the vehicle (distilled water).
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a specified period (e.g., 14 days).
-
Parameters Monitored:
-
Clinical signs of toxicity (e.g., changes in behavior, cholinergic signs).[1]
-
Mortality.
-
Body weight changes.
-
5. Data Analysis:
-
LD50 Calculation: The median lethal dose (LD50) and its confidence limits are calculated using a standard statistical method, such as probit analysis.
-
Interaction Analysis: The nature of the interaction (antagonistic, synergistic, or additive) is determined by comparing the LD50 of the mixture to the LD50s of the individual components. An increase in the expected LD50 of the mixture suggests antagonism.[1][2]
Signaling Pathways and Mechanisms of Interaction
The primary mechanism of toxicity for organophosphate pesticides like acephate is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in cholinergic crisis.[3][4]
Aluminum, on the other hand, has complex and varied effects on the nervous system. Some studies suggest that aluminum can, under certain conditions, activate acetylcholinesterase.[5][6] This is in contrast to its more widely reported neurotoxic effects which include the induction of oxidative stress.[7][8][9]
The antagonistic effect of aluminum chloride on acephate toxicity could be attributed to several potential mechanisms:
-
Modulation of Acetylcholinesterase Activity: Aluminum's potential to activate AChE could counteract the inhibitory effect of acephate, thereby reducing the severity of cholinergic symptoms.
-
Induction of Protective Pathways: Aluminum is known to induce oxidative stress.[7][9] This may trigger the upregulation of endogenous antioxidant defense mechanisms. These heightened defenses could then offer cross-protection against the oxidative stress component of acephate toxicity.
-
Alteration of Pesticide Metabolism: Aluminum has been shown to affect hepatic drug-metabolizing enzymes, such as the cytochrome P-450 system.[10] It is plausible that aluminum alters the metabolism of acephate, potentially leading to a less toxic metabolite or accelerating its detoxification and excretion.
Comparative Analysis with Other Interactions
While the focus of this guide is on the antagonistic effects of aluminum compounds, it is important to note that the nature of the interaction between aluminum and pesticides is not always antagonistic. For instance, some studies have suggested a synergistic toxic effect between aluminum and the herbicide glyphosate, where aluminum enhances the toxicity of glyphosate.
Furthermore, antagonistic interactions are not unique to aluminum. Other metals have been shown to reduce the toxicity of certain pesticides. For example, a study on the joint toxicity of the pyrethroid insecticide cypermethrin and the heavy metal lead demonstrated an antagonistic effect, where pre-exposure to lead reduced the toxicity of cypermethrin to the aquatic invertebrate Chironomus dilutus.
These contrasting examples highlight the complexity of mixed-contaminant toxicology and underscore the need for specific experimental data for each combination of substances.
Conclusion
The available evidence clearly demonstrates that aluminum compounds can exhibit antagonistic effects with certain pesticides, such as the organophosphate acephate, leading to a reduction in acute toxicity. The proposed mechanisms for this antagonism include the potential for aluminum to modulate the activity of the target enzyme (acetylcholinesterase), induce protective detoxification pathways, and alter the metabolism of the pesticide.
However, it is crucial for researchers to recognize that these interactions are highly specific to the compounds involved. The observation of antagonism in one context does not preclude the possibility of additive or synergistic effects with other pesticides or under different exposure conditions. This guide serves as a foundational resource, and further empirical studies are necessary to fully elucidate the toxicological profiles of complex environmental mixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute toxicity of aluminium chloride, acephate, and their coexposure in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of acetylcholinesterase by aluminium(III): the relevance of the metal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro effects of aluminum on the activity of mouse brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aluminum overload increases oxidative stress in four functional brain areas of neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aluminium-Induced Oxidative Stress, Apoptosis and Alterations in Testicular Tissue and Sperm Quality in Wistar Rats: Ameliorative Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aluminum-induced pro-oxidant effects in rats: protective role of exogenous melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic aluminium chloride exposure induces redox imbalance, metabolic distress, DNA damage, and histopathologic alterations in Wistar rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Landscape: A Comparative Analysis of Aluminum Chloride and Other Aluminum Compounds
For Researchers, Scientists, and Drug Development Professionals
Aluminum, a ubiquitous element in our environment, has long been a subject of scrutiny for its potential neurotoxic effects. While aluminum chloride (AlCl₃) is frequently used in experimental models to study aluminum-induced neurotoxicity, a comprehensive understanding of its effects in comparison to other aluminum compounds is crucial for accurate risk assessment and the development of effective therapeutic strategies. This guide provides an objective comparison of the neurotoxic effects of aluminum chloride versus other aluminum compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes quantitative data from various studies, offering a comparative look at the neurotoxic profiles of different aluminum compounds. It is important to note that direct comparative studies are limited, and thus, data from different experimental setups should be interpreted with caution.
| Aluminum Compound | Experimental Model | Concentration/Dose | Exposure Duration | Key Neurotoxic Effects Observed | Reference Study |
| Aluminum Chloride (as Al from standard solution) | Primary rat hippocampal cultures (neurons and glia) | 500 µM | 3 hours | Neuronal Viability: ~20%Glial Viability: ~40% | [1] |
| 24 hours | Neuronal Viability: ~30%Glial Viability: ~20% | [1] | |||
| Aluminum Citrate (AlCit1) | Primary rat hippocampal cultures (neurons and glia) | 500 µM | 3 hours | Neuronal Viability: ~40%Glial Viability: ~60% | [1] |
| 24 hours | Neuronal Viability: ~50%Glial Viability: ~40% | [1] | |||
| Aluminum Citrate (AlCit2) | Primary rat hippocampal cultures (neurons and glia) | 500 µM | 3 hours | No significant toxicity | [1] |
| 24 hours | Neuronal Viability: ~50%Glial Viability: ~30% | [1] | |||
| Aluminum Citrate (AlCit3) | Primary rat hippocampal cultures (neurons and glia) | 500 µM | 3 hours | Neuronal Viability: ~20% | [1] |
| 24 hours | Neuronal Viability: ~40% | [1] | |||
| Aluminum Lactate | Pregnant Wistar rats (oral administration) | Equivalent to AlCl₃ doses | Gestation days 1-21 | Lower pup mortality compared to equivalent AlCl₃ treatment.[2] | [2] |
| Aluminum Chloride | Pregnant Wistar rats (oral administration) | Not specified | Gestation days 1-21 | Higher pup mortality compared to equivalent aluminum lactate treatment.[2] | [2] |
Note: The study by Poulos et al. (1996) provides the most direct comparison, suggesting that in their in vitro model, aluminum from a standard solution (akin to aluminum chloride) was more acutely toxic to both neurons and glia than the tested aluminum citrate compounds.[1] The study by Muller et al. (1989) suggests that aluminum chloride may be more acutely toxic in vivo than aluminum lactate, as indicated by higher pup mortality.[2] However, this is an indirect measure of neurotoxicity.
Key Signaling Pathways in Aluminum-Induced Neurotoxicity
Aluminum compounds exert their neurotoxic effects through a multitude of signaling pathways, often leading to oxidative stress, inflammation, and apoptosis. The following diagrams illustrate some of the key pathways implicated in aluminum-induced neuronal damage.
Caption: Aluminum-Induced Oxidative Stress Pathway.
Caption: Aluminum-Induced Apoptotic Pathway.
Experimental Protocols
A standardized experimental workflow is crucial for the comparative assessment of neurotoxicity. Below is a generalized protocol for in vivo studies, followed by a specific example from the cited literature.
Caption: General Workflow for In Vivo Neurotoxicity Studies.
Detailed Experimental Protocol: In Vitro Comparative Neurotoxicity Assessment
This protocol is based on the methodology described by Poulos et al. (1996).[1]
-
Cell Culture:
-
Primary hippocampal cultures were prepared from 18-day-old Wistar rat fetuses.
-
Hippocampi were dissected, trypsinized, and dissociated into single cells.
-
Cells were plated on poly-L-lysine-coated glass coverslips in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 10% horse serum, L-glutamine, and glucose.
-
Cultures were maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Glial cell proliferation was inhibited by the addition of 5-fluoro-2'-deoxyuridine.
-
-
Treatment with Aluminum Compounds:
-
On day 10 in vitro, the culture medium was replaced with a chemically defined medium (MEM with supplements but without serum).
-
Aluminum compounds (Aluminum from standard solution, AlCit1, AlCit2, AlCit3) were added to the medium at a final concentration of 500 µM.
-
Control cultures received the vehicle solution.
-
Cells were incubated with the aluminum compounds for either 3 hours or 24 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, cell viability was assessed using the fluorescent dyes fluorescein diacetate (FDA) and propidium iodide (PI).
-
FDA stains viable cells green, while PI stains the nuclei of non-viable cells red.
-
Coverslips were incubated with a solution containing both dyes.
-
The number of viable (green) and non-viable (red) neurons and glial cells were counted under a fluorescence microscope.
-
Cell viability was expressed as the percentage of viable cells relative to the total number of cells.
-
-
Statistical Analysis:
-
Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the control group.
-
Detailed Experimental Protocol: In Vivo Neurotoxicity Assessment (Generalized from multiple sources)
This protocol represents a common approach for evaluating the neurotoxic effects of aluminum compounds in rodent models.[3][4]
-
Animals:
-
Male Wistar rats (e.g., 180-220 g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
An acclimatization period of at least one week is allowed before the start of the experiment.
-
-
Experimental Groups and Treatment:
-
Animals are randomly divided into groups (e.g., n=6-10 per group):
-
Control group (receives vehicle, e.g., distilled water).
-
Aluminum chloride treated group(s) (e.g., 100 mg/kg/day, oral gavage).
-
Other aluminum compound treated group(s) (e.g., aluminum lactate, dose adjusted for equivalent aluminum content).
-
-
The duration of treatment can vary from a few weeks to several months depending on the study's objectives.
-
-
Behavioral Testing:
-
Towards the end of the treatment period, behavioral tests are conducted to assess cognitive function. A common test is the Morris Water Maze, which evaluates spatial learning and memory.
-
-
Biochemical Analysis:
-
Following behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected.
-
Homogenates of the brain tissue are prepared for various biochemical assays:
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) for lipid peroxidation, and activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Neurotransmitter Levels: Analysis of key neurotransmitters such as acetylcholine (ACh) and the activity of acetylcholinesterase (AChE).
-
-
-
Histopathological Examination:
-
A portion of the brain tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) to observe neuronal morphology, signs of neuronal damage (e.g., pyknosis, necrosis), and inflammation.
-
-
Statistical Analysis:
-
Data from all assessments are analyzed using appropriate statistical methods to compare the effects of different aluminum compounds with the control group.
-
Conclusion
The available evidence, particularly from in vitro studies, suggests that the neurotoxicity of aluminum is dependent on its chemical form. The direct comparative study by Poulos et al. (1996) indicates that aluminum chloride may be more acutely toxic to neuronal and glial cells than some forms of aluminum citrate.[1] In vivo data, although less direct, also hints at a potentially higher toxicity of aluminum chloride compared to aluminum lactate.[2] The underlying mechanisms of neurotoxicity for all aluminum compounds appear to converge on the induction of oxidative stress, inflammation, and apoptosis.
For researchers and drug development professionals, these findings underscore the importance of considering the specific aluminum compound when designing experiments and interpreting results. Further direct comparative studies are warranted to establish a more definitive hierarchy of neurotoxic potency among different aluminum compounds. Such research will be invaluable for refining experimental models of aluminum-induced neurodegeneration and for developing targeted therapeutic interventions.
References
- 1. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 2. Developmental alternations in offspring of female rats orally intoxicated by aluminum chloride or lactate during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic Inducement of Neuronal Cells by Aluminium Chloride and the Neuroprotective Effect of Eugenol in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of baicalein with memantine on aluminium chloride-induced neurotoxicity in Wistar rats [frontiersin.org]
Burow's Solution (Aluminum Acetate) for Otitis Externa: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Burow's solution (aluminum acetate) in the treatment of ear infections, primarily otitis externa, against other therapeutic alternatives. The information is supported by experimental data from clinical and laboratory studies to assist in research and development efforts.
Mechanism of Action
Burow's solution is a combination of acetic acid and this compound, which work synergistically to treat otitis externa.[1] Its primary mechanisms of action are:
-
Acidification: The acetic acid component lowers the pH of the ear canal, creating an acidic environment that is unfavorable for the growth of pathogenic bacteria and fungi.[2]
-
Astringent Properties: this compound acts as an astringent, causing the constriction of tissues and reducing inflammation and itching.[3]
-
Antimicrobial Effects: The solution exhibits broad-spectrum antimicrobial activity, effectively eliminating common pathogens associated with ear infections.[1] This includes activity against antibiotic-resistant strains such as MRSA.[4][5]
-
Drying Effect: Burow's solution also helps to dry the ear canal, which is beneficial as moisture can promote the growth of bacteria and fungi.[5]
The proposed mechanism of action for Burow's solution in treating otitis externa is multifaceted, involving the creation of an acidic environment hostile to pathogens, an astringent effect to reduce inflammation and secretions, and a direct antimicrobial action.
Caption: Mechanism of action of Burow's solution in treating otitis externa.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies comparing Burow's solution and its components with other treatments for otitis externa.
Table 1: Clinical Cure Rates
| Treatment Group | Study Population | Duration of Treatment | Cure Rate (%) | Reference |
| Modified Burow's Solution | 142 dogs with otitis externa | 10 days | 65% | [6][7] |
| Surolan (polymyxin B, prednisolone, miconazole) | 142 dogs with otitis externa | 10 days | 59% | [6][7] |
| Burow's Solution | 50 human ears with chronic ear infection | Not specified | 70% ("cured"), 20% ("improved") | [4][8] |
| Acetic Acid | 71 adults with acute otitis externa | 14 days | 68% | [9][10] |
| Steroid + Acetic Acid | 63 adults with acute otitis externa | 14 days | 81% | [9][10] |
| Steroid + Antibiotic | 79 adults with acute otitis externa | 14 days | 87% | [9][10] |
| Hydrocortisone-Neosporin | 50 patients with otitis externa | 7 days | 48% | [11] |
| Hydrocortisone-Acetic Acid | 50 patients with otitis externa | 7 days | 47.92% | [11] |
| Ciprofloxacin 0.2% | 318 patients with acute diffuse otitis externa | 7 days | 86.6% | [12] |
| Polymyxin B-Neomycin-Hydrocortisone | 312 patients with acute diffuse otitis externa | 7 days | 81.1% | [12] |
Table 2: Microbiological Efficacy
| Treatment | Organism | Time to Eradication | Reference |
| Burow's Solution | MRSA, S. pneumoniae, C. albicans, Aspergillus | Within 20 minutes | [4][8] |
| Modified Burow's Solution | Gram-positive bacteria (except Enterococcus) | Within 5 minutes | [5][13] |
| Modified Burow's Solution | Gram-negative bacteria (including P. aeruginosa) | Within 30 seconds | [5][13] |
| Modified Burow's Solution | Candida albicans | Within 2 minutes | [5][13] |
| Modified Burow's Solution | MRSA | Within 5 minutes | [5][13] |
| 0.3% Ofloxacin | MRSA | 80.6% survived after 20 minutes | [5][13] |
| 2% Acetic Acid | Bacteria and fungi from otitis externa patients | < 0.25 minutes (minimum lethal-time) | [14] |
Experimental Protocols
This section details the methodologies of key studies cited in this guide.
Study 1: Kashiwamura et al. (2004) - Efficacy of Burow's Solution in Chronic Ear Infections
-
Objective: To determine the efficacy of Burow's solution for chronic ear infections.
-
Study Design: A prospective clinical study and a laboratory study on antimicrobial effects.
-
Participants: 58 patients with refractory otorrhea.
-
Intervention:
-
Clinical: Application of Burow's solution to the affected ears.
-
Laboratory: Burow's solution was mixed with cultures of methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, Candida albicans, and Aspergillus.
-
-
Outcome Measures:
-
Clinical: Changes in clinical findings of the ear and symptoms of otorrhea.
-
Laboratory: The number of bacterial or fungal colonies was counted at 5, 10, and 20 minutes after mixing with Burow's solution.
-
-
Results:
Caption: Experimental workflow of the study by Kashiwamura et al. (2004).
Study 2: van Balen et al. (2003) - Comparison of Three Treatments for Acute Otitis Externa
-
Objective: To compare the clinical efficacy of acetic acid, corticosteroid with acetic acid, and steroid with antibiotic ear drops for acute otitis externa in a primary care setting.[9]
-
Study Design: A randomized controlled trial.[9]
-
Participants: 213 adult patients with acute otitis externa.[9]
-
Interventions:
-
Acetic acid ear drops.
-
Triamcinolone acetonide (corticosteroid) and acetic acid ear drops.
-
Dexamethasone (steroid), neomycin, and polymyxin B (antibiotics) ear drops.
-
-
Outcome Measures:
-
Results:
Caption: Experimental workflow of the randomized controlled trial by van Balen et al. (2003).
Safety and Tolerability
Topical application of Burow's solution is generally considered safe, with no significant side effects reported in several studies.[1] However, it is important to note that Burow's solution should not be used in patients with a perforated tympanic membrane, as some studies suggest a potential for ototoxicity if it enters the middle ear.[1][15]
Conclusion
Burow's solution is an effective treatment for otitis externa, demonstrating broad-spectrum antimicrobial activity and clinical efficacy comparable to some antibiotic and steroid preparations.[1] Its multifaceted mechanism of action, which includes acidification, astringent effects, and direct antimicrobial properties, makes it a valuable therapeutic option. The choice between Burow's solution and other treatments may depend on the specific clinical presentation, microbial etiology, and patient factors. For cases of uncomplicated acute otitis externa, Burow's solution presents a viable alternative to antibiotic-containing ear drops, which may help in mitigating the development of antibiotic resistance.[1] Further large-scale, randomized controlled trials are warranted to establish definitive treatment guidelines.
References
- 1. otinova.com [otinova.com]
- 2. droracle.ai [droracle.ai]
- 3. What Is this compound? [healthline.com]
- 4. The efficacy of Burow's solution as an ear preparation for the treatment of chronic ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mlmmedical.fr [mlmmedical.fr]
- 6. Use of a modified Burow's solution to treat canine otitis externa: A randomised comparative clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical efficacy of three common treatments in acute otitis externa in primary care: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ebn.bmj.com [ebn.bmj.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Comparison of efficacy and safety of ciprofloxacin otic solution 0.2% versus polymyxin B-neomycin-hydrocortisone in the treatment of acute diffuse otitis externa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pi.bausch.com [pi.bausch.com]
- 15. Ototoxicity of this compound/benzethonium chloride otic solution in the chinchilla animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aluminum Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Aluminum acetate, a compound utilized in various laboratory applications, requires careful management to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound can cause serious eye damage and may be a skin and respiratory irritant. Furthermore, it is recognized as being hazardous to the aquatic environment, with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side shields or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved dust mask or respirator should be used.[3][4]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors.[2][3]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][5]
-
Keep containers tightly closed when not in use.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound depends on its form (solid or aqueous solution) and the specific regulations of your institution and locality. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Small Quantities of Aqueous this compound Solutions (Laboratory Scale)
For small volumes of aqueous this compound solutions typically generated in a laboratory setting, a chemical precipitation and neutralization process is recommended prior to disposal. This procedure aims to convert the soluble aluminum salt into an insoluble, less harmful precipitate.
Experimental Protocol: Precipitation of Aluminum Hydroxide
This protocol is adapted from a standard method for precipitating aluminum hydroxide from a salt solution.
Materials:
-
Aqueous this compound waste solution
-
Dilute sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Beaker of appropriate size
-
Stir bar and magnetic stir plate
-
pH meter or pH paper
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Collection flask for filtrate
-
Appropriate waste containers
Procedure:
-
Preparation: Conduct this procedure in a well-ventilated fume hood. Place the beaker containing the this compound solution on the magnetic stir plate and add a stir bar.
-
Precipitation: While stirring, slowly add the dilute sodium hydroxide solution dropwise to the this compound solution. A white precipitate of aluminum hydroxide will begin to form.
-
pH Adjustment: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the sodium hydroxide solution until the pH of the slurry is within the neutral range of 6.0 to 9.0.[2][6] This pH range is generally acceptable for drain disposal, but local regulations must be confirmed.
-
Separation: Once the pH is stabilized in the neutral range, separate the solid aluminum hydroxide precipitate from the liquid (filtrate) using a filtration apparatus.
-
Precipitate Disposal: The collected aluminum hydroxide precipitate should be placed in a clearly labeled waste container for solid chemical waste and disposed of through a licensed hazardous waste contractor.
-
Filtrate Disposal: The remaining filtrate should be re-tested to ensure the pH is still within the neutral range. If compliant with local wastewater regulations, the neutralized filtrate can be flushed down the sanitary sewer with a large volume of water (a recommended ratio is at least 20 parts water to 1 part neutralized solution).[6]
Solid this compound Waste and Contaminated Materials
Solid this compound waste, as well as materials heavily contaminated with it (e.g., spill cleanup materials, empty containers), should not be disposed of in regular trash or down the drain.
Procedure:
-
Collection: Carefully collect the solid waste, minimizing dust generation.
-
Containment: Place the solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Arrange for the disposal of the container through your institution's EHS department or a licensed professional waste disposal service. Incineration is a recommended disposal method for solid this compound.[5]
Quantitative Data on Disposal Regulations
Local and national regulations for the disposal of chemical waste can vary. The following table provides a summary of some relevant regulatory limits for aluminum in wastewater. It is essential to confirm the specific requirements for your location.
| Parameter | Regulatory Body/Region | Limit | Notes |
| Aluminum | Australia (Industrial Wastewater) | 100 mg/L | General acceptance guidelines may be set by the local authority.[1] |
| Aluminum | World Health Organization (WHO) | 0.2 mg/L | Guideline for drinking water quality. |
| Aluminum | United States EPA | 0.05 mg/L | Guideline for drinking water quality.[7] |
| pH | General Industrial Wastewater | 6.0 - 10.0 | Typical acceptable range for discharge into a sanitary sewer.[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and building trust in their research practices.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Acetate
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling aluminum acetate, offering procedural steps to minimize risk and ensure proper disposal.
Essential Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Type of Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are essential.[1][2] A face shield should be worn in situations with a higher risk of splashing.[3] Contact lenses should not be worn when handling this chemical.[4] |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[4] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | For dust-generating activities, a NIOSH-certified dust and mist respirator (teal cartridge) is recommended.[4] A disposable dust mask may be sufficient where dusts are generated.[1] In cases of exposure to vapors, dust, spray, or gases, a self-contained breathing apparatus may be necessary.[5][6] |
| Protective Clothing | Lab Coat or Coveralls | Wear a lab coat or suitable protective clothing to prevent skin contact.[1][4] For sensitive individuals, long sleeves are advisable.[1] |
| Footwear | Closed-Toe Shoes | Always wear shoes that fully cover the feet in a laboratory setting. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from acquisition to disposal is crucial for laboratory safety.
1. Pre-Handling Preparations:
-
Information and Training: Ensure all personnel handling the substance have read and understood the Safety Data Sheet (SDS).[1]
-
Area Preparation: Work in a well-ventilated area.[1][5] Local exhaust ventilation is recommended to minimize dust exposure.[4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[1]
2. Handling Procedures:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Avoid creating dust when handling the solid form.[4][6] Use a scoop or spatula for transfers.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed and washed before reuse.[4]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2][4]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Unused this compound should be disposed of as chemical waste.
-
Disposal Method: Contact a licensed professional waste disposal service.[1] Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Container Disposal: Empty containers should be completely drained and can then be disposed of as regular waste, unless local regulations state otherwise. For larger drums, they should be returned to a drum reconditioner.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
